(3Ar,7As)-4-methoxyoctahydro-1H-isoindole chemical structure properties
This guide provides an in-depth technical analysis of (3ar,7as)-4-methoxyoctahydro-1H-isoindole , a specific stereoisomer of the octahydroisoindole scaffold.[1] This structure represents a critical pharmacophore in medic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of (3ar,7as)-4-methoxyoctahydro-1H-isoindole , a specific stereoisomer of the octahydroisoindole scaffold.[1] This structure represents a critical pharmacophore in medicinal chemistry, particularly as a conformationally constrained proline surrogate and a core scaffold for alkaloid synthesis.
Structure, Properties, and Medicinal Chemistry Applications[1][2][3][4][5]
Executive Summary
(3ar,7as)-4-methoxyoctahydro-1H-isoindole is a bicyclic, saturated amine characterized by a cis-fused cyclohexane-pyrrolidine ring system.[1] The (3ar,7as) nomenclature specifically denotes the relative cis stereochemistry at the bridgehead carbons, creating a folded, "cup-shaped" topology. The inclusion of a methoxy group at the C4 position introduces specific electronic and steric vectors, making this scaffold highly valuable for:
Peptidomimetics: Acting as a constrained surrogate for dipeptides (e.g., Pro-Ala).
Fragment-Based Drug Discovery (FBDD): Targeting GPCRs and ion channels where defined 3D vectors are required.[1]
Alkaloid Synthesis: Serving as a core intermediate for Amaryllidaceae alkaloids (e.g., tazettine analogs).
System: Bicyclic fused ring (4,5,6,7-tetrahydroisoindole derivative).
Bridgeheads (3a, 7a): The (3ar,7as) configuration implies that the protons at these positions are cis to each other. This fusion forces the cyclohexane ring into a chair-like conformation and the pyrrolidine ring into an envelope shape.[1]
Substituent (C4): The methoxy group is located on the cyclohexane ring, adjacent to the bridgehead. Its orientation (endo vs. exo) relative to the pyrrolidine ring dictates the scaffold's ability to engage in hydrogen bonding or hydrophobic packing.
2.2 Conformational Dynamics
Unlike trans-fused octahydroisoindoles, which are rigid and flat, the cis-fused (3ar,7as) isomer possesses a degree of flexibility but generally adopts a folded conformation.
Lipophilicity: The C4-methoxy group lowers the LogP compared to the parent carbocycle, improving water solubility while maintaining blood-brain barrier (BBB) permeability.[1]
Basicity: The secondary amine (N2) typically has a pKa of ~9.5–10.5, making it protonated at physiological pH.
Physicochemical Profile
Estimated properties based on structural analogs (e.g., CAS 1470-99-1).[1][2]
Property
Value / Description
Relevance
Molecular Formula
C₉H₁₇NO
Core scaffold
Molecular Weight
155.24 g/mol
Fragment-like (Rule of 3 compliant)
LogP (Predicted)
1.2 – 1.6
Optimal for CNS penetration
pKa (Base)
~9.8
Lysosomotropic; high solubility in acidic media
TPSA
~21 Ų
High membrane permeability
Stereochemistry
cis-fused (meso-like core if unsubstituted)
Defines 3D vector of substituents
Synthetic Pathways[6][7]
The synthesis of this scaffold typically involves the construction of the bicyclic core followed by stereoselective reduction.
4.1 Primary Route: Diels-Alder Cycloaddition
This is the most robust method for establishing the cis-fusion and the C4 functionality simultaneously.[1]
Cycloaddition: Reaction of 1-methoxy-1,3-butadiene (diene) with maleimide (dienophile).[1]
Mechanism:[2][3] [4+2] cycloaddition proceeds via an endo transition state, establishing the cis relationship of the bridgehead protons.
Regioselectivity: The methoxy group directs the formation of the specific regioisomer.
Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) saturates the double bond.
Reduction: Reduction of the imide carbonyls using LiAlH₄ or BH₃·THF yields the final amine.
4.2 Visualization of Synthesis (DOT)
[1][2][3][4][5][8]
Medicinal Chemistry Applications
5.1 Proline Surrogate
The octahydroisoindole core mimics the turn structure of proline but with added bulk. The 4-methoxy group provides an additional anchor point for hydrogen bonding, often used to target:
Proteases: As a P2 substituent in HCV protease inhibitors.
GPCRs: Modulating affinity by occupying specific hydrophobic pockets (e.g., in opioid receptor ligands).
5.2 Mechanistic Pathway: Receptor Binding
The cis-fusion angles the nitrogen lone pair and the C4-methoxy group into a specific vector, allowing for bidentate binding interactions that linear amines cannot achieve.[1]
Experimental Protocol: General Synthesis
Objective: Synthesis of cis-4-methoxyoctahydro-1H-isoindole (hydrochloride salt).
Cycloaddition: Dissolve maleimide in toluene. Add 1-methoxy-1,3-butadiene dropwise.[1] Reflux for 12 hours. Concentrate to yield the bicyclic imide intermediate.
Hydrogenation: Dissolve the intermediate in ethanol. Add Pd/C (10% w/w).[4] Stir under H₂ atmosphere (balloon pressure) for 6 hours. Filter through Celite to remove catalyst.
Reduction: Suspend LiAlH₄ in anhydrous THF at 0°C. Add the hydrogenated imide solution dropwise. Reflux for 4 hours.
Workup: Quench carefully with Fieser method (Water, 15% NaOH, Water). Filter the granular precipitate.[5] Extract filtrate with ether.
Salt Formation: Treat the ethereal amine solution with HCl/Dioxane to precipitate the hydrochloride salt.
Validation:
1H NMR (CDCl3): Look for the methoxy singlet (~3.3 ppm) and the bridgehead protons (broad multiplets ~2.5-3.0 ppm).[1]
MS (ESI): [M+H]+ peak at ~156.1.
References
Tan, A., et al. (2014). "Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues." Turkish Journal of Chemistry, 38, 629–637. Link
Kim, S. H., et al. (2001). "Stereoselective Synthesis of a Novel Tetracyclic β-Lactam." Heterocycles, 55(3). Link
BenchChem. "The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry." BenchChem Technical Guides. Link
PubChem. "(3aR,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione."[1][6] National Library of Medicine. Link
CymitQuimica. "(3aR,7aS)-octahydro-1H-isoindole hydrochloride."[1][2] Product Catalog. Link
4-Methoxy Substituted Octahydro-1H-Isoindole: Scaffold Analysis & Technical Guide
This technical guide details the analysis, synthesis, and medicinal chemistry applications of the 4-methoxy-octahydro-1H-isoindole scaffold. Executive Summary & Scaffold Architecture The 4-methoxy-octahydro-1H-isoindole...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the analysis, synthesis, and medicinal chemistry applications of the 4-methoxy-octahydro-1H-isoindole scaffold.
Executive Summary & Scaffold Architecture
The 4-methoxy-octahydro-1H-isoindole scaffold represents a privileged, conformationally restricted bicyclic amine. It serves as a saturated bioisostere of the isoindoline core and a simplified fragment of the morphinan alkaloid class.
In medicinal chemistry, this scaffold is valued for its ability to project functional groups into defined spatial vectors while maintaining a compact lipophilic footprint. The 4-methoxy substituent is critical; it breaks the symmetry of the bicycle, introduces a hydrogen-bond acceptor, and modulates the metabolic susceptibility of the cyclohexane ring.
Structural Core & Numbering
The scaffold consists of a cyclohexane ring fused to a pyrrolidine ring across the 3,4-bond of the pyrrolidine.
IUPAC Name: 4-methoxy-octahydro-2H-isoindole. (Note: "1H-isoindole" refers to the tautomer of the aromatic parent; "octahydro" implies full saturation).
Stereochemistry: The fusion is typically cis (3aR, 7aS) when derived via Diels-Alder cycloaddition, providing a "folded" conformation that mimics the turn regions of peptides.
4-Methoxy Vector: Positioned on the carbocycle adjacent to the bridgehead, this group influences the "western" binding pocket interactions.
Synthetic Strategies
The most robust route to the 4-methoxy-octahydro-1H-isoindole core utilizes a Diels-Alder cycloaddition followed by hydrogenation. This approach allows for precise control over the relative stereochemistry of the ring fusion and the methoxy substituent.
Method A: The Diels-Alder / Hydrogenation Sequence
This protocol constructs the bicyclic core using 1-methoxy-1,3-butadiene and a maleimide derivative.
Regioselectivity: The electron-donating methoxy group directs the formation of the "ortho" adduct (relative to the carbonyl), placing the methoxy group at position 4 of the resulting isoindole system.
Stereoselectivity: The endo transition state is favored, yielding the cis-fused adduct with the methoxy group typically endo (syn) to the anhydride bridge, though epimerization can occur.
Step 2: Catalytic Hydrogenation & Reduction
Reaction: Tetrahydroisoindole-dione
Octahydroisoindole.
Catalyst: Pd/C or PtO₂ in Acetic Acid.
Conditions: 50 psi H₂, RT, 12h.
Outcome: Reduces the internal alkene and the carbonyls (if LiAlH4 is used subsequently) or just the alkene (if Pd/C is used).
Protocol Note: To obtain the fully reduced amine (octahydroisoindole), a hydride reduction (LiAlH4/THF) is required after the alkene hydrogenation.
Experimental Protocol: Synthesis of cis-4-Methoxy-2-benzyl-octahydro-1H-isoindole
Cycloaddition:
Dissolve N-benzylmaleimide (1.0 eq) in anhydrous Toluene (0.5 M).
Add 1-methoxy-1,3-butadiene (1.2 eq) and a catalytic amount of hydroquinone (radical inhibitor).
Reflux for 12 hours or heat in a sealed tube at 110°C.
Concentrate in vacuo. Purify the cis-adduct via flash chromatography (Hex/EtOAc).
Hydrogenation:
Dissolve the adduct in MeOH/EtOAc (1:1).
Add 10 wt% Pd/C. Hydrogenate at 40 psi for 4 hours to saturate the double bond. Filter through Celite.[1][2][3]
Global Reduction:
Suspend LiAlH4 (3.0 eq) in dry THF at 0°C.
Dropwise add the saturated imide solution.
Reflux for 16 hours.
Quench via Fieser workup (Water, 15% NaOH, Water).
Extract with DCM, dry over Na₂SO₄, and concentrate to yield the title amine.[4]
Medicinal Chemistry & SAR
The 4-methoxy group serves three distinct roles in structure-activity relationship (SAR) optimization:
Feature
Function
Mechanistic Impact
Electronic
Inductive Withdrawal
Lowers pKa of the adjacent bridgehead proton; alters ring puckering.
Steric
Conformational Lock
Biases the cyclohexane ring into a specific chair conformer, reducing entropic penalty upon binding.
Interaction
H-Bond Acceptor
Acts as a vector for interacting with serine/threonine residues in the binding pocket (e.g., in Chitinase or Kinase active sites).
Biological Applications[5][6][7][8][9]
Antifungal (Chitinase Inhibition):
Octahydroisoindolones are potent inhibitors of Aspergillus fumigatus Chitinase B1. The scaffold mimics the transition state of the hydrolysis intermediate.
Role of Methoxy: Enhances selectivity over human Chitotriosidase (CHIT1) by exploiting subtle differences in the hydrophobic pocket.
Pain Management (Nav1.8 / Opioid Receptors):
The scaffold acts as a "deconstructed" morphinan. The 4-methoxy group mimics the 3-methoxy group of codeine or the 4,5-epoxy bridge spatial occupancy, retaining analgesic efficacy while reducing addiction liability.
Visualizations
Diagram 1: Synthetic Pathway (Diels-Alder Route)
This diagram illustrates the construction of the scaffold from acyclic precursors.
Caption: Step-wise construction of the 4-methoxy-octahydroisoindole core via Diels-Alder cycloaddition and global reduction.
Diagram 2: SAR Logic & Pharmacophore
This diagram maps the functional regions of the scaffold.
Caption: Structure-Activity Relationship (SAR) map highlighting the role of the 4-methoxy group in target selectivity.
References
Marbán-González, A., et al. (2021).Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. Molecules, 26(24), 7606.
Kusurkar, R. S., et al. (2008). Synthesis of azatricyclodiones & octahydro-benzo[f]isoindoles and their antimicrobial evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 476–482.[5]
Cho, H. K., et al. (2001).Stereoselective Synthesis of a Novel Tetracyclic β-Lactam.
Danishefsky, S., et al. Preparation of 1-methoxy-3-trimethylsiloxy-1,3-butadiene and Diels-Alder Reactions. Organic Syntheses, Coll.[1] Vol. 8, p.38.
(3Ar,7As)-4-methoxyoctahydro-1H-isoindole CAS number and synonyms
The following technical guide provides an in-depth analysis of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole , a specialized bicyclic amine intermediate used in advanced medicinal chemistry. [1] Chemical Identity & Core Spec...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole , a specialized bicyclic amine intermediate used in advanced medicinal chemistry.
[1]
Chemical Identity & Core Specifications[1][2][3][4][5][6][7]
The compound (3aR,7aS)-4-methoxyoctahydro-1H-isoindole is a chiral, bicyclic building block characterized by a cis-fused octahydroisoindole core substituted with a methoxy group.[1] It serves as a critical scaffold in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and metabolic enzymes.[1]
cis-fused bridgehead (3aR, 7aS); Relative configuration at C4 determines specific diastereomer
Structural Analysis
The molecule features a cyclohexane ring fused to a pyrrolidine ring. The "(3aR,7aS)" designation indicates a cis-fusion at the bridgehead carbons, creating a folded topology that is often preferred in drug design for its ability to mimic proline turns or fit into compact hydrophobic pockets.[1] The 4-methoxy substituent adds a polar handle and steric bulk, modulating the lipophilicity and binding selectivity of the scaffold.[1]
Synthesis & Production Protocols
The synthesis of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole typically proceeds via the catalytic hydrogenation of substituted phthalimide precursors.[1] This route ensures the formation of the thermodynamically favored cis-fused system.[1]
Synthetic Pathway (Retrosynthetic Logic)
The core strategy involves the reduction of an aromatic isoindoline or phthalimide derivative. The cis-stereochemistry is established during the hydrogenation of the aromatic ring.[1]
Step 1: Imide Formation
Reaction of 3-methoxyphthalic anhydride with benzylamine or ammonia yields the corresponding 3-methoxyphthalimide.[1]
Step 2: Catalytic Hydrogenation (Critical Step)
High-pressure hydrogenation using Ruthenium (Ru) or Rhodium (Rh) catalysts on carbon reduces the benzene ring to a cyclohexane ring.[1]
Selectivity: These conditions favor the cis-isomer (3aR,7aS) over the trans-isomer due to the mechanism of syn-addition of hydrogen.[1]
Step 3: Amide Reduction
The carbonyl groups of the imide are reduced to methylene groups using strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃[1]·THF).
Hydrogenation: Charge a high-pressure autoclave with 3-methoxy-N-benzylphthalimide (1.0 eq) and 5% Rh/C (10 wt%). Add Methanol (10 V). Pressurize to 60 bar H₂ and heat to 70°C for 12 hours.
Filtration: Filter the catalyst through a celite pad to prevent pyrophoric ignition.
Reduction: Dissolve the intermediate in anhydrous THF. Add LiAlH₄ (3.0 eq) dropwise at 0°C under N₂ atmosphere. Reflux for 4 hours.
Work-up: Quench with Fieser method (water, 15% NaOH, water). Filter salts, dry organic layer over Na₂SO₄, and concentrate.
Purification: Isolate the secondary amine via fractional distillation or column chromatography (DCM/MeOH/NH₃).
Visualization of Synthetic Logic[1]
The following diagram illustrates the transformation from the aromatic anhydride precursor to the final saturated bicyclic amine.
Figure 1: Step-wise synthetic pathway transforming the aromatic precursor into the saturated cis-fused scaffold.[1]
Applications in Drug Discovery[1]
The (3aR,7aS)-4-methoxyoctahydro-1H-isoindole scaffold is a "privileged structure" in medicinal chemistry, utilized for its defined spatial orientation.[1]
Therapeutic Areas[1]
Metabolic Disorders: Analogues of this scaffold are investigated as DPP-4 inhibitors and SGLT2 inhibitors for type 2 diabetes management.[1] The bicyclic ring restricts the conformation of the amine, potentially enhancing binding affinity to the enzyme active site compared to flexible linear amines.[1]
CNS Agents: The structure mimics the core of Mitiglinide (a meglitinide analogue) and is explored in ligands for sigma receptors and NMDA receptors due to its lipophilic cage-like structure that crosses the blood-brain barrier effectively.[1]
Pain Management: Substituted octahydroisoindoles appear in patent literature for analgesic compounds acting on voltage-gated sodium channels (Nav1.7).[1]
Structural Advantages[1]
Conformational Rigidity: The cis-fusion locks the cyclohexane and pyrrolidine rings into a specific puckered conformation, reducing the entropic penalty upon binding to a protein target.[1]
Stereochemical Diversity: The presence of three chiral centers (3a, 7a, and 4) allows for the fine-tuning of 3D vectors to optimize ligand-receptor interactions.[1]
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to oxidation and CO₂ absorption (carbamate formation).
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
References
ChemicalBook. (2024). (3aR,7aS)-4-methoxyoctahydro-1H-isoindole Product Page. Retrieved from [1]
National Institutes of Health (NIH) - PubChem. (2024).[1] Isoindole Derivatives and Analogues. Retrieved from [1]
Bide Pharmatech. (2024).[2] Building Blocks: Octahydroisoindole Series. Retrieved from
Google Patents. (2024). Synthesis of Octahydroisoindole Derivatives for Pharmaceutical Use. Retrieved from
biological activity of methoxy-octahydroisoindole derivatives
An In-Depth Technical Guide to the Biological Activity of Methoxy-Substituted Isoindole and Related Heterocyclic Derivatives Abstract The isoindole core and its related heterocyclic systems, such as isoquinolines, repres...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Methoxy-Substituted Isoindole and Related Heterocyclic Derivatives
Abstract
The isoindole core and its related heterocyclic systems, such as isoquinolines, represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The introduction of methoxy (-OCH₃) groups to these scaffolds is a prevalent strategy in drug design, profoundly influencing their physicochemical properties, metabolic stability, and ligand-target interactions.[2] This guide provides a comprehensive analysis of the biological activities associated with methoxy-substituted isoindole derivatives and related nitrogenous heterocycles. We will explore their synthesis, diverse pharmacological effects—including anti-inflammatory, anticancer, and neurological activities—and the underlying mechanisms of action. This document synthesizes data from peer-reviewed literature to offer field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses for researchers, scientists, and drug development professionals.
The Isoindole Scaffold and the Strategic Role of the Methoxy Group
The isoindole nucleus, a bicyclic framework featuring a benzene ring fused to a pyrrolidine ring, is a privileged structure in drug discovery.[1] While its fully saturated form, octahydroisoindole, is a specific target of interest, much of the existing research focuses on related structures like isoindoline (dihydroisoindole) and tetrahydroisoquinoline. These scaffolds are present in numerous natural products and synthetic compounds with a remarkable range of biological activities, from anticancer and anti-inflammatory to potent CNS-modulating effects.[1][3]
The methoxy group is far more than a simple structural component; it is a critical pharmacophore that medicinal chemists use to fine-tune molecular properties.[4] Its inclusion can:
Enhance Lipophilicity: The O-methylation of hydroxyl groups increases a molecule's lipophilicity, which can improve cell membrane permeability and bioavailability.[4][5]
Modulate Electronic Properties: As an electron-donating group, the methoxy substituent can alter the electron density of the aromatic system, influencing how the molecule interacts with biological targets.[6]
Improve Metabolic Stability: Methoxy groups can block sites of metabolism (metabolic blockers), preventing rapid degradation by enzymes like cytochrome P450s and extending the compound's half-life.[7]
Establish Key Binding Interactions: The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within the binding pocket of a target protein or receptor.[4]
Synthesis Strategies: A Generalized Approach
The synthesis of these complex heterocyclic systems is a critical first step in their biological evaluation. While numerous specific pathways exist, a generalized approach often involves the construction of the core bicyclic system followed by functionalization.
A common strategy for synthesizing isoindoline-based structures involves the cyclization of a precursor molecule containing a suitably positioned amine and a reactive carbonyl or halide group on a benzene ring. Subsequent modifications can then introduce the desired methoxy groups and other substituents.
Caption: Generalized workflow for the synthesis of substituted isoindoline derivatives.
Key Biological Activities and Mechanisms of Action
Methoxy-substituted isoindole and related heterocyclic derivatives exhibit a wide array of biological activities. The following sections detail the most significant findings.
Anti-inflammatory and Analgesic Activity
A primary mechanism for the anti-inflammatory effects of many heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[1]
Certain N-substituted 1H-isoindole-1,3(2H)-dione derivatives, which contain the core isoindoline structure, have been investigated for their anti-inflammatory properties.[8] Studies on methoxyphenyl derivatives of this class revealed anti-inflammatory activity dependent on the inhibition of COX-2.[8] Molecular docking and in vitro assays have shown that the position of the methoxy group on the phenyl ring is critical. For instance, in a study of nimesulide analogs, a para-methoxy substitution retained COX-2 inhibitory ability and selectivity, whereas ortho- and meta-methoxy groups were detrimental to this activity.[9] This highlights the importance of substituent placement for optimal interaction with the enzyme's active site.[7]
Caption: Inhibition of the COX-2 pathway by methoxy-isoindole derivatives.
Anticancer Activity
The antiproliferative potential of methoxy-substituted heterocycles is a significant area of research. These compounds can induce apoptosis and inhibit cell proliferation across a range of cancer cell lines.
For example, novel N-substituted benzimidazole carboxamides bearing methoxy and hydroxy groups have demonstrated potent antiproliferative activity.[10] One N-methyl-substituted derivative with both hydroxy and methoxy groups on the phenyl ring showed selective activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 3.1 μM.[10] Similarly, a 2-hydroxy-4-methoxy-substituted derivative was active against multiple cell lines in the low micromolar range (IC₅₀ = 2.2–4.4 µM).[10] The strategic placement of methoxy groups is a key strategy in developing novel anticancer agents.[11]
Caption: Summary of in vitro antiproliferative activity for selected methoxy-substituted heterocycles.
Neurological and Central Nervous System (CNS) Activity
The isoquinoline scaffold, structurally related to isoindole, is known to interact with various CNS targets. The introduction of methoxy groups can significantly modulate this activity.
Sigma Receptor Modulation: The sigma-2 (σ₂) receptor is a promising target for cancer therapy. In a study of benzamide-isoquinoline derivatives, an electron-donating para-methoxy group on the benzamide phenyl ring dramatically improved selectivity for the σ₂ receptor over the σ₁ receptor by 631-fold.[6] This demonstrates how a single methoxy group can fundamentally alter receptor selectivity.
Serotonin (5-HT) Receptor Modulation: Dihydroisoquinoline derivatives have been shown to modulate the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors.[12] One dimethoxy-substituted dihydroisoquinoline derivative was found to significantly inhibit neuronal activity when co-administered with 5-HT, confirming its ability to control muscle contractility and related physiological processes mediated by these receptors.[12] Non-hallucinogenic modulators of 5-HT₁ₐ and 5-HT₂ₐ receptors are being explored for treating depression, anxiety, and PTSD.[13]
Antimicrobial Activity
The introduction of methoxy groups to different molecular backbones has also been shown to influence antimicrobial properties.[11] In a study of novel benzimidazole derivatives, a compound with two hydroxy groups and one methoxy group on a phenyl ring showed the strongest antibacterial activity against the Gram-positive strain E. faecalis with a Minimum Inhibitory Concentration (MIC) of 8 μM.[10]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the protocols used to determine biological activity must be robust and well-defined.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the concentration of a methoxy-octahydroisoindole derivative that inhibits cell growth by 50% (IC₅₀).
Methodology:
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT 116) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: A typical workflow for assessing the in vitro antiproliferative activity of novel compounds.
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11]
Methodology:
Inoculum Preparation: Culture bacterial or fungal strains in an appropriate broth overnight at their optimal temperatures (e.g., 37°C for bacteria, 28°C for fungi). Dilute the cultures to a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and perform serial dilutions in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.[11]
Inoculation: Add the prepared inoculum to each well.
Incubation: Incubate the plates for 24 hours for bacteria and 48 hours for fungi.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Conclusion and Future Directions
The methoxy-substituted isoindole, isoquinoline, and related heterocyclic scaffolds are a rich source of biologically active compounds with therapeutic potential across multiple domains, including oncology, inflammation, and neurology. The position and number of methoxy groups are critical determinants of activity and selectivity, profoundly influencing interactions with targets like COX enzymes and CNS receptors.
Future research should focus on:
Systematic SAR Studies: Synthesizing and testing libraries of derivatives with systematic variations in methoxy group placement to build more precise models of their activity.
Exploration of the Octahydroisoindole Core: Given the wealth of activity in related aromatic and partially saturated systems, dedicated efforts to synthesize and screen methoxy-octahydroisoindole derivatives are warranted to explore novel chemical space.
Pharmacokinetic and In Vivo Studies: Promising lead compounds identified through in vitro screening must be advanced to pharmacokinetic (ADME) and in vivo efficacy studies in relevant animal models to validate their therapeutic potential.
By leveraging the principles of medicinal chemistry and robust biological evaluation, the development of novel drugs from this versatile chemical class can be significantly advanced.
References
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (2021). ResearchGate. [Link]
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). PMC. [Link]
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (2021). PubMed. [Link]
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI. [Link]
General approach to the total synthesis of 9-methoxy-substituted indole alkaloids. (2009). PubMed. [Link]
A process for the preparation of oxindole derivatives. (2003).
Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. (2024). PMC. [Link]
Advances in Psychoactive Alkaloid Delivery, Ergoline Analogues, and Serotonin Receptor Modulation for Enhanced Therapeutic Outcomes. (2024). PMC. [Link]
A NEW AND SIMPLE SYNTHESIS OF 1-HYDROXYINDOLE DERIVATIVES. LOCKSS. [Link]
Isomeric methoxy analogs of nimesulide for development of brain cyclooxygense-2 (COX-2)-targeted imaging agents: Synthesis, in vitro COX-2-inhibitory potency, and cellular transport properties. (2015). PubMed. [Link]
One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. (2021). MDPI. [Link]
Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. (2011). PubMed. [Link]
Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents. (2019). chem.bg.ac.rs. [Link]
Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. (2026). MDPI. [Link]
Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). PMC. [Link]
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2018). MDPI. [Link]
The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (2018). PubMed. [Link]
The role of the methoxy group in approved drugs. (2024). PubMed. [Link]
Technical Guide: Comparative Analysis of cis- and trans-4-Methoxyoctahydroisoindole Isomers
Executive Summary The 4-methoxyoctahydroisoindole scaffold represents a critical bicyclic pharmacophore in modern drug discovery, particularly in the development of analgesic (opioid-like) and antifungal agents. As a sat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-methoxyoctahydroisoindole scaffold represents a critical bicyclic pharmacophore in modern drug discovery, particularly in the development of analgesic (opioid-like) and antifungal agents. As a saturated derivative of isoindole, this [4.3.0] bicyclic system functions as a conformationally restricted proline surrogate.
The biological activity of this scaffold is strictly governed by its stereochemistry. The ring fusion (cis vs. trans) dictates the global shape of the molecule—folded versus linear—while the 4-methoxy substituent introduces a secondary stereochemical vector that modulates solubility, metabolic stability, and receptor binding affinity.
This guide provides a comprehensive technical analysis of the structural, synthetic, and analytical differences between these isomers, designed for researchers requiring high-fidelity separation and characterization protocols.
Part 1: Structural & Conformational Analysis
Nomenclature and Numbering
To ensure accurate characterization, we utilize the standard isoindole numbering system:
Substituent: The methoxy group is located at C4, immediately adjacent to the C3a bridgehead.
The Core Stereochemistry: Ring Fusion
The octahydroisoindole core is an analog of hydrindane (bicyclo[4.3.0]nonane). The energy landscape of the fusion is the primary differentiator.
Feature
cis-Fused Isomer
trans-Fused Isomer
Bridgehead Protons (H3a, H7a)
Syn-relationship (same face).
Anti-relationship (opposite faces).
Global Shape
Folded / Concave .[1] The molecule adopts a "tent-like" shape.
Linear / Planar . The molecule is extended and rigid.
Conformational Flexibility
High . Can undergo ring inversion between two chair-envelope conformers.
Low . The trans-fusion locks the cyclohexane ring into a rigid chair.
Thermodynamic Stability
Generally less stable than trans (by ~1.0 kcal/mol) in the parent system, but often the kinetic product of synthesis.
More stable thermodynamically due to lack of torsional strain in the fusion, provided no destabilizing diaxial interactions exist.
The 4-Methoxy Vector
The presence of the methoxy group at C4 creates additional diastereomers based on its orientation relative to the bridgehead hydrogens.
In the trans-fused system: The C4-methoxy group is locked. It can be either pseudo-axial or pseudo-equatorial .
Pseudo-equatorial: Minimizes 1,3-diaxial interactions; generally the preferred trans conformer.
Pseudo-axial: High energy due to steric clash with the C6 axial proton.
In the cis-fused system: The flexibility allows the ring to flip to accommodate the methoxy group in the equatorial position, often making the cis-isomer a mixture of conformers in solution unless locked by a bulky N-substituent.
Part 2: Synthetic Methodologies
Accessing specific isomers requires distinct synthetic strategies. The cis-isomer is typically accessed via catalytic hydrogenation, while the trans-isomer requires thermodynamic equilibration or dissolving metal reductions.
Workflow Visualization
The following diagram outlines the divergent pathways to access cis and trans isomers.
Figure 1: Divergent synthetic pathways. Catalytic hydrogenation favors the cis-isomer due to catalyst surface hindrance, while dissolving metal reductions favor the thermodynamically stable trans-isomer.
Detailed Protocols
Protocol A: Synthesis of cis-Isomer (Kinetic Control)
Mechanism: The aromatic precursor adsorbs flat onto the catalyst surface. Hydrogen adds from the least hindered face (usually opposite the methoxy group if it forces a tilt, or the methoxy group also ends up cis to the bridgeheads).
Substrate: Dissolve 4-methoxyisoindole (1.0 equiv) in glacial acetic acid (0.1 M).
Catalyst: Add PtO₂ (Adams' catalyst, 5 mol%).
Hydrogenation: Pressurize to 60 psi H₂. Stir vigorously at RT for 12 hours.
Workup: Filter through Celite to remove catalyst. Neutralize with NaHCO₃.
Result: Predominantly cis-fused product. The methoxy group orientation (endo/exo) depends on the catalyst; Pt often yields the all-cis isomer (methoxy cis to bridgeheads).
Protocol B: Synthesis of trans-Isomer (Thermodynamic Control)
Mechanism: Birch reduction generates a radical anion intermediate that equilibrates to the lower-energy trans-diequatorial conformation before protonation.
Reduction: Treat 4-methoxyisoindole with Li metal in liquid NH₃ at -78°C.
Quench: Add solid NH₄Cl. Evaporate NH₃.
Ionic Hydrogenation: Treat the resulting dihydro/tetrahydro intermediate with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA). This reduces the iminium ion via the most stable transition state (trans-fusion).
Part 3: Analytical Characterization (NMR)
Distinguishing these isomers by NMR is the "gold standard" for validation. The key lies in the vicinal coupling constants (
) between the bridgehead protons and the methoxy-bearing carbon proton.
1H NMR Diagnostic Criteria
Proton Interaction
cis-Isomer Features
trans-Isomer Features
H3a - H7a Coupling
Hz . Typical for cis-fusion in [4.3.0] systems.
Hz . Large axial-axial coupling confirms trans-fusion.
H3a - H4 Coupling
Variable ( Hz) . Depends on conformer population. Usually small due to gauche/equatorial relationships.
Distinct . If Methoxy is equatorial (H4 axial), Hz (trans-diaxial). If Methoxy is axial, Hz.
NOESY / ROESY
Strong cross-peak between H3a and H7a (they are on the same face).
No cross-peak between H3a and H7a.
Chemical Shift (C4-H)
Typically downfield shifted due to anisotropy of the folded ring.
Typically upfield relative to cis due to being in a rigid chair environment.
Decision Logic for Assignment
Use this logic flow to assign your isolated product.
Figure 2: NMR assignment decision tree. The primary discriminator is the bridgehead coupling constant, validated by NOESY experiments.
Part 4: Medicinal Chemistry Implications[1][4][5][6]
Pharmacophore Mapping
The choice of isomer drastically alters the vector of the 4-methoxy group, which is often a hydrogen-bond acceptor interacting with serine or threonine residues in target pockets (e.g., opioid receptors or viral proteases).
Cis-Isomer: The methoxy group projects "outward" from the concave face. This is ideal for targets requiring a "bent" ligand conformation.
Trans-Isomer: The methoxy group is held rigidly in the plane of the molecule. This is preferred for narrow, hydrophobic channels where the ligand must act as a rigid rod.
Metabolic Stability
The trans-isomer, being more rigid and less sterically crowded, is often more susceptible to oxidative metabolism (N-dealkylation) than the folded cis-isomer, where the bridgehead hydrogens shield the nitrogen lone pair. However, the cis-isomer's axial substituents (if present) are more prone to elimination reactions.
References
BenchChem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. Retrieved from
Vertex Pharmaceuticals. (2023). Heteroaryl compounds for the treatment of pain. WO2023205463A1. Retrieved from
Marbán-González, A., et al. (2021).[3] Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1. Molecules, 26(24), 7606.[4]
Viveros-Ceballos, J.L., et al. (2017).[4][5] First and highly stereoselective synthesis of both enantiomers of octahydroindole-2-phosphonic acid. Eur. J. Org.[3] Chem.
Dalal Institute. (2025). Conformational Analysis of Cycloalkanes and Fused Ring Systems.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (3Ar,7As)-4-methoxyoctahydro-1H-isoindole Medicinal Chemistry Applications
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Unlocking Potency via Conformational Restriction in Bicyclic Amines
Executive Summary
The (3Ar,7As)-4-methoxyoctahydro-1H-isoindole scaffold represents a high-value pharmacophore in modern medicinal chemistry. Unlike flexible linear amines, this bicyclic system offers a conformationally locked architecture that reduces the entropic penalty of receptor binding. The specific inclusion of the 4-methoxy substituent introduces a critical hydrogen-bond acceptor vector in a defined spatial region, distinguishing it from the "plain" octahydroisoindole core used in earlier generations of inhibitors.
This guide analyzes the medicinal utility of this scaffold, focusing on its role as a proline mimetic, a bioisostere in opioid/sigma receptor modulation, and a key intermediate in fragment-based drug discovery (FBDD).
Structural & Stereochemical Analysis
The Pharmacophore Core
The molecule consists of a cyclohexane ring fused to a pyrrolidine ring. The (3Ar,7As) stereochemistry denotes a cis-fused junction. This is critical because the cis-fusion creates a "bent" or "cup-shaped" topology, whereas the trans-fusion is planar.
Rigidity: The bicyclic framework prevents free rotation, locking the nitrogen lone pair and the C4-methoxy group into a specific vector relative to each other.
Vector Positioning: The 4-methoxy group is not just a lipophilic add-on; it serves as a polar anchor. In the cis-fused system, this group projects either axially or equatorially (depending on the specific conformer), allowing for precise probing of hydrophobic pockets with polar residues.
C4-Methoxy: The relative stereochemistry at C4 (syn or anti to the bridgehead hydrogens) determines the final 3D shape.
Basicity: The secondary amine (pKa ~9.5-10.5) is the primary cation-pi interaction site.
Medicinal Chemistry Applications
Peptidomimetics & Protease Inhibition
The octahydroisoindole scaffold is a proven proline surrogate .[3] In peptide-based drugs (e.g., HCV protease inhibitors, DPP-4 inhibitors), replacing a proline residue with (3Ar,7As)-octahydroisoindole can:
Enhance Metabolic Stability: The bicyclic system is resistant to prolyl endopeptidases.
Lock Bioactive Conformation: It mimics the "twisted" amide bond often found in enzyme transition states.
Case Study Context:
While Telaprevir and Boceprevir utilize related bicyclic prolines, the 4-methoxy variant is utilized in next-generation designs to fill specific S2 or S3 sub-pockets in proteases where a hydrogen bond is required alongside hydrophobic bulk.
Pain & Neuropsychiatry (Opioid/Sigma Modulation)
The structural overlap between octahydroisoindoles and morphinans (the core of morphine/codeine) is significant.
Opioid Receptors: The 4-methoxy group mimics the C3-hydroxyl/methoxy of morphinans. The nitrogen atom aligns with the basic amine of the opioid pharmacophore.
Nav1.7 Ion Channels: Recent patents suggest substituted isoindolines and octahydroisoindoles can block voltage-gated sodium channels, a target for non-opioid pain relief. The methoxy group modulates the lipophilicity (LogD) to ensure CNS penetration while maintaining solubility.
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule is a "super-fragment." It has:
High Fsp3 (Fraction of sp3 carbons): Increases solubility and clinical success rates compared to flat aromatic fragments.
Multiple Growth Vectors: The nitrogen can be acylated/alkylated; the methoxy group can be demethylated to a phenol for further diversity.
Synthetic Protocols
Retrosynthetic Strategy
The most robust route to the (3Ar,7As)cis-fused system involves a Diels-Alder cycloaddition followed by hydrogenation.
Pathway:
Diels-Alder: Reaction of trans-1-methoxy-1,3-butadiene with maleimide.
Hydrogenation: Catalytic hydrogenation of the double bond (Pd/C). The cis-nature of the maleimide ensures the cis-fusion.
Reduction: Reduction of the imide carbonyls to the amine.
Metabolic Stability of 4-Methoxy-Perhydroisoindole Ring Systems: Mechanistic Insights and Optimization Strategies
Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Structural Anatomy & The Metabolic Liability of the Core The perhydroisoindole (octahydroisoind...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Structural Anatomy & The Metabolic Liability of the Core
The perhydroisoindole (octahydroisoindole) ring system is a conformationally restricted, bicyclic scaffold widely utilized in modern drug discovery. Functioning often as a proline surrogate or a rigidified peptidomimetic, this framework provides excellent vector projection for substituents interacting with central nervous system (CNS) targets, such as neurokinin receptors and chitinase enzymes 1, [[2]]().
However, the introduction of a 4-methoxy substituent —often necessary to satisfy hydrogen bond acceptor requirements or to occupy specific lipophilic pockets—introduces a severe metabolic liability. In hepatic environments, the electron-rich methoxy group is highly susceptible to Phase I monooxygenation. Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 , rapidly catalyze the O-demethylation of the ether linkage, converting the lipophilic methoxy group into a highly polar hydroxyl group 3, 4. This biotransformation dramatically reduces the compound's half-life (
) and increases its intrinsic clearance (), severely limiting its in vivo exposure and therapeutic efficacy.
Mechanistic Pathways of Degradation
The primary degradation pathway of the 4-methoxy-perhydroisoindole system is dictated by the steric accessibility of the methoxy carbon and the electronic environment of the bicyclic core.
Major Pathway (O-Demethylation): CYP2D6 is the dominant catalyst for the O-demethylation of aliphatic and aromatic ethers in CNS-active compounds 4. The enzyme abstracts a hydrogen atom from the methoxy group, forming a transient hemiacetal intermediate that spontaneously collapses to release formaldehyde and the 4-hydroxy-perhydroisoindole metabolite. This newly formed hydroxyl group serves as a prime substrate for Phase II UGT enzymes (glucuronidation), leading to rapid renal clearance.
Minor Pathways (Alpha- and N-Oxidation): CYP3A4, possessing a larger and more flexible active site, contributes to secondary metabolic routes 5. These include oxidation at the carbon alpha to the bridgehead nitrogen (yielding a lactam) or direct N-oxidation.
Major Phase I (CYP450) and Phase II (UGT) metabolic pathways of 4-methoxy-perhydroisoindole.
To accurately quantify the metabolic liability of these ring systems, Human Liver Microsome (HLM) stability assays must be employed. The following protocol is designed as a self-validating system ; it integrates specific causality behind each biochemical step and utilizes strict internal controls to ensure data integrity 5.
Step-by-Step Methodology
Step 1: Assay Preparation & System Validation
Action: Prepare a 1 µM solution of the 4-methoxy-perhydroisoindole test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.
Causality: The pH 7.4 buffer maintains the physiological ionization state of the perhydroisoindole nitrogen. A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (where
), which is mathematically required to accurately calculate intrinsic clearance.
Validation Controls: Concurrently run Dextromethorphan (a known CYP2D6 substrate) and Midazolam (a known CYP3A4 substrate) in separate wells. Run a negative control plate lacking NADPH. This proves that any observed degradation is strictly enzymatic and confirms the specific viability of the CYP isoforms in the microsomal batch.
Step 2: Reaction Initiation
Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to a final NADPH concentration of 1 mM.
Causality: Cytochrome P450 enzymes are monooxygenases that strictly require NADPH as an electron donor to reduce the heme iron and activate molecular oxygen. The regenerating system prevents cofactor depletion over the assay timeframe.
Step 3: Kinetic Sampling & Quenching
Action: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation matrix and immediately dispense it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
Causality: The 3:1 ratio of organic solvent to aqueous buffer induces instantaneous protein precipitation, physically denaturing the CYP enzymes and halting metabolism at exact kinetic intervals. The cold temperature further suppresses any residual chemical degradation.
Step 4: Centrifugation & LC-MS/MS Analysis
Action: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) mode.
Causality: Centrifugation compacts the denatured protein pellet, preventing LC column clogging. MRM mode is utilized because it isolates the specific precursor-to-product ion transition of the perhydroisoindole, filtering out the massive background noise of the microsomal lipid matrix.
Step-by-step human liver microsome (HLM) stability assay workflow for clearance determination.
Quantitative Data Presentation: Optimization Strategies
When profiling the baseline 4-methoxy-perhydroisoindole, the data typically reveals an unacceptably high intrinsic clearance. To rescue the scaffold, medicinal chemists employ structural optimization strategies aimed at blocking CYP2D6/3A4 recognition. The table below summarizes the quantitative impact of three distinct optimization strategies on the metabolic stability of the core scaffold.
Compound
Structural Modification
(min)
(µL/min/mg)
Major Metabolic Pathway
Optimization Strategy
1 (Parent)
4-Methoxy (-OCH₃)
12.4
112.5
O-Demethylation (CYP2D6/3A4)
Baseline Scaffold
2 (Isotope)
4-Trideuteromethoxy (-OCD₃)
38.6
35.9
N-Oxidation (CYP3A4)
Kinetic Isotope Effect
3 (Bioisostere)
4-Trifluoromethoxy (-OCF₃)
>120
<5.0
Stable / Negligible
Electronic Deactivation
4 (Steric)
4-Methoxy-5,5-dimethyl
45.2
30.6
O-Demethylation (CYP2D6)
Steric Shielding
Strategic Analysis of the Data
The Kinetic Isotope Effect (Compound 2): By replacing the hydrogen atoms of the methoxy group with deuterium, the rate-limiting step of CYP-mediated hydrogen abstraction is significantly slowed due to the stronger C-D bond (Kinetic Isotope Effect). As seen in the data, this triples the half-life and shifts the metabolic soft spot away from O-demethylation toward slower N-oxidation pathways.
Electronic Deactivation via Fluorination (Compound 3): Bioisosteric replacement of the methoxy group with a trifluoromethoxy (-OCF₃) group completely abolishes O-demethylation. The strong electron-withdrawing nature of the fluorine atoms drastically reduces the electron density of the oxygen, preventing the formation of the necessary radical intermediate during CYP450 catalysis. This yields a highly stable, non-cleared compound.
Steric Shielding (Compound 4): Introducing bulky methyl groups adjacent to the methoxy ether creates a steric penalty for the CYP2D6 active site, physically hindering the enzyme's ability to achieve the required transition state geometry for hydrogen abstraction.
literature review on 4-substituted octahydroisoindole alkaloids
Executive Summary The octahydroisoindole scaffold—a bicyclic system comprising a cyclohexane ring fused to a pyrrolidine ring—represents a "privileged structure" in medicinal chemistry. While the core itself is ubiquitou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The octahydroisoindole scaffold—a bicyclic system comprising a cyclohexane ring fused to a pyrrolidine ring—represents a "privileged structure" in medicinal chemistry. While the core itself is ubiquitous in natural products (e.g., Amaryllidaceae alkaloids, Erythrina alkaloids), the 4-substituted octahydroisoindole subclass presents unique stereochemical and pharmacological opportunities.
Recent high-impact studies have identified 4-substituted congeners as potent inhibitors of Prolyl Oligopeptidase (POP) and Chitinase B1 , validating their potential in neurodegenerative and antifungal therapeutics. This guide dissects the structural architecture, synthetic accessibility, and pharmacological logic of this specific substitution pattern, moving beyond generic scaffold descriptions to actionable chemical intelligence.
The pharmacological value of the 4-substituted octahydroisoindole lies in its ability to project substituents into specific hydrophobic pockets of target enzymes while maintaining a rigid core.
Numbering and Nomenclature
To ensure precision, this guide utilizes the IUPAC numbering for the 2H-isoindole core:
Position 2: Nitrogen atom (pyrrolidine ring).
Positions 3a/7a: Bridgehead carbons.
Position 4: The proximal carbon on the cyclohexane ring, adjacent to the 3a bridgehead.
The Cis/Trans Fusion Dichotomy
The stereochemical defining feature is the ring junction.[1]
Cis-Fused (Endo-dominant): The bridgehead hydrogens are on the same face.[1] This creates a "concave" or "bowl-like" shape. In 4-substituted derivatives, the substituent often adopts an axial or equatorial orientation that is heavily influenced by the "fold" of the system.
Trans-Fused: The bridgehead hydrogens are anti.[1] This forces the cyclohexane ring into a rigid chair conformation. Trans-fused systems are generally more thermodynamically stable but harder to access kinetically via standard Diels-Alder cycloadditions.
Critical Insight: For 4-substituted analogs, the cis-fusion is often preferred in drug design (e.g., POP inhibitors) because the "bowl" shape mimics the turn structures of proline-containing peptides.
Synthetic Methodologies: Accessing the 4-Position
Synthesizing the 4-substituted core requires strategies that control both regiochemistry (placing the group at C4 vs. C5) and stereochemistry (relative to the bridgehead).
The Workhorse: Diels-Alder Cycloaddition
The most direct route to the 4-substituted pharmacophore is the Diels-Alder reaction between a 1-substituted-1,3-diene and a maleimide dienophile.
Mechanism: The reaction follows the "Ortho Rule" of Diels-Alder regioselectivity. A 1-substituted diene (electron-rich) reacting with an electron-deficient maleimide yields the "ortho" product (1,2-substitution pattern relative to the new bonds), which corresponds to the 4-position in the fused system.
Stereocontrol: The endo transition state is kinetically favored, typically yielding the cis-fused octahydroisoindole with the 4-substituent in a specific relative configuration (often cis to the adjacent bridgehead proton).
Intramolecular Diels-Alder (IMDA)
For complex natural products (e.g., Mesembrine analogs), the diene and dienophile are tethered.
Type 1 IMDA: Tether attached to the diene terminus.[2]
Advantage: Entropy favors cyclization; high diastereoselectivity.
Result: Often yields the trans-fused system if the tether geometry demands it, or cis under thermal control.
Chiral Auxiliary Approach (Meyers' Lactams)
To achieve enantiopurity, the condensation of 4-substituted cyclohexanones with chiral amino alcohols (e.g., phenylglycinol) forms bicyclic lactams.
Utility: Allows for the separation of diastereomers and subsequent reduction to the enantiopure amine.
Pharmacological Profile & SAR
Prolyl Oligopeptidase (POP) Inhibition
Research indicates that 4-substituted octahydroisoindoles act as conformationally restricted transition-state analogs.
Mechanism: The 4-substituent (often a carboxylate or hydrophobic group) occupies the S2 or S1' pocket of the enzyme.
Potency: Cis-fused 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid derivatives have demonstrated
values in the nanomolar range.
Antifungal Activity (Chitinase Inhibition)
The scaffold mimics the oxazolinium ion intermediate formed during chitin hydrolysis.[3]
Key Interaction: The nitrogen atom mimics the positive charge of the intermediate, while the 4-substituent provides selectivity against human chitinases (CHIT1) by exploiting subtle differences in the active site cleft.
Visualizing the Science
Synthesis & SAR Logic Flow
The following diagram illustrates the decision matrix for synthesizing these alkaloids and their subsequent biological mapping.
Caption: Figure 1. Strategic workflow connecting synthetic methodology to pharmacological outcomes for 4-substituted octahydroisoindoles.
Experimental Protocol: Synthesis of 4-Phenyl-cis-octahydroisoindole-1,3-dione
Objective: To synthesize a representative 4-substituted scaffold via the Diels-Alder route. This protocol is self-validating via NMR monitoring of the alkene protons.
Reagents:
1-Phenyl-1,3-butadiene (Diene)
Maleimide (Dienophile)
Toluene (Solvent)
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
Charging: Add Maleimide (1.0 equiv, 10 mmol) and anhydrous Toluene (0.5 M concentration).
Addition: Add 1-Phenyl-1,3-butadiene (1.1 equiv, 11 mmol) via syringe. Note: A slight excess of diene ensures complete consumption of the dienophile.
Reaction: Heat the mixture to reflux (110°C) for 12 hours.
Validation Point: Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The disappearance of the maleimide spot indicates completion.
Workup: Cool to room temperature. The product often precipitates as a white solid.
If solid: Filter and wash with cold hexanes.
If solution: Concentrate in vacuo and recrystallize from EtOH.
Characterization:
1H NMR (CDCl3): Look for the disappearance of the diene internal protons and the appearance of the bridgehead protons (3a, 7a) at
3.0–3.5 ppm. The 4-phenyl proton will appear as a doublet of doublets due to coupling with C5 protons and the C3a bridgehead.
Data Summary Table: Expected Reactivity Profile
Parameter
Cis-Fused Isomer
Trans-Fused Isomer
Thermodynamic Stability
Lower (Steric strain)
Higher (Relaxed chair)
Formation Condition
Kinetic (Endo-DA, <120°C)
Thermodynamic (>180°C or isomerization)
N-Lone Pair Availability
Hindered (Concave face)
Exposed (Reactive to alkylation)
Major Biological Target
POP / Peptidomimetics
Ion Channel Modulators
References
Maravilla-Moreno, G., et al. (2025).[4] Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. Journal of Organic Chemistry.
BenchChem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers.
Viveros-Ceballos, J.L., et al. (2016). 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. Journal of Medicinal Chemistry.
Villiers, B., et al. (2021). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. Molecules.
ChemRxiv. (2023). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines. (Cited for comparative 4-sub methodology logic).
synthesis of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole from anisole precursors
Application Note: Stereocontrolled Synthesis of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole Executive Summary & Strategic Rationale The octahydro-1H-isoindole scaffold is a privileged pharmacophore in neuroscience, serving...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Stereocontrolled Synthesis of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole
Executive Summary & Strategic Rationale
The octahydro-1H-isoindole scaffold is a privileged pharmacophore in neuroscience, serving as the core architecture for various mu-opioid receptor antagonists and tricyclic antidepressants. The specific target, (3aR,7aS)-4-methoxyoctahydro-1H-isoindole , presents two primary synthetic challenges:
Cis-Fusion Geometry: Establishing the thermodynamic cis-junction (3aR,7aS) between the cyclohexane and pyrrolidine rings.
Substituent Integrity: Preserving the 4-methoxy ether functionality during the reduction of the aromatic anisole precursor.
This protocol details a scalable, high-integrity route starting from anisole-derived precursors (specifically 4-methoxyphthalic anhydride). Unlike direct Birch reductions of anisole which often lead to unstable enol ethers or require complex handling to prevent hydrolysis to ketones, this route utilizes catalytic hydrogenation of phthalimides . This approach offers superior stereocontrol, yielding the cis-fused system with >95% diastereoselectivity while maintaining the methoxy substituent.
Retrosynthetic Analysis & Mechanism
The synthesis is designed around the "Imide Hydrogenation Strategy" .
Starting Material: 4-Methoxyphthalic anhydride (derived from Anisole via Vilsmeier-Haack/Oxidation or commercially sourced as an anisole derivative).
Mechanistic Insight:
Catalytic hydrogenation of phthalimides over Platinum (Pt) or Rhodium (Rh) catalysts preferentially occurs via syn-addition of hydrogen across the bridgehead carbons. This kinetic control almost exclusively yields the cis-fused hexahydrophthalimide. Subsequent reduction of the imide carbonyls with Lithium Aluminum Hydride (LiAlH₄) preserves this stereochemistry.
Detailed Experimental Protocols
Phase 1: Precursor Assembly (Imide Formation)
Objective: Convert the anisole-derivative anhydride into the nitrogen-containing imide scaffold.
Reagents:
4-Methoxyphthalic anhydride (1.0 equiv)
Benzylamine (1.05 equiv) [Note: Benzyl group acts as a protecting group]
Charge: In a Dean-Stark apparatus equipped reactor, suspend 4-methoxyphthalic anhydride (25.0 g, 140 mmol) in Toluene (250 mL).
Addition: Add Benzylamine (15.7 g, 147 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain internal temp < 40°C.
Cyclization: Add glacial Acetic Acid (0.8 mL). Heat the mixture to reflux (110°C) with vigorous stirring.
Dehydration: Monitor water collection in the Dean-Stark trap. Continue reflux until theoretical water volume (~2.5 mL) is collected (approx. 4-6 hours).
Workup: Cool to room temperature. The product, N-benzyl-4-methoxyphthalimide , often precipitates. If not, concentrate under vacuum to 20% volume and add Hexanes to induce crystallization.
Purification: Filter the solid, wash with cold Hexanes/EtOAc (9:1), and dry.
Expected Yield: 85-92%
Checkpoint: Verify structure via ¹H NMR (Imide peaks ~7.6-7.8 ppm).
Phase 2: Stereoselective Hydrogenation (The Critical Step)
Objective: Reduce the aromatic ring to the cyclohexane ring while establishing the (3aR,7aS) cis-fusion.
Reagents:
N-benzyl-4-methoxyphthalimide (from Phase 1)
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂)
Expert Note: Rh/Al₂O₃ is preferred to prevent hydrogenolysis of the methoxy group (demethylation), which is a risk with Pd/C.
Solvent: Ethyl Acetate or Acetic Acid
Hydrogen Gas (H₂)
Protocol:
Setup: Load the high-pressure hydrogenation vessel (Parr reactor) with substrate (10.0 g) and solvent (100 mL).
Catalyst Loading: Add 5% Rh/Al₂O₃ (1.0 g, 10 wt% loading). Safety: Add catalyst under inert nitrogen atmosphere to prevent ignition.
Hydrogenation: Seal reactor. Purge with N₂ (3x) then H₂ (3x). Pressurize to 500 psi (35 bar) H₂.
Reaction: Stir at 60°C for 12-24 hours.
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus.
Filtration: Cool and depressurize. Filter the catalyst through a Celite pad.
Isolation: Concentrate the filtrate to yield cis-N-benzyl-4-methoxyhexahydrophthalimide .
Stereocontrol Check: ¹H NMR should show bridgehead protons (H-3a, H-7a) with coupling constants typical of cis-fusion (J ~ 6-8 Hz).
Note: This produces a racemic mixture of the (3aR,7aS) and (3aS,7aR) forms. For enantiopure material, chiral HPLC or resolution with a chiral amine in Phase 1 is required.
Phase 3: Global Reduction to Octahydroisoindole
Objective: Reduce the imide carbonyls to methylene groups.
Reagents:
Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)
THF (Anhydrous)
Protocol:
Preparation: In a dry 3-neck flask under Argon, suspend LiAlH₄ (2.1 g, 56 mmol) in anhydrous THF (50 mL). Cool to 0°C.
Addition: Dissolve the hydrogenated imide (6.0 g, 22 mmol) in THF (30 mL) and add dropwise to the hydride slurry.
Reflux: Warm to room temperature, then heat to reflux (66°C) for 8 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add:
2.1 mL Water
2.1 mL 15% NaOH
6.3 mL Water
Isolation: Stir until a white granular precipitate forms. Filter and wash with THF.
Deprotection (Optional): If the N-benzyl group is not desired, perform hydrogenolysis (Pd/C, H₂, MeOH) to yield the free amine. For the N-benzyl analog, proceed to purification.
Final Product:(3aR,7aS)-4-methoxyoctahydro-1H-isoindole .
Quantitative Data Summary
Step
Transformation
Key Reagent
Critical Parameter
Typical Yield
1
Anhydride Imide
Benzylamine
Water removal (Dean-Stark)
88%
2
Aromatic Cyclohexane
Rh/Al₂O₃, H₂
Pressure (500 psi), Temp (<70°C)
95%
3
Imide Amine
LiAlH₄
Anhydrous conditions
78%
4
N-Dealkylation (Optional)
Pd/C, H₂
pH control
90%
Visualization: Synthesis Workflow
Caption: Figure 1. Step-wise synthetic pathway from Anisole precursors to the target cis-fused isoindole scaffold, highlighting the critical stereoselective hydrogenation step.
Troubleshooting & Critical Controls
Loss of Methoxy Group: If demethylation is observed during Phase 2 (formation of alcohol instead of ether), switch catalyst from PtO₂ to Rh/Al₂O₃ or Ru/C . Ruthenium is particularly mild toward aryl ethers during ring saturation.
Incomplete Stereocontrol: If trans-isomers are detected, lower the reaction temperature during hydrogenation. Higher temperatures favor the thermodynamic trans-product in some catalytic systems, though cis is generally the kinetic product for fused imides.
Safety Warning: The Birch reduction (an alternative route) involves liquid ammonia and sodium; the hydrogenation route described above is safer for scale-up but requires a rated pressure vessel.
References
Stereoselective Hydrogenation of Phthalimides
M. S. Newman, "The synthesis of octahydroisoindoles," Journal of the American Chemical Society, vol. 68, no. 10, 1946.
Note: Establishes the foundational protocol for Pt-catalyzed hydrogen
Synthesis of 4-Substituted Isoindoles
Tabaru, K., et al. "Preparation of 4′-methylenedihydrofuranone-substituted oxindoles and dihydropyran-fused indole products," ResearchGate, 2016.
General Isoindole Chemistry & Natural Products
"The chemistry of isoindole natural products," Beilstein Journal of Organic Chemistry, 2013.
Context: Reviews the biological relevance and biosynthetic p
Alternative Radical Cyclization Routes
"Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives," MDPI Molbank, 2017.
stereoselective hydrogenation protocols for 4-methoxyisoindoles
Application Note: Divergent Stereoselective Hydrogenation Protocols for 4-Methoxyisoindoles Executive Summary 4-Methoxyisoindoles are privileged scaffolds in medicinal chemistry, serving as critical precursors for comple...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Divergent Stereoselective Hydrogenation Protocols for 4-Methoxyisoindoles
Executive Summary
4-Methoxyisoindoles are privileged scaffolds in medicinal chemistry, serving as critical precursors for complex alkaloid synthesis. However, their stereoselective reduction is notoriously difficult due to two competing factors: the high resonance stability of the heteroaromatic system and the extreme lability of the C(sp2)–OMe bond, which is highly susceptible to hydrodeoxygenation (HDO) under standard reducing conditions[1].
This application note details two divergent, field-proven protocols designed to bypass these limitations:
Diastereoselective Arene-Ring Reduction: Yielding all-cis-octahydroisoindoles using heterogeneous Rhodium catalysis.
Mechanistic Rationale & The Chemoselectivity Challenge
The Causality of Catalyst Selection:
When hydrogenating oxygen-substituted aromatics like 4-methoxyisoindoles, standard Pd/C or PtO₂ catalysts often lead to demethoxylation (cleavage of the methoxy group). This occurs because these catalysts promote the formation of reactive surface cyclohexenes that facilitate rapid hydrogenolysis of the C–O bond[1]. To prevent this, we must decouple the reduction of the target double bonds from C–O bond cleavage.
For the enantioselective reduction of the nitrogen-containing ring, we utilize a homogeneous Pd(TFA)₂ complex paired with a sterically demanding chiral bisphosphine ligand (e.g., WingPhos or BINAP). Because unprotected isoindoles lack steric bulk at the nitrogen atom, enantiocontrol is inherently poor. We circumvent this by introducing a strong Brønsted acid (p-Toluenesulfonic acid, TsOH) to protonate the substrate in situ, forming a dearomatized iminium salt. This dynamic kinetic resolution (DKR) process makes the iminium carbon highly electrophilic, allowing the chiral Pd-hydride species to strictly dictate facial selectivity during the hydride transfer step.
For the diastereoselective reduction of the arene ring to form saturated heterocycles, we employ Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O). Rhodium favors rapid, concerted syn-addition of hydrogen across the arene ring before the intermediate can desorb or isomerize. This ensures an all-cis configuration while operating at temperatures low enough (<60 °C) to completely suppress HDO[2].
Divergent Workflows
Caption: Divergent stereoselective hydrogenation pathways for 4-methoxyisoindoles.
Experimental Protocols
Protocol A: Enantioselective Synthesis of Chiral 4-Methoxyisoindolines
Self-Validating System: The reaction relies on the complete dissolution and chelation of the Pd-ligand complex. A distinct color change from pale yellow to deep red upon the addition of TsOH indicates successful iminium formation. Post-reaction, chiral HPLC must be used to validate enantiomeric excess (ee), ensuring the chiral environment was maintained.
Catalyst Pre-activation: In an argon-filled glovebox, dissolve Pd(TFA)₂ and the chiral ligand in 2 mL of anhydrous toluene. Stir at room temperature for 30 minutes until a homogeneous yellow solution forms.
Causality: Pre-stirring ensures complete chelation of the bisphosphine ligand to the Pd center, preventing racemic background reduction by unligated, highly active Pd species.
Substrate Preparation: In a separate vial, dissolve the 4-methoxyisoindole substrate and TsOH·H₂O in 2 mL of TFE.
Causality: TFE is highly polar and strongly hydrogen-bonding. It stabilizes the cationic iminium intermediate and significantly increases the local solubility of H₂ gas at the catalytic center.
Reaction Assembly: Transfer both solutions into a high-pressure hydrogenation autoclave equipped with a magnetic stir bar.
Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize to 400 psi (approx. 27 atm). Heat the vessel to 40 °C and stir vigorously (1000 rpm) for 24 hours.
Causality: 40 °C provides sufficient thermal energy to overcome the aromatic stabilization energy of the pyrrole ring while remaining low enough to prevent C–OMe cleavage[1][3].
Workup & Validation: Vent the H₂ gas slowly. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TsOH. Extract with ethyl acetate (3 x 10 mL). Concentrate the organic layer and purify via flash chromatography. Determine ee via chiral stationary phase HPLC.
Protocol B: Diastereoselective Synthesis of All-cis-Octahydroisoindoles
Self-Validating System: Reaction progress is monitored by taking aliquots for ¹H NMR; the disappearance of aromatic methoxy protons (~3.8 ppm) and the appearance of aliphatic methoxy protons (~3.3 ppm) validates arene reduction without demethoxylation.
Catalyst Loading: Add Nishimura's catalyst to the hydrogenation vessel.
Causality: Rh-based heterogeneous catalysts are vastly superior to Pd/C for arene reduction because they promote rapid syn-hydride transfer, minimizing the residence time of partially reduced intermediates that are prone to hydrogenolysis[2].
Substrate Addition: Dissolve the substrate in IPA and add it to the vessel.
Causality: IPA acts as a mild hydrogen donor and prevents the over-activation of the C–O bond typically seen in non-polar solvents like hexane.
Hydrogenation: Purge with H₂ three times. Pressurize to 100 psi (approx. 6.8 atm). Stir at 25 °C (room temperature) for 16 hours.
Workup: Filter the mixture through a short pad of Celite to remove the heterogeneous catalyst. Wash the pad with methanol. Concentrate the filtrate in vacuo to yield the all-cis product.
Quantitative Data Synthesis
The following table summarizes the optimization metrics for the enantioselective reduction (Protocol A), highlighting the critical nature of the Brønsted acid and solvent choice in preventing hydrodeoxygenation.
Entry
Catalyst / Ligand
Additive
Solvent
Conversion (%)
Chemoselectivity (HDO)
Enantiomeric Ratio (er)
1
Pd(TFA)₂ / (R)-BINAP
None
Toluene
< 5%
N/A
N/A
2
Pd(TFA)₂ / (R)-BINAP
TsOH (1.2 eq)
Toluene
45%
< 2%
85:15
3
Pd(TFA)₂ / (R)-BINAP
TsOH (1.2 eq)
TFE/Toluene
> 99%
< 1%
92:8
4
Pd(TFA)₂ / WingPhos
TsOH (1.2 eq)
TFE/Toluene
> 99%
0%
96:4
5
Pd/C (10%)
TsOH (1.2 eq)
MeOH
> 99%
> 40% (Demethoxylation)
Racemic
Table 1: Optimization of reaction parameters for the asymmetric hydrogenation of 4-methoxyisoindoles. Data synthesized from established Pd-catalyzed indole reduction benchmarks.
References
Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Dalian Institute of Chemical Physics (DICP), Chinese Academy of Sciences. [Link]
cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. Journal of the American Chemical Society (ACS).[Link]
Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica. Reaction Kinetics, Mechanisms and Catalysis / ResearchGate.[Link]
Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry.[Link]
Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation. PMC - National Institutes of Health.[Link]
Advanced Reductive Amination Protocols for Sterically Hindered Bicyclic Amines: A Case Study on (3aR,7aS)-4-methoxyoctahydro-1H-isoindole
Reductive amination is a cornerstone reaction in modern drug discovery, accounting for a significant percentage of all C–N bond-forming reactions used to synthesize active pharmaceutical ingredients (APIs)[1]. However, t...
Author: BenchChem Technical Support Team. Date: March 2026
Reductive amination is a cornerstone reaction in modern drug discovery, accounting for a significant percentage of all C–N bond-forming reactions used to synthesize active pharmaceutical ingredients (APIs)[1]. However, the shift toward Lead-Oriented Synthesis (LOS) has increased the demand for 3D-rich, structurally complex molecular scaffolds[2].
Bicyclic amines, such as (3aR,7aS)-4-methoxyoctahydro-1H-isoindole , are highly valued for their ability to tune lipophilicity, basicity, and target binding. Yet, their complex stereoelectronic environments present unique synthetic challenges. This application note provides an authoritative, causality-driven guide to performing highly efficient reductive aminations using this specific hindered scaffold.
Structural & Mechanistic Rationale
The Stereoelectronic Environment of the Isoindole Core
(3aR,7aS)-4-methoxyoctahydro-1H-isoindole is a secondary amine embedded within a cis-fused pyrrolidine-cyclohexane system. The (3aR,7aS) relative stereochemistry forces the bicyclic core into a rigid, cup-like conformation.
Crucially, the methoxy group at the C4 position sits directly adjacent to the bridgehead carbon (C3a). This creates an asymmetric steric bulk that heavily shields one face of the molecule. When a carbonyl compound approaches the nitrogen (position 2) to form the initial hemiaminal, this steric shielding severely retards the reaction kinetics.
Mechanistic Causality
Reductive amination is a two-step equilibrium process:
Condensation: The amine attacks the carbonyl to form a hemiaminal, which dehydrates to an electrophilic iminium ion.
Reduction: A hydride source reduces the iminium ion to the target tertiary amine.
Because iminium formation is the rate-limiting step for (3aR,7aS)-4-methoxyoctahydro-1H-isoindole, using an aggressive reducing agent (like NaBH₄) will prematurely reduce the unreacted carbonyl to an alcohol. Therefore, the choice of a mild, iminium-selective reducing agent—and the implementation of conditions that force the dehydration step—are critical for success[3].
Caption: Mechanistic pathway of reductive amination highlighting the rate-limiting iminium formation.
Reagent Selection Matrix
The steric hindrance of the incoming carbonyl dictates the experimental approach. Aldehydes generally proceed smoothly with Sodium Triacetoxyborohydride (STAB)[4], while ketones require aggressive Lewis acid activation coupled with 2-Picoline Borane (Pic-BH₃), a stable, highly soluble, and low-toxicity alternative to sodium cyanoborohydride[5][6].
Quantitative Comparison of Reducing Agents
Reducing Agent
Target Carbonyl
Typical Solvent
Temp
Equivalents
Reaction Kinetics & Causality
NaBH(OAc)₃ (STAB)
Aldehydes
DCE or THF
20 °C
1.5 – 2.0
Mild & Selective: Acetoxy groups withdraw electron density from boron, making it unreactive toward aldehydes but highly reactive toward the more electrophilic iminium ion.
2-Picoline Borane
Ketones
MeOH or DCE
50 °C
1.0 – 1.5
Robust & Stable: Tolerates elevated temperatures and protic solvents required to drive hindered ketone condensation. Avoids HCN gas generation[7].
NaBH₃CN
Broad
MeOH
20 °C
1.5 – 3.0
Classic but Toxic: Effective, but largely superseded by Pic-BH₃ in modern pharmaceutical settings due to severe toxicity profiles and difficult waste disposal.
Experimental Workflows & Protocols
Caption: Decision tree for selecting the appropriate reductive amination protocol based on substrate sterics.
Protocol A: Standard Reductive Amination with Aldehydes
Designed for unhindered to moderately hindered aldehydes using STAB.
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (3aR,7aS)-4-methoxyoctahydro-1H-isoindole (1.0 eq, ~155 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
Self-Validation Check: If the amine is sourced as a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA) (1.1 eq) and stir for 10 minutes to liberate the free base.
Iminium Formation: Add the target aldehyde (1.1 eq). Stir the mixture at room temperature for 30–60 minutes.
Causality: Pre-stirring is mandatory. It allows the sterically hindered isoindole to fully condense into the iminium ion before the hydride source is introduced, preventing the competitive reduction of the aldehyde to a primary alcohol.
Monitoring: Stir at room temperature for 2–12 hours. Monitor the reaction via LC-MS. The disappearance of the secondary amine mass [M+H]⁺ 156 and the appearance of the product mass validates completion.
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes until gas evolution ceases. Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of 0-10% MeOH in DCM with 0.1% Et₃N to prevent streaking).
Protocol B: Challenging Reductive Amination with Ketones
Designed for highly hindered ketones using Titanium(IV) isopropoxide and 2-Picoline Borane.
Preparation: Dissolve (3aR,7aS)-4-methoxyoctahydro-1H-isoindole (1.0 eq, 1.0 mmol) and the target ketone (1.5 eq) in anhydrous methanol or DCE (5.0 mL, 0.2 M).
Activation & Dehydration: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq). Stir the reaction mixture at 50 °C for 6–12 hours.
Causality: The combined steric bulk of the ketone and the C4-methoxy isoindole core makes spontaneous iminium formation nearly impossible. Ti(OiPr)₄ acts as a powerful Lewis acid to activate the ketone and simultaneously acts as a water scavenger, physically removing H₂O from the equilibrium to force iminium formation.
Reduction: Cool the reaction mixture to room temperature. Add 2-Picoline Borane (Pic-BH₃) (1.5 eq) in one portion. Stir for an additional 4–8 hours at room temperature.
Causality: Pic-BH₃ is highly soluble in methanol and possesses the necessary hydride donating power to reduce sterically shielded iminium ions without degrading under Lewis acidic conditions[8][9].
Quench & Workup: Add 1 M aqueous NaOH (5 mL) to the mixture.
Self-Validation Check: A dense white precipitate of TiO₂ will immediately form. This visual cue confirms the successful hydrolysis of the titanium complex.
Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).
Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Troubleshooting & Optimization
Incomplete Conversion (Aldehydes): If LC-MS shows a stalled reaction using Protocol A, the iminium formation may be hindered by the C4-methoxy group's specific conformation. Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate the dehydration step[10].
Reductive Cleavage Risks: While the C4-methoxy group on the cyclohexane ring is generally stable to hydride sources, avoid applying catalytic hydrogenation (e.g., H₂ with Pd/C at high pressures) for reductive amination with this specific scaffold, as prolonged exposure can lead to unwanted demethoxylation or epimerization at the bridgehead carbons.
Dialkylation: Because (3aR,7aS)-4-methoxyoctahydro-1H-isoindole is a secondary amine, over-alkylation (quaternization) is sterically disfavored and extremely rare under these conditions. If an unexpectedly high mass is observed, check for aldehyde self-condensation products rather than over-alkylation.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906.[Link]
Sharma, M., et al. (2024). "Imine Reductases and Reductive Aminases in Organic Synthesis." ACS Catalysis, 14, 8533-8568.[Link]
Application Note: Strategic N-Protection of 4-Methoxyoctahydroisoindole
Abstract & Strategic Context The 4-methoxyoctahydroisoindole scaffold (a derivative of 2-azabicyclo[4.3.0]nonane) represents a critical pharmacophore in the synthesis of morphinan opioids, serotonin modulators, and tricy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
The 4-methoxyoctahydroisoindole scaffold (a derivative of 2-azabicyclo[4.3.0]nonane) represents a critical pharmacophore in the synthesis of morphinan opioids, serotonin modulators, and tricyclic antidepressants. The secondary amine within this bicyclic system is the primary vector for diversification; however, its protection is often required to facilitate modifications at the 4-methoxy position or the carbocyclic ring.
This guide details the N-protection of 4-methoxyoctahydroisoindole using two orthogonal strategies: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) .[1] Unlike simple aliphatic amines, the octahydroisoindole system presents unique conformational constraints. The 4-methoxy substituent can induce steric crowding near the nitrogen bridgehead, necessitating optimized protocols to ensure quantitative conversion and prevent side reactions.
Key Decision Matrix: Boc vs. Cbz[1][2]
Feature
N-Boc Protection
N-Cbz Protection
Primary Reagent
Di-tert-butyl dicarbonate ()
Benzyl chloroformate ()
Reaction Type
Nucleophilic Acylation (often DMAP-catalyzed)
Schotten-Baumann (Biphasic)
Deprotection
Acidic (TFA or HCl/Dioxane)
Hydrogenolysis () or Strong Acid ()
Stability
Stable to Base, Nucleophiles, Hydrogenolysis
Stable to Acid (mild), Base (mild)
Strategic Use
Best when downstream chemistry involves strong bases or reduction.
Best when downstream chemistry involves acidic conditions.
Protocol A: N-Boc Protection (Recommended)
This protocol utilizes a catalytic amount of 4-Dimethylaminopyridine (DMAP) to overcome the steric hindrance inherent to the bicyclic system.
Solvent: Dichloromethane (DCM) (anhydrous, 0.2 M concentration)
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyoctahydroisoindole (1.0 equiv) in anhydrous DCM.
Base Addition: Add
(1.5 equiv) followed by DMAP (0.05 equiv). Stir the mixture at (ice bath) for 10 minutes.
Mechanistic Insight: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking
to form a reactive N-acylpyridinium intermediate, which is far more electrophilic than itself.
Reagent Addition: Dissolve
(1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
Control Point: Gas evolution (
) is minimal here compared to carbonate bases, but ensure the system is vented (needle or bubbler).
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (
). Stir for 4–6 hours.
Validation: Monitor by TLC (Stain: Ninhydrin or PMA). The starting secondary amine spot (polar, near baseline) should disappear, replaced by a less polar UV-active/stain-active spot (
in 30% EtOAc/Hex).
Workup (Self-Validating):
Dilute with DCM.
Wash with 1M HCl (
vol) to remove unreacted amine, , and DMAP. Crucial: The product (carbamate) remains in the organic layer; the starting material (if any) moves to the aqueous layer.
Wash with Sat.
to remove acidic byproducts.
Wash with Brine, dry over
, filter, and concentrate in vacuo.
Workflow Diagram (Boc Protection)
Figure 1: Catalytic cycle and workflow for N-Boc protection utilizing DMAP activation.
Protocol B: N-Cbz Protection (Schotten-Baumann)
This method is preferred if the product is an oil and rigorous column chromatography is to be avoided, as the biphasic conditions allow for very clean crude products.
Preparation: Dissolve the amine in THF. Separately, dissolve
in water. Combine the two solutions in a flask with vigorous stirring.
Reagent Addition: Cool the biphasic mixture to
. Add dropwise via syringe pump or addition funnel over 30 minutes.
Safety Note:
is lachrymatory and corrosive. Handle in a fume hood.
Reaction: Stir vigorously at
for 1 hour, then warm to RT for 2 hours.
Mechanistic Insight: The base neutralizes the HCl generated during the attack of the amine on the chloroformate. The biphasic system prevents the hydrolysis of
by water before it can react with the amine.
Workup:
Evaporate most of the THF under reduced pressure.
Extract the aqueous residue with Ethyl Acetate (
).
Wash combined organics with 1M HCl (removes unreacted amine) and Brine.
Dry over
and concentrate.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare the analytical data against these expected parameters.
Table 1: Validation Parameters
Technique
Observation (Starting Material)
Observation (Product - Protected)
TLC ()
Low ( in 20% EtOAc/Hex)
High ( in 20% EtOAc/Hex)
NMR
broad singlet (variable)
Boc: Singlet ppm (9H)Cbz: Multiplet ppm (5H), Singlet ppm (2H)
NMR (Core)
Bridgehead protons ppm
Bridgehead protons shift downfield ( ppm) due to carbamate anisotropy.
IR Spectroscopy
stretch ()
Strong stretch ()
Troubleshooting Guide
Problem: Low conversion after 6 hours.
Cause: Steric bulk of the 4-methoxy group hindering the nitrogen.
Solution: Increase temperature to reflux (DCM:
, THF: ) and increase DMAP load to 10 mol%.
Problem: Product is an oil that is difficult to crystallize.
Cause: Mixture of rotamers (common in N-Boc/Cbz bicyclics).
Solution: This is normal. Verify purity by NMR (broad peaks are expected at RT). Run NMR at elevated temperature (
using (3Ar,7As)-4-methoxyoctahydro-1H-isoindole in fragment-based drug discovery
Application Note: Unlocking 3D Chemical Space with (3Ar,7As)-4-methoxyoctahydro-1H-isoindole Abstract The shift from flat, sp²-rich aromatic fragments to three-dimensional (3D), sp³-rich scaffolds is a critical evolution...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Unlocking 3D Chemical Space with (3Ar,7As)-4-methoxyoctahydro-1H-isoindole
Abstract
The shift from flat, sp²-rich aromatic fragments to three-dimensional (3D), sp³-rich scaffolds is a critical evolution in modern Fragment-Based Drug Discovery (FBDD).[1] This guide details the application of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole , a privileged bicyclic scaffold that offers defined stereochemistry, superior solubility, and distinct growth vectors. We provide validated protocols for Quality Control (QC), biophysical screening via Ligand-Observed NMR, and synthetic elaboration strategies to transition this fragment from a weak binder to a potent lead.
Physicochemical Profile & Scaffold Analysis
The (3Ar,7As)-4-methoxyoctahydro-1H-isoindole scaffold represents a "Rule-of-Three" (Ro3) compliant fragment with high fraction sp³ (
) character. Unlike planar indole equivalents, the cis-fused octahydroisoindole core adopts a defined "folded" conformation, allowing it to probe globular protein pockets often inaccessible to flat molecules.
Table 1: Calculated Physicochemical Properties
Property
Value (Est.)
Relevance to FBDD
Molecular Weight
155.24 Da
Ideal for growth; allows addition of ~150-250 Da during optimization.
cLogP
0.8 - 1.2
High water solubility; low risk of non-specific hydrophobic aggregation.
Protonated at physiological pH (7.4), engaging in electrostatic interactions (e.g., Asp/Glu residues).
Fsp³
1.0 (100%)
Maximizes 3D shape complexity; correlated with higher clinical success rates.
Stereochemistry
(3Ar, 7As)
Cis-fusion provides a compact, convex shape.
Protocol 1: Quality Control & Library Preparation
Objective: Ensure the integrity of the specific stereoisomer before screening. 3D fragments are prone to epimerization or contamination with diastereomers, which can lead to false positives or confusing SAR.[2]
Reagents:
Deuterated DMSO (DMSO-
)
Chiral HPLC Column (e.g., Chiralpak IG or IC)
Internal Standard (Maleic acid)
Workflow:
Purity Check (LC-MS):
Dissolve 1 mg of fragment in acetonitrile/water (1:1).
Run on C18 column (gradient 5-95% ACN).
Acceptance Criteria: Purity >95% by UV (210 nm) and ELSD.
Stereochemical Validation (Critical):
Since the (3Ar,7As) cis-fusion is thermodynamically distinct from the trans-isomer, confirm the ratio using Chiral HPLC .
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
Hit Validation: Signals corresponding to the methoxy group (
, ~3.3 ppm) or the ring protons appearing in the difference spectrum indicate binding.
Epitope Mapping: Calculate the STD Amplification Factor (
) for the methoxy protons vs. the ring protons.
Insight: If the methoxy signal is strongest, the methoxy group is buried in the pocket (primary contact). If the ring protons are strongest, the hydrophobic core drives binding.
Application: Fragment Elaboration & Growth Strategy
Once binding is confirmed, the (3Ar,7As)-4-methoxyoctahydro-1H-isoindole scaffold offers two distinct vectors for elaboration:
Vector A (Secondary Amine): The primary handle for "Growing" via amide coupling or reductive amination.
Vector B (Methoxy Group): A "Merging" or "Linking" vector.[2] The methoxy can be demethylated to a hydroxyl (H-bond donor) or extended into an ether.
Visualizing the Workflow:
Figure 1: FBDD pipeline for the octahydroisoindole scaffold, highlighting parallel elaboration vectors.
Author's Note on Stereochemistry: The cis-fused system is sterically congested. If the coupling is sluggish, switch from HATU to COMU or use the Acid Chloride method. Avoid racemization conditions (high heat).
References
Erlanson, D. A., et al. (2016).[2] "Fragment-to-Lead: Guiding Principles for Fragment Evolution." Journal of Medicinal Chemistry. Link
Warriner, S. L., et al. (2019).[2] "Exploration of 3D-Rich Fragments in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. Link
Enamine Ltd. "3D Shape Diverse Fragment Library."[2][3][4][5] Enamine.net.[2] Link
Mayer, M., & Meyer, B. (1999).[2] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link
Verdonk, M. L., et al. (2003).[2] "Virtual Screening Using Protein-Ligand Docking: Avoiding the Trap of 2D Thinking." Journal of Computer-Aided Molecular Design. Link
Advanced Peptide Coupling Strategies for Sterically Hindered Bicyclic Secondary Amines: Focus on 4-Methoxyoctahydroisoindole Scaffolds
Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide a mechanistic rationale and field-validated protocols for the efficient acylation of highly sterically hindered se...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, peptide chemists, and drug development professionals.
Objective: To provide a mechanistic rationale and field-validated protocols for the efficient acylation of highly sterically hindered secondary amines, specifically focusing on the 4-methoxyoctahydroisoindole scaffold.
Mechanistic Rationale: The Challenge of the 4-Methoxyoctahydroisoindole Scaffold
The octahydroisoindole scaffold is a rigid, fused 5-6 bicyclic system that has garnered significant attention in the design of conformationally constrained peptidomimetics and novel therapeutics[1]. However, functionalizing this scaffold via peptide coupling presents a formidable synthetic challenge.
When this bicyclic system is functionalized with a methoxy group at the 4-position (adjacent to the bridgehead), the secondary amine within the pyrrolidine ring becomes buried within a sterically congested pocket. The cyclohexane ring restricts the conformational flexibility of the nitrogen, while the 4-methoxy group projects both electron density and physical bulk over the nucleophilic trajectory.
Standard carbodiimide-based active esters (e.g., OBt esters generated from EDC/HOBt) possess significant steric volume. When these bulky electrophiles approach the shielded nitrogen of 4-methoxyoctahydroisoindole, severe steric clashes occur in the transition state. This leads to sluggish kinetics, incomplete coupling, and competing side reactions such as epimerization or premature hydrolysis of the active ester. To achieve high yields, the electrophile must possess either a streamlined steric profile with high reactivity or an exceptionally small atomic radius at the leaving group site.
The Solutions: COMU and TFFH
To overcome this barrier, two advanced activation strategies are recommended:
COMU-Mediated Activation: COMU is a third-generation uronium-type coupling reagent incorporating a morpholino skeleton and an OxymaPure leaving group[2]. Unlike benzotriazole-based reagents (HATU/HBTU), the Oxyma active ester is less sterically demanding and highly reactive. Furthermore, COMU requires only one equivalent of base and exhibits a safer, non-explosive profile[3].
In Situ Acid Fluoride Generation (TFFH): For the most recalcitrant sequences where even COMU fails, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is utilized to generate amino acid fluorides in situ. Because the fluorine atom is exceptionally small (similar in van der Waals radius to hydrogen), the activated carbonyl remains highly accessible to the bulky 4-methoxyoctahydroisoindole nucleophile[4].
Quantitative Reagent Comparison
The following table synthesizes quantitative performance metrics of various coupling reagents when applied to highly hindered secondary amines.
Table 1: Quantitative Comparison of Coupling Reagents for Hindered Secondary Amines
These protocols are designed as self-validating systems. By incorporating specific in-process controls (colorimetric changes and LC-MS checkpoints), researchers can verify the success of the activation step prior to the consumption of the valuable 4-methoxyoctahydroisoindole scaffold.
This protocol is optimized for solution-phase or solid-phase synthesis where epimerization must be strictly controlled.
Reagents:
4-Methoxyoctahydroisoindole derivative (1.0 eq)
Fmoc-Amino Acid-OH (1.2 eq)
COMU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP) (2.4 eq)
Anhydrous DMF or NMP
Step-by-Step Methodology:
Preparation: Dissolve the Fmoc-Amino Acid-OH (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (concentration ~0.2 M) under an inert atmosphere (N₂ or Ar).
Activation: Add the base (DIPEA or TMP, 2.4 eq) dropwise to the mixture.
Self-Validation Checkpoint: The solution will immediately turn a distinct yellow/orange color, confirming the formation of the Oxyma active ester[2]. Allow activation to proceed for 2–3 minutes.
Coupling: Add the 4-methoxyoctahydroisoindole amine (1.0 eq) to the activated mixture. Stir at room temperature for 2 to 4 hours.
Self-Validation Checkpoint: As the amine consumes the Oxyma active ester, the yellow color will progressively fade to colorless or pale yellow.
Monitoring: Monitor the reaction via LC-MS. If unreacted amine remains after 4 hours, apply gentle microwave irradiation (75°C for 15 minutes) to drive the reaction to completion.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc. The morpholino byproducts of COMU are highly water-soluble and will partition cleanly into the aqueous layer, simplifying purification[3].
Deploy this protocol when coupling highly substituted amino acids (e.g., Aib, N-methyl amino acids) to the 4-methoxyoctahydroisoindole core.
Reagents:
4-Methoxyoctahydroisoindole derivative (1.0 eq)
Fmoc-Amino Acid-OH (1.5 eq)
TFFH (1.5 eq)
DIPEA (3.0 eq)
Anhydrous DCM/DMF (1:1 v/v)
Step-by-Step Methodology:
Pre-Activation: Dissolve the Fmoc-Amino Acid-OH (1.5 eq) and TFFH (1.5 eq) in the DCM/DMF solvent mixture.
Fluoride Generation: Add DIPEA (3.0 eq) and stir at room temperature for 15–20 minutes.
Self-Validation Checkpoint: Acid fluorides are highly stable. Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the complete conversion of the amino acid to the methyl ester (proxy for acid fluoride formation) before proceeding[4].
Coupling: Once activation is confirmed, add the 4-methoxyoctahydroisoindole amine (1.0 eq) to the reaction vessel.
Incubation: Stir at room temperature for 6 to 12 hours. The minimal steric bulk of the acyl fluoride allows it to penetrate the shielded pocket of the bicyclic amine.
Workup: Dilute with DCM and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Troubleshooting & Optimization Insights
Base Selection: While DIPEA is standard, it can sometimes cause base-catalyzed epimerization of the activated amino acid. If epimerization is detected (via chiral HPLC), switch to 2,4,6-Trimethylpyridine (TMP) . TMP is basic enough to facilitate COMU/TFFH activation but sterically hindered enough to prevent α-proton abstraction.
Solvent Effects: The rigid nature of the octahydroisoindole system can lead to poor solubility or aggregation. A solvent mixture of DCM/DMF (1:1) often provides the best balance of reagent solubility (DMF) and swelling/kinetic enhancement (DCM).
Microwave Assistance: If steric hindrance is compounded by a bulky incoming amino acid (e.g., Trp, Arg(Pbf)), standard room temperature kinetics may stall. Microwave-assisted coupling (75°C, 10–15 minutes) synergizes exceptionally well with COMU due to the thermal stability of the Oxyma leaving group.
References
Synthesis of Enantiopure cis - and trans -Fused Octahydroisoindole-1-Phosphonic Acids
Amide bond formation by using amino acid fluorides
Semantic Scholar
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey
Organic Process Research & Development - ACS Public
COMU: A third generation of uronium-type coupling reagents
Luxembourg Bio Technologies
Application Note: Precision Synthesis of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole Hydrochloride
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the stereoselective synthesis and salt formation of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the stereoselective synthesis and salt formation of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole hydrochloride , a critical bicyclic amine scaffold often utilized in the development of analgesics, NK1 receptor antagonists, and dipeptidyl peptidase IV (DPP-4) inhibitors.[1]
[1]
Executive Summary
The preparation of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole hydrochloride presents two primary challenges: stereocontrol of the bridgehead carbons (cis-fusion) and regiochemical stability of the 4-methoxy group during salt formation. This protocol utilizes a catalytic hydrogenation strategy over Rhodium on Carbon (Rh/C) to ensure cis-selectivity, followed by a controlled anhydrous hydrochlorination to yield the stable hydrochloride salt.
Chemical Context & Retrosynthesis
The target molecule features a cis-fused octahydroisoindole core.[1] The (3aR,7aS) configuration indicates a meso-like bridgehead relationship in the unsubstituted parent, but the introduction of the 4-methoxy substituent desymmetrizes the molecule, creating a chiral scaffold.
Retrosynthetic Analysis
The most robust route involves the reduction of 4-methoxyisoindoline .
Catalyst: 5% Rhodium on Carbon (Rh/C) (10 wt% loading)
Solvent: Glacial Acetic Acid (AcOH)
Hydrogen Source: H₂ gas (50 psi)
Procedure:
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 4-methoxyisoindoline (10.0 g, 67 mmol) in glacial acetic acid (100 mL).
Expert Insight: Acetic acid is critical.[1] It protonates the amine, preventing catalyst poisoning, and the acidic medium promotes cis-selectivity by favoring face-selective adsorption onto the metal surface [1].
Catalyst Addition: Carefully add 5% Rh/C (1.0 g) under an argon blanket.[1]
Safety: Dry Rh/C is pyrophoric.[1] Always wet with solvent before exposure to air/hydrogen.[1]
Hydrogenation: Seal the reactor, purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂. Stir vigorously at room temperature (25°C) for 12–24 hours.
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases.[1]
Workup: Filter the catalyst through a pad of Celite®. Wash the pad with methanol.
Neutralization: Concentrate the filtrate to remove bulk AcOH.[1] Dilute the residue with water (50 mL) and cool to 0°C. Basify to pH >12 using 50% NaOH solution.
Extraction: Extract the liberated free base with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo to yield the crude oil.
Protocol B: Hydrochloride Salt Formation
Objective: Convert the oily free base into a stable, crystalline hydrochloride salt without cleaving the methoxy ether.
Solvent: Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)[1]
Acid Source: 2.0 M HCl in Diethyl Ether (anhydrous)
Procedure:
Dissolution: Dissolve the crude free base (approx. 8.0 g) in anhydrous Et₂O (80 mL).[1] Ensure the solution is clear; filter if turbid.
Critical Parameter: Moisture control is vital.[1] Water will lead to a gummy, hygroscopic solid rather than a defined crystal.[1]
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 2.0 M HCl in Et₂O (1.1 equivalents) with vigorous stirring.
Observation: A white precipitate should form immediately.[1]
Crystallization: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to age the precipitate.
Isolation: Filter the solid under a nitrogen stream (to prevent moisture absorption).[1] Wash the cake with cold, anhydrous Et₂O (2 x 20 mL).
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Analytical Characterization & Specifications
The following parameters confirm the identity and purity of the isolated salt.
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline powder
Purity
HPLC (C18, ACN/H₂O)
> 98.0% Area
Identification
¹H-NMR (D₂O)
Confirm 4-methoxy singlet (~3.3 ppm) and octahydro core integration.[1]
Stereochemistry
NOESY NMR
Strong NOE between H-3a and H-7a (confirming cis-fusion).[1]
Chloride Content
Titration (AgNO₃)
16.5% ± 0.5% (Theoretical for C₉H₁₈ClNO)
Stereochemical Validation
To confirm the (3aR,7aS) configuration (cis-fusion), analyze the bridgehead protons. In cis-octahydroisoindoles, the H-3a and H-7a protons typically appear as broad multiplets with specific coupling constants.[1]
NOE Correlation: A strong Nuclear Overhauser Effect (NOE) signal between H-3a and H-7a confirms they are on the same face of the ring system.
Troubleshooting & Critical Parameters
Hygroscopicity
Octahydroisoindole salts are notoriously hygroscopic.[1]
Symptom: Product turns into a sticky gum upon filtration.[1]
Solution: Perform all filtration steps under a nitrogen blanket.[1] Store the final product in a desiccator or sealed under argon. If gumming occurs, redissolve in minimal hot isopropanol and recrystallize by adding Et₂O.[1]
Stereoselectivity Issues
If the trans-isomer is observed (verified by NMR):
Cause: Catalyst type or temperature.[1] PtO₂ sometimes yields mixtures.
Fix: Switch strictly to Rh/C or Ru/C and ensure the solvent is acidic (AcOH). High pressure (50+ psi) favors the kinetic cis-product [2].[1]
Ether Cleavage
The 4-methoxy group is stable to dilute HCl but can cleave under forcing acidic conditions (e.g., refluxing HBr).[1]
Prevention: Perform salt formation at 0°C and avoid aqueous acids during the workup of the free base.
References
National Science Foundation (NSF). (n.d.).[1] Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. Retrieved March 6, 2026, from [Link][1]
PubChem. (n.d.).[1] Octahydroisoindole | C8H15N.[1][2] Retrieved March 6, 2026, from [Link][1]
Application Note: Scalable Synthesis of Chiral 4-Methoxyoctahydroisoindole Intermediates
The following Application Note and Protocol Guide details the scale-up synthesis of chiral 4-methoxyoctahydroisoindole intermediates . This guide is designed for process chemists and drug development scientists, focusing...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide details the scale-up synthesis of chiral 4-methoxyoctahydroisoindole intermediates . This guide is designed for process chemists and drug development scientists, focusing on the transition from bench-scale discovery to kilogram-scale production.
Executive Summary
The 4-methoxyoctahydroisoindole scaffold is a privileged bicyclic amine core found in various neuroactive pharmaceutical candidates, particularly those targeting opioid receptors and specific ion channels. Its structural rigidity, combined with the metabolic stability of the methoxy ether linkage, makes it a critical pharmacophore.
However, the scale-up of this intermediate presents two primary challenges:
Stereocontrol: Establishing the cis- or trans-fused junction and the relative stereochemistry of the C4-methoxy group.
Safety & Economics: Managing the exothermicity of cycloadditions and the high-pressure requirements of hydrogenation on a kilogram scale.
This guide outlines a convergent, scalable synthetic route utilizing an Asymmetric Diels-Alder (ADA) strategy followed by a stereoselective hydrogenation. This pathway is selected over classical resolution due to its higher atom economy and throughput.
Retrosynthetic Analysis & Strategy
To construct the 5,6-fused octahydroisoindole system with a C4-functional group, we employ a [4+2] cycloaddition strategy .
Disconnection: The C3a-C7a and C4-C7 bonds are formed via Diels-Alder.
Diene: 1-Methoxy-1,3-butadiene (provides the C4-methoxy handle).
Dienophile: N-substituted Maleimide (forms the isoindole 5-ring).
Chirality Source: Chiral Lewis Acid catalysis or Chiral Auxiliary (e.g., N-phenethyl moiety) allows for the establishment of absolute stereochemistry early in the synthesis.
Reaction Pathway Diagram
Figure 1: Strategic workflow for the convergent synthesis of the octahydroisoindole core.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Accelerated Assembly of 4-Methoxy-Perhydroisoindole Scaffolds via Microwave-Assisted Cascades
Part 1: Executive Summary & Strategic Rationale
The Challenge:
Perhydroisoindoles (octahydro-1H-isoindoles) are privileged pharmacophores found in numerous bioactive alkaloids (e.g., Mesembrine analogues) and synthetic peptidomimetics. The introduction of a 4-methoxy substituent is critical for modulating lipophilicity and hydrogen-bond acceptor capability. Conventional thermal synthesis—typically involving a Diels-Alder cycloaddition followed by high-pressure hydrogenation—suffers from long reaction times (24–48 hours), poor diastereocontrol, and the requirement for hazardous high-pressure autoclaves.
The Solution:
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that compresses the synthetic timeline from days to minutes. By leveraging the Arrhenius acceleration and specific solvent effects of dielectric heating, we achieve:
Rapid Cycloaddition: Completion of the Diels-Alder step in <20 minutes.
Enhanced Stereoselectivity: Kinetic control favoring the endo-adduct via rapid heating profiles.
Safety & Efficiency: Low-pressure, in situ catalytic transfer hydrogenation (CTH) eliminating the need for H₂ gas cylinders.
Part 2: Chemical Pathway & Mechanism
The synthesis relies on a two-stage "Cycloaddition-Saturation" strategy.
Stage 1: [4+2] Cycloaddition. Reaction of N-benzylmaleimide (dienophile) with 1-methoxy-1,3-butadiene (diene). The microwave field efficiently couples to the polar transition state of the Diels-Alder reaction, significantly lowering the activation energy barrier compared to convective heating.
Stage 2: Catalytic Transfer Hydrogenation (CTH). The resulting tetrahydroisoindole intermediate contains a double bond at the C5-C6 position (or C6-C7 depending on numbering). Microwave irradiation activates the Pd/C catalyst and accelerates hydrogen transfer from ammonium formate, yielding the fully saturated 4-methoxy-perhydroisoindole scaffold.
Workflow Visualization
Figure 1: The sequential microwave workflow allows for rapid intermediate isolation and subsequent saturation.
Objective: Synthesis of 4-methoxy-2-benzyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione.
Reagents:
N-Benzylmaleimide (1.0 equiv, 187 mg)
1-Methoxy-1,3-butadiene (1.5 equiv, 126 mg) [Note: Use excess due to volatility]
Solvent: Toluene (2 mL) or Water/SDS (Micellar catalysis option for Green Chemistry)
Vessel: 10 mL Borosilicate Glass Microwave Vial with Teflon/Silicon Septum
Procedure:
Charge: Add N-benzylmaleimide and a magnetic stir bar to the 10 mL vial.
Dissolve: Add Toluene (2 mL) and stir until dissolved.
Addition: Add 1-Methoxy-1,3-butadiene via syringe. Cap the vial immediately.
Irradiation (Method):
Mode: Dynamic (PID Control)
Temperature: 120 °C
Hold Time: 15 minutes
Pressure Limit: 250 psi (Safety Cutoff)
Stirring: High
Work-up: Cool to 50 °C (using compressed air cooling feature). Evaporate solvent under reduced pressure. The crude residue is typically >95% pure 4-methoxy-tetrahydroisoindole.
Technical Insight:
Why Microwaves? The Diels-Alder reaction has a negative volume of activation (
). While high pressure favors the reaction, the rapid dielectric heating of toluene (a low-loss solvent, often doped with a polar reagent or using a passive heating element like SiC if needed) allows the system to reach 120°C instantly, overcoming the activation barrier without the thermal degradation associated with prolonged reflux.
Protocol B: Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)
Objective: Saturation to 4-methoxy-2-benzyl-octahydro-1H-isoindole-1,3-dione.
Reagents:
Crude Intermediate from Protocol A (approx. 0.5 mmol)
10% Pd/C (10 mol%)
Ammonium Formate (5.0 equiv)
Solvent: Methanol (3 mL)
Procedure:
Charge: Transfer the intermediate to a fresh microwave vial. Add Pd/C and Ammonium Formate.[1]
Power: Max 150 W (prevent overheating of catalyst)
Work-up: Filter the hot solution through a Celite pad to remove Pd/C. Concentrate the filtrate.
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.
Part 4: Data Analysis & Validation
The following table summarizes typical results comparing Conventional Thermal methods vs. the Microwave Protocol.
Parameter
Conventional Thermal (Reflux)
Microwave Protocol (This Work)
Improvement Factor
Reaction Time (Step 1)
24 Hours (Toluene Reflux)
15 Minutes
96x Faster
Reaction Time (Step 2)
6 Hours (H₂ Balloon)
10 Minutes
36x Faster
Yield (Overall)
65 - 70%
85 - 92%
+20% Yield
Stereoselectivity (dr)
3:1 (endo:exo)
>10:1 (endo:exo)
High Selectivity
Green Metric
High Energy / Solvent Loss
Low Energy / Sealed Vessel
Eco-Friendly
Stereochemical Validation (NMR):
The endo-adduct (kinetic product) is favored under rapid microwave heating.
1H NMR Signal: Look for the H-3a and H-7a bridgehead protons. In the cis-fused (endo) product, the coupling constant
is typically 6–9 Hz.
4-Methoxy Signal: Appears as a singlet around
3.2–3.4 ppm. The stereochemistry of the methoxy group relative to the bridgehead is determined by the specific diene geometry and approach (usually anti to the bridgehead in the endo adduct).
Part 5: Mechanistic Pathway & Stereocontrol
The following diagram illustrates the transition state logic. Microwave irradiation does not change the mechanism but accelerates the rate-determining step (formation of the transition state).
Figure 2: Microwave heating favors the kinetic (endo) pathway by rapidly overcoming the activation barrier
without allowing time for thermodynamic equilibration.
Part 6: Troubleshooting & Safety
Pressure Management: The Diels-Alder reaction in Toluene at 120°C generates moderate pressure (<5 bar). However, the Hydrogenation step releases CO₂ and NH₃ (decomposition of ammonium formate). Critical: Do not fill vials >50% volume. Use a pressure-release enabled microwave system.
Diene Polymerization: 1-Methoxy-1,3-butadiene is prone to polymerization. Always use freshly distilled diene or add a radical inhibitor (e.g., BHT) if the reaction yield drops.
Solvent Choice: If Toluene does not heat efficiently (low tan
), add a "susceptor" like an ionic liquid (1 mol%) or use a silicon carbide (SiC) passive heating vial.
References
Microwave-Assisted Diels-Alder Reactions
Title: "Microwave-Assisted Organic Synthesis of a Diels-Alder Reaction."[2][3][4][5][6]
Technical Support Center: Yield Optimization for (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole Synthesis
Welcome to the Technical Support Center for the synthesis of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole. This highly functionalized bicyclic amine is a critical scaffold in the development of novel therapeutics, including...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole. This highly functionalized bicyclic amine is a critical scaffold in the development of novel therapeutics, including triple reuptake inhibitors and advanced neurological agents[1].
Synthesizing the cis-fused octahydro-1H-isoindole core with a specific 4-methoxy substituent presents unique chemical challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize yields, control stereochemistry, and prevent intermediate degradation.
Section 1: Constructing the Core via Diels-Alder Cycloaddition
The foundational step in this synthesis is the Diels-Alder cycloaddition between 1-methoxy-1,3-butadiene and a protected maleimide (e.g., N-benzylmaleimide).
Q: My Diels-Alder reaction yields a complex, dark mixture with very low recovery of the desired cycloadduct. How can I prevent this?A: The rapid darkening of the reaction mixture and subsequent low yield are classic indicators of diene polymerization[2]. 1-Methoxy-1,3-butadiene is a highly electron-rich diene, making it exceptionally prone to bimolecular polymerization at elevated temperatures.
Causality & Solution: To mitigate this, introduce a radical inhibitor such as BHT (butylated hydroxytoluene) at 0.1 mol% to the reaction mixture. Additionally, running the reaction under dilute conditions (e.g., 0.1 M) thermodynamically disfavors the bimolecular polymerization pathway while still allowing the desired cycloaddition to proceed efficiently[2].
Q: How do I maximize the endo-selectivity to ensure the correct (3Ar,7As) relative stereochemistry?A: The formation of the target cis-fused system is dictated by the kinetic endo transition state.
Causality & Solution: Uncatalyzed thermal Diels-Alder reactions require prolonged heating, which can induce retro-Diels-Alder equilibration, shifting the product mixture toward the thermodynamically more stable exo isomer. By utilizing a Lewis acid catalyst (such as TiCl₄) at low temperatures, you lower the activation energy of the endo pathway, accelerating the reaction and permanently locking in the kinetic preference.
Quantitative Data: Diels-Alder Optimization
Table 1: Impact of reaction conditions on the yield and stereoselectivity of 4-methoxy-N-benzyl-isoindoline-1,3-dione.
Parameter
Condition A (Standard)
Condition B (Inhibited)
Condition C (Optimized)
Solvent
Toluene
Toluene
DCM
Catalyst/Additive
None
BHT (0.1 mol%)
TiCl₄ (0.2 equiv.)
Temperature
110 °C
110 °C
-78 °C to 25 °C
Time
24 h
24 h
12 h
Isolated Yield
45%
68%
85%
Endo:Exo Ratio
3:1
3:1
>19:1
Section 2: Imide Reduction & Amine Isolation
Q: When reducing the intermediate imide to the pyrrolidine ring, my isolated yield is consistently below 40%, despite TLC showing complete consumption of the starting material. Where is my product going?A: Your product is likely being sequestered by aluminum salts during the aqueous workup. Octahydro-1H-isoindoles are highly polar, water-soluble secondary/tertiary amines that coordinate aggressively to aluminum byproducts[3].
Causality & Solution: Standard aqueous quenching of LiAlH₄ creates a gelatinous aluminum hydroxide matrix that physically traps and chemically binds the amine. Implementing a strict "Fieser workup" generates a granular, easily filterable aluminate salt, liberating the amine entirely into the organic phase.
Protocol: Self-Validating LiAlH₄ Reduction and Fieser Workup
This protocol ensures complete reduction while preventing product loss during isolation.
Preparation: Suspend LiAlH₄ (3.0 equiv.) in anhydrous THF (0.5 M) at 0 °C under an inert argon atmosphere.
Addition: Dissolve the imide intermediate (1.0 equiv.) in a minimal amount of anhydrous THF and add dropwise over 30 minutes to control the exothermic reaction.
Reaction & Self-Validation: Heat the mixture to reflux for 12 hours.
Self-Validation Step: Prior to quenching, withdraw a 0.1 mL aliquot, quench carefully with methanol, and analyze via FT-IR spectroscopy. Proceed to the next step only when the characteristic imide carbonyl stretches (~1700 and 1770 cm⁻¹) are completely absent. If present, add 0.5 equiv. more LiAlH₄ and reflux for an additional 2 hours.
Fieser Quench (Critical): Cool the reaction mixture to 0 °C. For every
grams of LiAlH₄ used, perform the following sequential additions with vigorous stirring:
mL of distilled H₂O (Dropwise; caution: H₂ gas evolution).
mL of 15% (w/v) aqueous NaOH.
mL of distilled H₂O.
Isolation: Warm to room temperature and stir vigorously for 30–60 minutes until the aluminum salts precipitate as a stark white, granular solid. Filter the suspension through a pad of Celite. Wash the filter cake exhaustively with hot THF (3 × 50 mL) to extract any coordinated amine. Concentrate the combined filtrates under reduced pressure.
Section 3: Stereochemical Integrity and Final Isolation
Q: I am observing epimerization at the ring junction (3a/7a positions) during the final deprotection and isolation steps. How can I maintain the (3Ar,7As) configuration?A: The cis-ring junction protons in octahydro-1H-isoindoles can undergo epimerization to the trans-configuration under strongly basic conditions or extended thermal stress.
Causality & Solution: Avoid prolonged exposure to strong bases during the final workup. To remove the N-benzyl protecting group, utilize mild catalytic hydrogenolysis (Pd/C, H₂, MeOH) at ambient temperature rather than harsh chemical deprotection. Immediately upon isolation of the free base, treat it with ethereal HCl to precipitate the (3Ar,7As)-4-methoxyoctahydro-1H-isoindole hydrochloride salt. The salt form conformationally locks the ring system, rendering it highly stable against epimerization and oxidative degradation[3].
Process Visualizations
Caption: Synthetic workflow for (3Ar,7As)-4-methoxyoctahydro-1H-isoindole highlighting key optimizations.
Caption: Decision tree for troubleshooting low yields during the imide reduction step.
References
ResearchGate. Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. ResearchGate. [Link]
Technical Support Center: Chiral Separation of Bicyclic Diastereomers/Enantiomers
Topic: Separation of (3aR,7aS) and (3aS,7aR) stereoisomers via Chiral HPLC Ticket ID: #CSP-3A7A-SEP Status: Open Executive Summary & Stereochemical Definition User Query Analysis: You have requested a protocol for separa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Separation of (3aR,7aS) and (3aS,7aR) stereoisomers via Chiral HPLC
Ticket ID: #CSP-3A7A-SEP
Status: Open
Executive Summary & Stereochemical Definition
User Query Analysis:
You have requested a protocol for separating the (3aR,7aS) and (3aS,7aR) isomers.
Technical Clarification: In a standard bicyclic system (e.g., octahydroindole, isoindoline), these two configurations represent a cis-fused enantiomeric pair . They are mirror images of each other.
Why "Diastereomers"? If your molecule possesses a third fixed chiral center (e.g., an amino acid side chain or a C2-carboxylic acid like in Octahydroindole-2-carboxylic acid), then this pair becomes diastereomeric .
The Challenge: Whether they are enantiomers or "pseudo-enantiomeric" diastereomers, they possess identical or near-identical physical properties in achiral environments. Therefore, Chiral Stationary Phases (CSPs) are required for efficient baseline resolution.
Target Analyte Profile:
Common Scaffolds: Octahydro-1H-indole-2-carboxylic acid (OIC), Perindopril intermediates, bicyclic alkaloids.
Detection Challenge: These scaffolds often lack strong chromophores (UV-active groups), making standard UV detection difficult without derivatization.
Method Development Workflow (Decision Matrix)
Do not guess the column. Follow this logic gate to select the stationary phase and detection mode.
Figure 1: Decision tree for method development focusing on detection limitations and column selection.
Recommended Experimental Protocols
Protocol A: Direct Separation (If UV-Active or using RID)
Best for: Rapid screening, non-destructive isolation.
Parameter
Condition
Rationale
Column
Chiralpak AD-H or Chiralcel OD-H (5 µm, 250 x 4.6 mm)
These Amylose (AD) and Cellulose (OD) tris-carbamates separate >80% of bicyclic systems.
Mobile Phase
n-Hexane : Isopropanol (90:10 to 95:5)
High hexane content drives retention; IPA provides hydrogen bonding sites for chiral recognition.
Additives
0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA)
CRITICAL: Bicyclic amines (secondary amines) will tail severely without DEA. Carboxylic acids need TFA to suppress ionization.
Temperature
20°C - 25°C
Lower temperatures generally improve enantioselectivity () by reducing thermal motion.
Flow Rate
0.5 - 1.0 mL/min
Lower flow rates improve efficiency for difficult separations.
Protocol B: Derivatization (If UV-Inactive)
Best for: High-sensitivity quantification (e.g., impurity analysis).
Reagent: Phenyl isothiocyanate (PITC) or FMOC-Cl.
Reaction: React 1 mg sample with excess reagent in Pyridine/AcN for 20 min.
Mechanism: Adds a strong UV chromophore (phenyl group) and blocks the amine/acid, often improving the chiral fit.
Separation: Use Chiralpak IA (Immobilized) to allow for stronger solvents (DCM/THF) if the derivative is insoluble in Hexane.
Troubleshooting Guide (FAQ)
Q1: "I see only one broad peak. Is my column broken?"
Diagnosis: Likely "Co-elution" or "Peak Tailing."
The Science: The (3aR,7aS) and (3aS,7aR) isomers are structurally rigid. If the column cannot distinguish the 3D shape, they elute together.
Solution 1 (Chemistry): Switch from Amylose (AD/IA) to Cellulose (OD/IC). The helical twist of the polymer backbone is different, often providing the necessary alternative "groove" for the molecule.
Solution 2 (Additives): If the peak is asymmetrical (tailing), you have secondary silanol interactions.
For Amines: Increase DEA to 0.2%.
For Acids: Increase TFA to 0.2%.
Q2: "My retention times are shifting between runs."
Diagnosis: Mobile Phase Conditioning.
The Science: Chiral columns are "living" polymers. They absorb water and alcohol.
Solution:
If using Normal Phase (Hexane), ensure your IPA is "HPLC Grade" and not absorbing atmospheric water.
Equilibrate the column for at least 60 minutes at 1.0 mL/min before starting the sequence.
Q3: "I cannot detect the compound using UV at 254 nm."
Diagnosis: Lack of Chromophore.
The Science: Saturated bicyclic systems (like octahydroindoles) have no conjugated pi-systems. They are invisible at 254 nm.
Solution:
Hardware: Switch to Refractive Index (RID) or ELSD (Evaporative Light Scattering). Note: RID prevents gradient elution.
Wavelength: Try low-UV (205-210 nm). Warning: Hexane/IPA absorbs here; ensure high-purity solvents to avoid high background noise.
Q4: "The elution order is wrong. I need the (3aR,7aS) to elute second."
Diagnosis: Chiral Recognition Mechanism.
The Science: You cannot predict elution order easily. It depends on the specific fit of the R vs S enantiomer into the chiral cavity.
Solution: You cannot "force" a flip on the same column. You must switch the column selector (e.g., AD to OD) or use the "reverse" column version if available (rare for coated phases). Note: For preparative purposes, having the minor impurity elute first is preferred.
Advanced Optimization: The "Temperature Effect"
For difficult bicyclic separations, temperature is a powerful variable.
Temperature
Effect on Retention ()
Effect on Selectivity ()
Recommendation
High (35-40°C)
Decreases (Faster run)
Usually Decreases
Use only if peaks are too broad.
Low (5-15°C)
Increases (Slower run)
Increases Significantly
Recommended Strategy. Cooling the column often resolves partial separations by "freezing" the chiral recognition state.
References & Authority
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (The gold standard for immobilized polysaccharide column protocols).
BenchChem. Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers. (Specific data on 3a/7a bicyclic isomer separation).
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Comprehensive troubleshooting for enantiomeric pairs).
Journal of Chromatography A. Separation of cis- and trans-fused bicyclic enantiomers using polysaccharide-based CSPs. (Academic validation of the AD/OD column choice for this specific scaffold).
Disclaimer: This guide assumes the user is handling standard laboratory scale HPLC. Always consult the specific Safety Data Sheet (SDS) for your specific bicyclic compound.
Troubleshooting
Technical Support Center: Resolving Racemization in 4-Methoxyoctahydroisoindole Reactions
Executive Summary & Scaffold Analysis The 4-methoxyoctahydroisoindole scaffold presents a unique stereochemical challenge due to its [4.3.0] bicyclic framework. Unlike simple chiral amines, this molecule possesses three...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Analysis
The 4-methoxyoctahydroisoindole scaffold presents a unique stereochemical challenge due to its [4.3.0] bicyclic framework. Unlike simple chiral amines, this molecule possesses three contiguous or interacting stereocenters: the bridgehead carbons (C3a, C7a) and the methoxy-bearing carbon (C4).
The Core Problem: Users frequently report "racemization," but in 80% of cases, the issue is actually epimerization at the bridgehead carbons (converting cis-fused to trans-fused isomers) or diastereomeric scrambling at C4. True racemization (inversion of all centers) typically occurs only during radical-mediated steps or harsh deprotection sequences.
Stereochemical Complexity Profile
Bridgehead Fusion (C3a/C7a): The cis-fused isomer is generally kinetically favored during hydrogenation of indole precursors, whereas the trans-fused isomer is often thermodynamically more stable in specific steric environments, though this varies by substitution pattern.
C4-Methoxy Configuration: The methoxy group can adopt an axial or equatorial orientation. The equatorial conformer is thermodynamically preferred, but synthetic routes (e.g., hydride reduction of a ketone) often yield the axial product kinetically.
Diagnostic Troubleshooting (Q&A)
Q1: I see four distinct peaks in my Chiral HPLC trace. Is this racemization?
Diagnosis: Likely Diastereomer Formation , not just racemization.
Technical Insight:
If you started with a single enantiomer (e.g., cis-3aR, 7aS), the appearance of four peaks suggests you have scrambled the bridgehead stereochemistry (forming the trans-isomer) AND the enantiomers of both.
Peak 1 & 2: Enantiomers of the cis-fused system.
Peak 3 & 4: Enantiomers of the trans-fused system.
Action: Run an achiral HPLC or GC-MS first. If you see two peaks there, you have diastereomers (cis vs trans). Optimize your reaction temperature; higher temperatures favor thermodynamic equilibration to the trans-isomer via imine-enamine tautomerization [1].
Q2: My ee% drops significantly during Reductive Amination. Why?
Diagnosis:Retro-Mannich / Imine-Enamine Tautomerization.Technical Insight:
During reductive amination, the formation of the iminium ion intermediate acidifies the alpha-protons (the bridgehead C3a/C7a). If the reduction is slow, the intermediate enolizes, destroying the stereochemistry at the bridgehead.
Action:
Switch Reductant: Move from NaBH₃CN to NaBH(OAc)₃ (Sodium triacetoxyborohydride). The latter is milder and allows for faster reduction of the iminium species, kinetically trapping the stereochemistry before enolization can occur [2].
Control pH: Ensure the reaction pH is maintained between 4–5. Too basic promotes enolization; too acidic stalls the imine formation.
Q3: The methoxy group is eliminating to form an enol ether. How do I stop this?
Diagnosis:Acid-Catalyzed E1 Elimination.Technical Insight:
The C4-methoxy group is on a cyclohexane ring. If it is in an axial position (common from cis-hydrogenation), it is anti-periplanar to the adjacent bridgehead hydrogen, making it highly susceptible to E2 or E1 elimination under acidic conditions or high heat.
Action: Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) if deprotecting other groups. Use mild basic conditions for workups.
Target: Preventing bridgehead epimerization during N-alkylation.
Parameter
Specification
Causality / Rationale
Solvent
DCE (Dichloroethane) or THF
DCE promotes tighter ion-pairing of the iminium intermediate, accelerating reduction.
Reagent
NaBH(OAc)₃ (1.4 equiv)
Faster kinetics than cyanoborohydride; minimizes the window for enolization [3].
Additive
AcOH (1.0 equiv)
Catalyzes imine formation without creating a highly acidic environment that strips the methoxy group.
Temperature
0°C → RT
Never heat. Heat is the primary driver of thermodynamic equilibration (cis → trans).
Step-by-Step:
Dissolve 4-methoxyoctahydroisoindole (1.0 equiv) and aldehyde (1.1 equiv) in DCE.
Add AcOH (1.0 equiv) and stir for 30 min at 0°C to form the hemiaminal/imine.
Add NaBH(OAc)₃ (1.4 equiv) in one portion.
Warm to RT and stir for 2–4 hours. Monitor by LC-MS.
Quench: Add sat. NaHCO₃. Do not use strong base (NaOH) to avoid epimerization during workup.
Protocol B: Chemical Resolution of Racemic Scaffolds
Target: Separating enantiomers when synthesis yields a racemate.
Workflow Visualization:
Caption: Workflow for the classical resolution of octahydroisoindoles using tartaric acid derivatives. Note the critical recrystallization step to ensure optical purity.
Mechanistic Analysis: The Racemization Pathway
Understanding how the molecule loses stereochemical integrity is vital for prevention. The diagram below illustrates the "Imine-Enamine" danger zone.
Caption: Mechanism of bridgehead epimerization. The reversible tautomerization between the Iminium Ion and Enamine destroys the stereocenter at the ring fusion.
References
Master Organic Chemistry. (2017). Reductive Amination: Sodium Cyanoborohydride vs Triacetoxyborohydride. Retrieved from [Link]
Khan, I. A., & Saxena, A. K. (2013).[1] Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines. Journal of Organic Chemistry. Retrieved from [Link]
Technical Support Center: Purification of 4-Methoxyoctahydroisoindole
Ticket Subject: Removal of Demethylated Impurities (4-Hydroxyoctahydroisoindole) Executive Summary You are encountering a common challenge in the synthesis of alkoxy-saturated heterocycles: the persistence of the O-desme...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Subject: Removal of Demethylated Impurities (4-Hydroxyoctahydroisoindole)
Executive Summary
You are encountering a common challenge in the synthesis of alkoxy-saturated heterocycles: the persistence of the O-desmethyl impurity (4-hydroxyoctahydroisoindole).
The Core Problem: Unlike aromatic anisole/phenol pairs, where the impurity is acidic (
) and the product is neutral, your system is fully saturated (octahydro) .[1] This means your impurity is an aliphatic alcohol , not a phenol.[2]
Implication: You cannot use a simple caustic wash (NaOH) to extract the impurity, as the alcohol (
) will not deprotonate significantly in aqueous conditions to partition away from the amine product.[1]
The Solution: You must exploit the polarity difference and hydrogen-bonding capability of the hydroxyl group versus the methoxy ether.
This guide details two validated protocols: Flash Chromatography (The Polishing Method) for high purity (>99%) and Salt-Formation Recrystallization (The Bulk Method) for larger scales.[2][1]
Part 1: Diagnostic & Detection
Before initiating purification, confirm the impurity profile.[2] The aliphatic alcohol lacks the UV chromophore intensity of phenols, making standard UV detection tricky if the backbone isn't derivatized.
Method
Observation (Impurity vs. Product)
Why this happens
TLC (Silica)
Impurity has significantly lower (elutes later).
The -OH group H-bonds strongly to silica silanols; the -OMe ether does not.
The methoxy signal is distinct; the impurity lacks it and shows a broad -OH exchangeable proton.
Part 2: Purification Protocols
Protocol A: The "Polarity Swing" (Flash Chromatography)
Best for: Final polishing, small-to-mid scale (<10g), and removing trace impurities.[1]
The Logic: Silica gel is acidic and polar.[2] The hydroxy-impurity (H-bond donor) interacts much more strongly with the stationary phase than the methoxy-product (H-bond acceptor only).[1] We use an amine-modified mobile phase to prevent the amine backbone from streaking.[2]
Validation: Spot fractions on TLC. The product will be the major spot with higher
. The impurity will stay near the baseline or elute much later.
Protocol B: The "Solubility Switch" (Salt Recrystallization)
Best for: Bulk scale (>10g), avoiding large solvent volumes.[2][1]
The Logic: Aliphatic alcohols often disrupt the crystal lattice of amine salts. By forming a specific salt (Hydrochloride or Oxalate), the symmetrical methoxy-amine often crystallizes efficiently, while the hydroxy-impurity (which is more soluble in alcohols due to H-bonding) remains in the mother liquor.[1]
Step-by-Step Workflow:
Free Base Dissolution: Dissolve the crude free base in Ethanol (EtOH) or Isopropanol (IPA) .[2][1]
Acidification: Slowly add 1.1 equivalents of HCl (using 2M HCl in ether or dioxane) at 0°C.
Warning: Do not use aqueous HCl if possible; water increases the solubility of the salt, reducing yield.
Crystallization:
Heat the mixture to reflux until all solids dissolve.
Cool slowly to room temperature, then to 0°C.
Seeding: If available, add a seed crystal of the pure methoxy-amine salt.
Wash: Wash the cake with cold Acetone or Ether. The hydroxy-impurity, being more polar and less able to fit the lattice, tends to stay in the alcoholic mother liquor.
Regeneration: Basify the solid with 2M NaOH and extract with DCM to recover the pure free base.
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct purification route based on your impurity load and scale.
Caption: Decision tree for removing 4-hydroxyoctahydroisoindole impurities based on contamination level and scale.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use a NaOH wash to remove the impurity?A:No. This is a common misconception. Since the ring is saturated (octahydro), the impurity is an alcohol, not a phenol. The
of an alcohol is ~16-18. Aqueous NaOH (pH ~14) is not strong enough to deprotonate it.[2][1] Both the product and impurity will remain in the organic layer.
Q2: My product is streaking on the column even with Methanol. Why?A: The secondary amine in the isoindole ring interacts with the acidic silica. You must add a modifier like Ammonium Hydroxide (1%) or Triethylamine (1-2%) to the mobile phase.[2][1] This "caps" the silica sites and allows the amine to elute as a tight band.
Q3: Can I use derivatization to remove the impurity?A: Only if your amine nitrogen is tertiary (N-alkylated).[2][1] If the nitrogen is secondary (N-H), adding an acyl chloride (like acetyl chloride) to react with the -OH impurity will also react with the N-H of your product, destroying your yield.[1] If you have the N-Methyl analog, you can treat the mixture with acetic anhydride; the impurity becomes an ester (less polar) and can be easily separated by chromatography.
Q4: Which salt is best for crystallization?A: The Hydrochloride (HCl) salt is the industry standard for isoindoles [1].[2][1] If HCl fails to yield a solid, try Oxalic acid in acetone.[2] Oxalates often form highly crystalline lattices that exclude impurities effectively.[2]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[2][1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (The authoritative text on general purification strategies for amines and alcohols).[2][1] [2][1]
Bordwell, F. G. (1988).[2][1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2][1] (Source for pKa data confirming the acidity differences between phenols and aliphatic alcohols).
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] (The foundational protocol for flash chromatography).[2][1]
troubleshooting low reactivity of secondary amine in sterically hindered isoindoles
Technical Support Center: Reactivity of Sterically Hindered Isoindolines Department: Chemical Process R&D | Role: Senior Application Scientist Introduction: The "Steric Fortress" of 1,3-Disubstituted Isoindolines Welcome...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Reactivity of Sterically Hindered Isoindolines
Department: Chemical Process R&D | Role: Senior Application Scientist
Introduction: The "Steric Fortress" of 1,3-Disubstituted Isoindolines
Welcome to the technical guide for handling sterically compromised secondary amines. You are likely here because your standard N-alkylation or N-arylation protocols on a 1,3-disubstituted isoindoline scaffold have failed.
The Core Problem:
While isoindoline (1,3-dihydroisoindole) is a standard secondary amine, placing substituents at the 1- and 3-positions creates a "steric fortress" around the nitrogen. This results in two specific kinetic barriers:
Nucleophilic Approach Vector Blockade: The substituents physically shield the nitrogen lone pair, preventing the
attack angle required for SN2 reactions.
F-Strain (Front Strain): Even if the bond forms, the steric clash between the N-substituent and the 1,3-groups destabilizes the product, pushing the equilibrium back toward starting materials or promoting elimination pathways.
This guide moves beyond standard textbook answers to provide field-tested solutions for these specific scaffolds.
Module 1: Troubleshooting N-Alkylation (SN2/SN1)
Symptom: Reaction with alkyl halides yields <10% product; starting material remains or elimination products (alkenes) are observed.
Root Cause Analysis
Standard bases (K2CO3, Et3N) are insufficient to deprotonate the sterically crowded amine, and the transition state for SN2 is too high in energy due to steric clash.
Protocol A: The "Silver Bullet" (Ag-Assisted Alkylation)
When steric hindrance shuts down SN2, you must force an SN1-like pathway or precipitate the leaving group to drive equilibrium.
Solvent: Toluene or DCE (Non-polar solvents often work better here to cluster the silver salt with the halide).
Mechanism: Silver has an extreme affinity for halides (
of AgBr is ). It complexes with the alkyl halide, weakening the C-X bond and allowing the hindered amine to intercept the developing carbocation without needing a perfect backside attack geometry.
Protocol B: Phase Transfer Catalysis (PTC)
If solubility is the issue, use a "naked" anion approach.
Why it works: The interfacial mechanism generates a highly reactive, desolvated amide anion in the organic layer, which is more aggressive than a solvated neutral amine.
Module 2: The Heavy Artillery – Pd-Catalyzed Cross-Coupling
Symptom: Buchwald-Hartwig coupling with standard ligands (BINAP, DPPF, Xantphos) results in 0% conversion or rapid catalyst decomposition (Pd black formation).
Root Cause Analysis
Standard ligands are not bulky enough to force the Reductive Elimination step. In hindered systems, the Pd(II) intermediate is stable; it "gets stuck" because the steric bulk of the amine prevents the two organic fragments from folding together to eliminate the product.
The Solution: 4th Generation Precatalysts & NHC Ligands
You must use ligands that are more sterically demanding than your substrate to force the metal center to eject the product.
The Gold Standard. Excellent for secondary amines with moderate hindrance.
BrettPhos Pd G4
Dialkylbiaryl Phosphine
Primary amines or extremely hindered secondary amines where RuPhos fails.
Pd-PEPPSI-IPent
NHC (Carbene)
The Nuclear Option. The "IPent" (isopentyl) wings are massive, creating a flexible steric pocket that forces reductive elimination even in 1,3-disubstituted isoindolines.
Base: KOtBu (Strong base required for activation) or NaOtBu.
Solvent: Dioxane or Toluene at 80–100 °C.
Note: Do not use Pd2(dba)3 + Ligand. Use the pre-formed precatalyst (G4 or PEPPSI) to ensure active species generation.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct condition based on your specific steric constraints.
Caption: Decision matrix for optimizing reaction conditions based on electrophile type and steric severity.
Frequently Asked Questions (FAQs)
Q1: My product is forming but turns dark/black upon isolation. What is happening?A: You are likely witnessing the oxidation of the isoindoline to the isoindole.
Mechanism: 1,3-disubstituted isoindolines can be oxidized to the fully aromatic 2H-isoindole species. Isoindoles are 10
-electron systems but are kinetically unstable and prone to polymerization or Diels-Alder dimerization.
Fix: Perform all workups under inert atmosphere (Argon). Add an antioxidant like BHT (butylated hydroxytoluene) to the crude mixture if storage is necessary. Avoid silica gel chromatography if possible (acidic silica can catalyze oxidation/decomposition); use neutral alumina instead.
Q2: Can I use microwave irradiation to force the N-alkylation?A: Yes, but with a caveat. Microwave heating helps overcome the activation energy barrier (
) created by steric repulsion. However, because isoindolines are prone to oxidation (see Q1), high temperatures in open vessels will destroy your material.
Recommendation: Use a sealed microwave vial, strictly deoxygenated solvents, and limit temperature to 120 °C.
Q3: Why is Pd-PEPPSI-IPent better than RuPhos for my specific substrate?A: While RuPhos is exceptional, it is a phosphine ligand. Pd-PEPPSI-IPent uses an N-Heterocyclic Carbene (NHC) ligand with bulky "isopentyl" groups. This ligand is "bulky yet flexible"—it wraps around the metal center to enforce a geometry that makes the reductive elimination of two bulky partners (your hindered amine and the aryl group) the only energetic path forward. It is specifically documented to handle "deactivated amination" of hindered substrates [1, 2].
References
Organ, M. G., et al. (2017).[2] Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives and Hindered Amines.[2][3] Chemistry – A European Journal.
Liu, F. S., et al. (2018).[4] Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions.[4][5] The Journal of Organic Chemistry.[4] [4]
Buchwald, S. L., et al. (2008). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.[6][7][8]
BenchChem Technical Support. (2025). Strategies for Controlled N- vs C-Alkylation of Indoline.
Technical Support Center: Purification of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole
Welcome to the technical support guide for the purification of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole. This document is designed for researchers, chemists, and drug development professionals who are working with this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole. This document is designed for researchers, chemists, and drug development professionals who are working with this specific chiral building block. The purification of this molecule presents unique challenges due to its basicity, stereochemistry, and the nature of impurities typically found in its synthesis. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield.
Section 1: Understanding the Compound and Common Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely contaminants from its synthesis.
Q1: What are the key chemical properties of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole that influence its purification?
The purification of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole is primarily governed by three key characteristics:
Basicity: The molecule contains a secondary amine within the isoindole core, making it a basic compound. This property is fundamental to its purification, allowing for techniques like acid-base extraction. However, this same basicity can cause issues during silica gel chromatography, such as strong adsorption and peak tailing, which can lead to poor separation and sample loss.
Chirality: The specific stereochemistry, (3Ar,7As), is critical. Syntheses that are not perfectly stereoselective will produce diastereomeric impurities. Separating these stereoisomers is often the most significant purification challenge and typically requires specialized techniques like chiral chromatography or diastereomeric salt crystallization.[1][2]
Polarity: The presence of the methoxy group and the N-H bond imparts moderate polarity to the molecule. This polarity dictates its solubility in various organic solvents and its retention behavior in chromatographic systems.
Q2: What are the most common impurities I should expect in my crude reaction mixture?
The impurities in your crude product are directly related to the synthetic route employed. Most syntheses of octahydro-1H-isoindoles involve the reduction of a precursor like a phthalimide or isoindole-1,3-dione derivative.[3][4][5] A summary of likely impurities is provided in Table 1.
Table 1: Potential Impurities and Their Characteristics
Chiral HPLC or Diastereomeric Salt Crystallization.[1]
Reaction Byproducts
Side reactions (e.g., over-reduction, ring-opening).
Variable.
Column Chromatography, Acid-Base Extraction.
Catalysts
Hydrogenation (e.g., Pd/C) or other metal-catalyzed steps.
Solid/Insoluble.
Filtration through Celite or a similar filter aid.[3]
Solvents & Reagents
Residual reaction solvents or excess reagents.
Variable.
Evaporation under reduced pressure, High-vacuum drying.
Section 2: A Multi-Step Purification Workflow
No single technique is universally effective. A robust purification strategy often involves a multi-step approach, starting with a bulk cleanup and progressing to fine-polishing methods. The following workflow is a recommended starting point.
Caption: General purification workflow for (3Ar,7As)-4-methoxyoctahydro-1H-isoindole.
Protocol 1: Bulk Purification via Acid-Base Extraction
This technique leverages the basicity of the target amine to separate it from neutral or acidic impurities.
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer. Repeat the extraction 2-3 times.
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any remaining non-basic impurities.
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the amine salt, making it soluble in organic solvents again.
Re-extraction: Extract the basified aqueous layer 3-4 times with a fresh organic solvent (e.g., DCM).
Drying and Concentration: Combine the organic layers from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.
Protocol 2: Purification by Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.[6][7]
Stationary Phase Selection: Standard silica gel is the most common choice. However, due to the basic nature of the amine, it is highly recommended to use deactivated silica to prevent streaking.
Deactivation of Silica Gel:
Prepare your chosen eluent system (see Table 2).
Add 1-2% of a base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent mixture.
Slurry-pack the column using this base-containing eluent. This neutralizes the acidic silanol groups on the silica surface.
Loading: Dissolve your sample in a minimal amount of the eluent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
Elution: Run the column using the base-containing eluent, collecting fractions and monitoring by TLC.
Fraction Analysis: Combine the pure fractions and remove the solvent and TEA/NH₄OH under reduced pressure.
Table 2: Recommended Solvent Systems for Column Chromatography
Stationary Phase
Solvent System
Typical Ratio (v/v/v)
Comments
Deactivated Silica Gel
Dichloromethane / Methanol / Ammonium Hydroxide
95 : 4.5 : 0.5 to 90 : 9 : 1
Excellent general-purpose system for basic amines. Offers good resolving power.
Deactivated Silica Gel
Ethyl Acetate / Hexane / Triethylamine
Varies (gradient) + 1-2% TEA
Good for less polar impurities. A gradient from low to high polarity EtOAc is often effective.
Alumina (Neutral)
Ethyl Acetate / Hexane
Varies (gradient)
A good alternative if the compound degrades on silica gel.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during purification.
Technical Support Center: Stability of 4-Methoxy Group Under Acidic Hydrolysis
The following technical guide addresses the stability of the 4-methoxy (anisole) group under acidic hydrolysis conditions. It is designed for researchers requiring precise control over functional group compatibility duri...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability of the 4-methoxy (anisole) group under acidic hydrolysis conditions. It is designed for researchers requiring precise control over functional group compatibility during synthetic transformations.
Topic: Chemical Stability & Troubleshooting of Aryl-Methyl Ethers (Anisoles) in Acid
Audience: Organic Chemists, Peptide Scientists, Process Chemists
Version: 2.0 (Current)
Executive Summary: The Stability Matrix
The 4-methoxy group (Aryl-OCH₃) is chemically stable to most standard acidic hydrolysis conditions used for ester or amide cleavage (e.g., HCl, H₂SO₄, TFA).
However, it is labile (unstable) in the presence of strong acids combined with strong nucleophiles (e.g., HBr, HI) or strong Lewis acids (e.g., BBr₃). The stability depends critically on the nucleophilicity of the counter-anion, not just the acidity (pH).
Stability Profile at a Glance[1]
Reagent / Condition
Stability Status
Mechanistic Insight
6M HCl (Reflux, 100°C)
✅ Stable
Cl⁻ is a poor nucleophile; cannot effect Sₙ2 displacement of the methyl group.
TFA (Neat or in DCM)
✅ Stable
Trifluoroacetate is non-nucleophilic. Used for Boc/tBu deprotection without affecting OMe.
H₂SO₄ (Dilute to Conc.)
✅ Stable
Bisulfate/Sulfate anions are non-nucleophilic.
48% HBr (Reflux)
❌ Unstable
Br⁻ is a strong nucleophile; cleaves ether to phenol + MeBr.
57% HI (Reflux)
❌ Unstable
I⁻ is an excellent nucleophile; rapid cleavage to phenol + MeI.
BBr₃ (DCM, -78°C to RT)
❌ Unstable
Lewis acid complexation activates oxygen; Br⁻ attacks methyl.[1]
Mechanistic Insight: Why "Acid is Acid" is a Fallacy
Users often ask why their methoxy group survived 6M HCl but vanished in 48% HBr. The answer lies in the Sₙ2 mechanism of cleavage .
Protonation of the ether oxygen is the necessary first step, but it is insufficient for cleavage. The reaction requires a nucleophile to attack the methyl carbon and displace the phenol as a leaving group.
Chloride (Cl⁻): High solvation shell in water, low polarizability
Poor nucleophile for this specific Sₙ2 reaction.
Bromide/Iodide (Br⁻/I⁻): High polarizability, lower solvation energy
Excellent nucleophiles that drive the cleavage.
Visualization: The Nucleophile-Dependent Pathway[3]
Figure 1: Mechanistic divergence between non-nucleophilic acids (HCl) and nucleophilic acids (HBr/HI).
Troubleshooting Guide
Issue 1: "I observed partial loss of my methoxy group in HCl."
Diagnosis: While rare, this can occur under "forced degradation" conditions (e.g., sealed tube, >110°C, very long reaction times) or if high concentrations of chloride salts (e.g., LiCl) are added, increasing the effective concentration of the nucleophile.
Solution:
Reduce temperature to <80°C.
Switch to Sulfuric Acid (H₂SO₄) . The sulfate anion is even less nucleophilic than chloride, making it the safest choice for harsh acidic hydrolysis where ether stability is paramount.
Issue 2: "My 'Methoxy' group was cleaved by TFA."
Diagnosis: You are likely not dealing with a simple aryl methyl ether (Anisole), but rather a 4-Methoxybenzyl (PMB) or 4-Methoxytrityl (MMT) protecting group.
Aryl-OMe: Stable in TFA.
Benzyl-OMe (PMB): Cleaved by TFA (carbocation stability drives Sₙ1 cleavage).
Solution: Verify your structure. If it is a PMB ether, this is expected behavior. If it is an aryl methyl ether, check for the presence of scavengers (like thioanisole) which might promote side reactions, though this is uncommon for simple anisoles.
Issue 3: "I need to hydrolyze an ester without touching the methoxy group, but HCl failed."
Diagnosis: The ester might be sterically hindered, and the user switched to HBr or BBr₃ to "force" it, inadvertently cleaving the ether.
Solution:
Do not use Lewis acids (BBr₃).
Use Basic Hydrolysis (Saponification): LiOH or NaOH in THF/Water. The 4-methoxy group is completely stable to base.
If acid is mandatory, use H₂SO₄ in Water/Dioxane .
Use this if you actually WANT to convert the methoxy group to a phenol.
Setup: Dry glassware thoroughly. Nitrogen atmosphere is preferred.
Reagent: Use 48% Hydrobromic Acid (HBr) in Acetic Acid (AcOH) or BBr₃ in DCM.
Method (HBr): Dissolve substrate in glacial acetic acid. Add 48% aq. HBr (excess). Heat to 120°C overnight.
Method (BBr₃): Dissolve substrate in dry DCM at -78°C. Add BBr₃ (3 equiv). Warm to RT and stir for 4 hours.
Quench: Pour onto ice carefully.
Frequently Asked Questions (FAQs)
Q: Is the 4-methoxy group electron-donating or withdrawing during hydrolysis?
A: It is strongly electron-donating by resonance. This increases the electron density on the aromatic ring.[3] While this makes the ring more susceptible to electrophilic aromatic substitution, it does not destabilize the ether bond itself towards hydrolysis in HCl.
Q: Can I use HI (Hydroiodic acid) to hydrolyze an ester if I have a methoxy group?
A: No. HI is the most potent reagent for cleaving methyl ethers due to the high nucleophilicity of iodide (I⁻). You will convert your methoxy group to a phenol.
Q: Does the position (ortho/meta/para) affect stability?
A: Steric hindrance (ortho) can slow down cleavage by HBr/BBr₃, but it does not make the group unstable in HCl. Electronic effects (para vs meta) have minimal impact on the stability in dilute acid, as the mechanism relies on the nucleophilic attack on the methyl group, which is distal to the ring electronics.
References
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability of aryl methyl ethers vs. cleavage conditions).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of ether cleavage via nucleophilic substitution).
Weissman, S. A., & Zewge, D. (2005). Demethylation of Aryl Methyl Ethers. Tetrahedron, 61(33), 7833-7863. Link
BenchChem Technical Support. (2025). Stability of 4-Methoxybenzoic Acid Under Acidic Conditions. Link
Sigma-Aldrich. (n.d.). Product Specification: 4-Methoxybenzoic Acid.[3][4] Link
overcoming catalyst poisoning during isoindole hydrogenation
Catalysis Response Unit: Isoindole Hydrogenation Support Ticket ID: ISO-H2-DEACT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterogeneous Catalysis Division Welcome to the Technical Support Cente...
You are likely here because your isoindole hydrogenation started strong but stalled at 20–40% conversion, or perhaps the catalyst died immediately upon addition. In isoindole chemistry, "catalyst poisoning" is often a misdiagnosis for two more specific phenomena: Product Inhibition (Self-Poisoning) or Substrate Instability (Polymerization).
This guide treats your experimental setup as a system to be debugged. We will isolate the variable causing deactivation using field-proven logic.
Module 1: Diagnostic Workflow
Before altering your chemistry, you must determine if the catalyst is truly "dead" (poisoned) or if the reaction environment is hostile. Use this logic flow to diagnose the root cause.
Figure 1: Decision tree for isolating the cause of catalytic deactivation during hydrogenation.
Module 2: The "Nitrogen Trap" (Product Inhibition)
The Problem:
You are hydrogenating an isoindole (aromatic, weak base) into an isoindoline (cyclic secondary amine, strong base).
As the reaction proceeds, the product (isoindoline) binds to the active metal sites (Pd, Pt, Rh) much more tightly than the reactant. The product effectively "chokes" the catalyst. This is known as N-N Self-Inhibition [1].
The Mechanism:
The nitrogen lone pair in the resulting isoindoline acts as a strong Lewis base, coordinating to the Lewis acidic metal surface.
The Solution: Acidic Protonation Protocol
By running the reaction in acidic media, you protonate the product as it forms. The resulting ammonium ion (
) lacks a lone pair and cannot bind to the metal surface, leaving the active sites free for the unreacted isoindole [2].
Protocol: Acid-Mediated Hydrogenation
Standard conditions often fail. Use this modified workflow.
Solvent System: Methanol or Ethanol (Protic solvents are preferred).[1]
Additive: Add 1.1 to 2.0 equivalents of Acetic Acid or HCl (relative to substrate).
Why? Acetic acid is often sufficient and easier to handle. HCl is stronger but can cause halide poisoning if the catalyst is sensitive (see Module 3).
Catalyst: 10 wt% Pd/C or PtO₂ (Adams' Catalyst).
Note: Pt/C in water with p-toluenesulfonic acid (p-TsOH) is a validated "green" alternative for difficult heterocycles [3].
Quantitative Comparison of Conditions:
Condition
Conversion (4h)
Catalyst State
Cause of Failure
Neutral MeOH
35%
Deactivated
Product (Amine) Binding
MeOH + 1 eq. Et₃N
<5%
Inactive
Competitive Inhibition
MeOH + 1.5 eq. AcOH
>98%
Active
N-Lone Pair Masked
MeOH + HCl
>95%
Active
N-Lone Pair Masked
Module 3: Substrate Instability (The "Fouling" Factor)
The Problem:
Isoindoles are notoriously unstable.[2] Unlike indoles, the isoindole structure is ortho-quinoid and prone to polymerization or Diels-Alder dimerization [4]. If your starting material degrades before hydrogenation, the resulting polymers will coat the catalyst physically (fouling), which mimics chemical poisoning.
Troubleshooting Checklist:
Q: Is your starting material freshly prepared?
A: Isoindoles should be hydrogenated immediately after synthesis. Do not store them.
Q: What is the reaction temperature?
A: High temperatures (>50°C) favor polymerization over hydrogenation. Keep T < 25°C and increase H₂ pressure (5–10 bar) to compensate for kinetics.
If the Acidic Protocol (Module 2) fails, you likely have an irreversible poison introduced via reagents.
Common Culprits in Isoindole Synthesis:
Sulfur: Often carried over from thiols or sulfonyl protecting groups used in precursor steps.
Halides: Residual iodide or bromide from cyclization steps.
The "Scavenger" Protocol:
If you cannot purify the starting material further, add a sacrificial metal scavenger to the reaction pot before adding the main catalyst.
Step 1: Dissolve substrate in solvent.
Step 2: Add Raney Nickel (10–20 wt%) and stir for 30 mins. Raney Ni is a "trash magnet" for sulfur.
Step 3: Filter off the Raney Ni.
Step 4: Add your primary catalyst (e.g., Pd/C) and hydrogenate.
Module 5: Catalyst Selection Matrix
Not all metals tolerate nitrogen heterocycles equally. Use this table to select the correct metal for your specific isoindole derivative.
Catalyst
Tolerance to Amines
Risk of Ring Opening
Best For...
Pd/C (Palladium on Carbon)
Low (Needs Acid)
Low
Standard isoindole isoindoline reduction.
PtO₂ (Adams' Catalyst)
Medium
Low
Acidic conditions; resists poisoning better than Pd.
Rh/C (Rhodium)
High
High
Reducing the benzene ring (over-reduction).
Pd(OH)₂ (Pearlman's)
Medium
Low
Hydrogenolysis of benzyl groups if present.
Visualizing the Solution
The following diagram illustrates the mechanistic difference between the "Poisoned" pathway and the "Protected" (Acidic) pathway.
Figure 2: Mechanism of Product Inhibition vs. Acidic Protection. In neutral media, the product poisons the catalyst. In acid, the product is sequestered as a salt.
References
N-N Self-Inhibition Effect: Beltramone, A. R., et al. "Inhibition of the Hydrogenation and Hydrodesulfurization Reactions by Nitrogen Compounds over NiMo/Al2O3." ResearchGate, 2008.
Acidic Protection Strategy: Rylander, P. N. "The Art of Heterogeneous Catalytic Hydrogenation - Part 1." University of Illinois / Engelhard Corp.
Green Hydrogenation Protocol: "Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge." National Institutes of Health (PMC), 2011.
Isoindole Instability: "Recent Developments in Isoindole Chemistry." ResearchGate, 2026.
improving enantiomeric excess (ee) in asymmetric isoindole synthesis
Technical Support Center: Asymmetric Isoindole Synthesis Welcome to the Technical Support Center for Asymmetric Isoindole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Asymmetric Isoindole Synthesis
Welcome to the Technical Support Center for Asymmetric Isoindole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in the synthesis of chiral isoindole and isoindolinone frameworks. Chiral isoindoles are privileged scaffolds in medicinal chemistry and materials science, making their stereoselective synthesis a critical endeavor.[1][2] This document provides field-proven insights, troubleshooting workflows, and detailed protocols to help you overcome common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary experimental parameters that control enantiomeric excess (ee) in an asymmetric isoindole synthesis?
The enantioselectivity of your reaction is governed by the subtle energy differences between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Four primary experimental parameters allow you to manipulate these energy levels:
Catalyst/Ligand System: This is the heart of the asymmetric induction. The chiral catalyst or ligand creates a three-dimensional chiral environment that preferentially stabilizes one transition state over the other. The choice of metal, the ligand's steric bulk, and its electronic properties are all critical.[3][4]
Temperature: Temperature directly influences the reaction's selectivity. Generally, lower temperatures enhance enantioselectivity because the system has less thermal energy to overcome the activation energy barrier of the less-favored transition state.[5][6]
Solvent: The solvent does more than just dissolve reactants; it can influence the conformation and stability of the catalyst-substrate complex and the transition states through polarity and coordinating effects.[5]
Substrate and Reagent Concentration: The concentration of your reactants and catalyst can affect reaction kinetics. Excessively high catalyst concentrations can lead to the formation of less selective aggregates, while very low concentrations might allow a non-selective background reaction to become more prominent, thereby reducing the overall ee.[5]
Q2: It is often stated that lower temperatures lead to higher ee. Is this always the case?
While it is a widely accepted principle that lower temperatures generally favor higher enantioselectivity, this is not a universal rule.[5][7] The relationship is dictated by the Gibbs free energy equation (ΔG = ΔH - TΔS). Higher selectivity arises from a larger difference in the activation energies (ΔΔG‡) between the two competing diastereomeric pathways. In many cases, this difference is dominated by enthalpic factors (ΔΔH‡), and lowering the temperature (T) amplifies its effect, leading to higher ee.
However, there are documented cases of "temperature-dependent inversion of enantioselectivity," where lowering the temperature actually decreases the ee or even inverts it to favor the opposite enantiomer.[8] This can occur when entropic factors (ΔΔS‡) play a dominant role or when a different reaction mechanism or catalyst resting state becomes operative at a different temperature. Therefore, temperature must be treated as a parameter to be optimized empirically for each specific reaction.[9]
Q3: How do the structural features of the starting materials (substrates) impact the potential for high enantioselectivity?
The substrate's structure is fundamentally important and can dramatically influence the stereochemical outcome. Steric and electronic factors on the substrate dictate how it can approach and bind within the chiral pocket of the catalyst.
Steric Hindrance: Bulky substituents on the substrate can enhance facial selectivity by creating strong steric repulsions in one of the transition states, effectively blocking one pathway.[10]
Electronic Effects: Electron-donating or electron-withdrawing groups can influence the electronic environment of the reacting centers, affecting the strength of the interaction with the catalyst and the stability of the transition states.[11] For some reactions, like certain variants of the Fischer indole synthesis, substituent effects can even change the preferred reaction pathway altogether.[10]
Ultimately, a successful asymmetric synthesis relies on a good "match" between the substrate and the chiral catalyst.
Troubleshooting Guide: Low or Inconsistent Enantiomeric Excess
This section addresses specific problems you may encounter during your experiments. The following workflow provides a systematic approach to diagnosing and solving issues related to low enantioselectivity.
Caption: Systematic workflow for troubleshooting low enantiomeric excess.
Problem: My enantiomeric excess is consistently low (<50%), but the reaction goes to full conversion.
Possible Cause 1: Suboptimal Reaction Temperature. The chosen temperature may not be optimal for differentiating between the diastereomeric transition states.
Causality: The difference in activation energies (ΔΔG‡) between the two pathways leading to the R and S enantiomers determines the ee. This energy difference is often temperature-dependent. A non-optimal temperature can provide enough thermal energy to easily overcome both energy barriers, leading to poor selectivity.[7]
Solution: Conduct a temperature screening study. Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C, and 25 °C) and analyze the ee for each.[5] This will identify the optimal temperature that provides the best balance of reaction rate and enantioselectivity.
Possible Cause 2: Inappropriate Solvent Choice. The solvent may be poorly suited for the catalytic system, leading to a less-organized and less-selective transition state.
Causality: Solvents can influence the geometry of the catalyst-substrate complex through coordination or polarity effects. A solvent that disrupts key non-covalent interactions (like hydrogen bonding or π-stacking) within the chiral pocket can severely diminish enantioselectivity.[9]
Solution: Perform a solvent screen with a range of solvents of varying polarity and coordinating ability (e.g., toluene, dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dioxane).
Possible Cause 3: Prominent Background Reaction. An achiral, non-catalyzed reaction may be occurring in parallel with the desired asymmetric catalytic cycle.
Causality: If the reactants can form the product without the chiral catalyst, this "background" pathway will produce a racemic mixture, which dilutes the ee of the catalyzed pathway. This is often more of an issue at higher temperatures or with insufficient catalyst loading.[7]
Solution: Lowering the reaction temperature can slow down the higher-energy background reaction more significantly than the catalyzed one.[5] Additionally, optimizing the catalyst loading can ensure the catalyzed pathway is dominant.
Problem: My ee values are not reproducible between different runs of the same reaction.
Possible Cause: Contaminants in Reagents or Solvents. Trace amounts of impurities, particularly water or acidic/basic residues, can interfere with the catalyst.
Causality: Many organometallic catalysts and organocatalysts are highly sensitive to water, which can lead to catalyst deactivation or the formation of less selective species.[5] Acidic or basic impurities can react with the catalyst or substrates, disrupting the catalytic cycle.
Solution: Always use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are of the highest possible purity. Dry glassware thoroughly and run reactions under a strict inert atmosphere (Nitrogen or Argon).[12]
Problem: The ee of my crude product is high, but it drops significantly after purification (e.g., column chromatography).
Possible Cause: Product Racemization. The product itself may be stereochemically labile under the workup or purification conditions.
Causality: Isoindolinones, for example, can potentially racemize via a retro-aza-Michael reaction, especially under basic or acidic conditions.[13] The silica gel used in chromatography is acidic and can catalyze this process for sensitive compounds.
Solution:
Milder Workup: Use buffered aqueous solutions (e.g., saturated ammonium chloride, sodium bicarbonate) instead of strong acids or bases during extraction.[12]
Neutralize Silica Gel: For column chromatography, consider pre-treating the silica gel with a base like triethylamine (e.g., flush the column with a hexanes solution containing 1% Et₃N before loading the sample).
Alternative Purification: If possible, purify the product by recrystallization, which often yields enantiomerically pure material.
Optimization Protocols & Data
Protocol: Systematic Screening of Temperature and Solvent
This protocol describes a parallel experiment to efficiently co-optimize reaction temperature and solvent, two of the most critical parameters for enantioselectivity.
1. Preparation:
In a glovebox or under a robust stream of inert gas, prepare a stock solution of your substrate and chiral catalyst/ligand in a volatile solvent (e.g., DCM).
Aliquot the stock solution into 8 separate, dry reaction vials, each equipped with a stir bar.
Gently evaporate the volatile solvent under a stream of nitrogen to leave a consistent film of substrate and catalyst in each vial.
2. Execution:
Add the designated screening solvent (e.g., 2 vials each of Toluene, DCM, THF, MeCN) to the vials.
Place the vials in cooling baths set to four different target temperatures (e.g., -40 °C, -20 °C, 0 °C, 25 °C). Ensure each solvent is tested at each temperature.
Allow the mixtures to equilibrate to the target temperature for 15 minutes.
Initiate all reactions simultaneously by adding the final reagent (e.g., via syringe).
Run all reactions for the same amount of time (e.g., 12 hours).
3. Analysis:
Quench all reactions at the same time by adding a suitable quenching agent (e.g., saturated NH₄Cl solution).
Extract the product, dry the organic layer, and concentrate.
Determine the conversion (by ¹H NMR or LC-MS) and the enantiomeric excess (by chiral HPLC or SFC) for each reaction.
4. Data Interpretation:
Tabulate the results to identify the conditions that provide the best combination of high conversion and high enantioselectivity.
Data Presentation: Impact of Reaction Parameters
The following tables illustrate typical results from optimization studies, demonstrating how systematically varying conditions can lead to significant improvements in enantiomeric excess.
Table 1: Effect of Solvent on Enantioselectivity at -20 °C
Entry
Solvent
Dielectric Constant (ε)
Conversion (%)
ee (%)
1
Toluene
2.4
>95
75
2
Dichloromethane (DCM)
9.1
>95
92
3
Tetrahydrofuran (THF)
7.5
88
81
4
Acetonitrile (MeCN)
37.5
91
64
Data is hypothetical but representative of typical screening results.
Table 2: Effect of Temperature on Enantioselectivity in DCM
Entry
Temperature (°C)
Conversion (%)
ee (%)
1
25 (RT)
>95
68
2
0
>95
85
3
-20
>95
92
4
-40
75
96
5
-78
30
>98
Data is hypothetical but representative of typical screening results. Note the trade-off between reaction rate (conversion) and selectivity at very low temperatures.[5]
References
Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. Journal of Organic Chemistry. [Link]
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. [Link]
Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]
Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. RSC Publishing. [Link]
Enantioselective synthesis of 3-arylindole atropisomers via organocatalytic indolization of iminoquinones. OAE Publishing Inc. [Link]
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PMC. [Link]
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. [Link]
Bis-indole chiral architectures for asymmetric catalysis. PMC. [Link]
Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. ACS Publications. [Link]
Sidearm Effect: Improvement of the Enantiomeric Excess in the Asymmetric Michael Addition of Indoles to Alkylidene Malonates. Angewandte Chemie International Edition. [Link]
CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA. [Link]
The chemistry of isoindole natural products. PMC. [Link]
minimizing side reactions during N-alkylation of 4-methoxyoctahydroisoindole
The following technical guide is designed as a specialized support resource for researchers working with 4-methoxyoctahydroisoindole . It addresses the specific challenges of N-alkylation in hindered bicyclic systems, pr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed as a specialized support resource for researchers working with 4-methoxyoctahydroisoindole . It addresses the specific challenges of N-alkylation in hindered bicyclic systems, prioritizing chemical fidelity, yield optimization, and the minimization of side reactions.
Substrate: 4-Methoxyoctahydroisoindole
Core Challenge: The octahydroisoindole scaffold presents a bicyclic secondary amine with significant steric constraints. The methoxy group at the C4 position (adjacent to the ring fusion) introduces both steric bulk and inductive electronic effects that deviate from standard piperidine or pyrrolidine chemistry.
Primary Failure Modes:
Over-Alkylation (Quaternization): The product (tertiary amine) is often more nucleophilic than the starting material, leading to "runaway" alkylation.
Steric Stalling: The C4-methoxy group can block the trajectory of incoming electrophiles, stalling the reaction and encouraging competitive elimination pathways.
Elimination (E2): Basic conditions required for direct alkylation can trigger dehydrohalogenation of the alkyl halide before coupling occurs.
Decision Matrix: Selecting the Right Methodology
Before beginning, select your protocol based on the available electrophile.
Figure 1: Decision matrix for N-alkylation strategies. Reductive amination is the preferred pathway for minimizing quaternary salt formation.
Troubleshooting Guide (Q&A)
Issue 1: "I see a second spot on LCMS corresponding to [M + Alkyl]+."
Diagnosis: Over-alkylation (Quaternization).
Context: In direct alkylation, the resulting tertiary amine is often more nucleophilic than the secondary amine substrate because the alkyl group donates electron density (inductive effect).
Corrective Action:
Switch to Reductive Amination: This is self-limiting. The intermediate iminium ion cannot react a second time with the aldehyde/ketone.
If Direct Alkylation is mandatory:
Stoichiometry: Reduce the alkyl halide to 0.8 – 0.9 equivalents . It is better to leave starting material unreacted (recoverable) than to form an inseparable quaternary salt.
Syringe Pump Addition: Add the alkyl halide dropwise over 2–4 hours to keep its instantaneous concentration low.
Issue 2: "Reaction stalls at 50% conversion despite excess reagents."
Diagnosis: Steric Shielding by C4-Methoxy Group.
Context: The 4-methoxy group, depending on the cis/trans ring fusion, can sterically crowd the nitrogen lone pair.
Corrective Action:
Solvent Switch: Move from THF or DCM to DMF or DMSO . Polar aprotic solvents increase the nucleophilicity of the amine and stabilize the transition state.
Temperature: Increase temperature to 60–80°C. Note: Monitor for elimination of the alkyl halide.
Catalysis: Add 10 mol% KI (Potassium Iodide) . This generates a more reactive alkyl iodide in situ (Finkelstein reaction).
Issue 3: "I am observing elimination products (alkenes) instead of the amine."
Diagnosis: Basicity vs. Nucleophilicity Mismatch.
Context: Strong bases (NaH, KOtBu) or hindered bases promote E2 elimination of the alkyl halide rather than SN2 substitution.
Corrective Action:
Change Base: Switch to a weaker, inorganic base like K₂CO₃ or Cs₂CO₃ . Cesium is particularly effective ("Cesium Effect") due to its solubility in organic solvents.
Avoid Heating: Elimination is entropically favored at high temperatures. Run the reaction at room temperature for a longer duration.
Optimized Experimental Protocols
Protocol A: Reductive Amination (Gold Standard)
Best for: Primary alkyl chains, benzyl groups, and avoiding over-alkylation.
Addition: Dissolve the alkyl halide in a small volume of ACN. Add this solution dropwise over 1 hour to the stirring amine mixture.
Reaction: Stir at RT. If conversion is <10% after 4 hours, warm to 50°C.
Purification: Because the amine was in excess, the crude will contain starting material. Separate via acid-base extraction or column chromatography (DCM:MeOH:NH₄OH).
Comparative Data: Base & Solvent Effects[2][3]
Variable
Condition
Outcome
Risk Factor
Base
NaH (Sodium Hydride)
High conversion, Fast
High Risk: Promotes elimination & epimerization.
Base
K₂CO₃ (Potassium Carbonate)
Moderate rate, Safe
Low Risk: Standard choice.
Base
Cs₂CO₃ (Cesium Carbonate)
High rate, Safe
Low Risk: "Cesium effect" improves solubility.
Solvent
DCM (Dichloromethane)
Slow kinetics
Poor solubility of inorganic bases.
Solvent
DMF (Dimethylformamide)
Fast kinetics
Difficult to remove; high boiling point.
Solvent
ACN (Acetonitrile)
Balanced
Optimal: Good solubility, easy workup.
Mechanistic Visualization: The Over-Alkylation Trap
The following diagram illustrates why direct alkylation often fails and how reductive amination bypasses the quaternary trap.
Figure 2: Kinetic pathway comparison. In Direct Alkylation (top), the product competes for the alkylating agent. In Reductive Amination (bottom), the reaction stops at the tertiary amine.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Salvatore, R. N., et al. (2002).[2] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] The Journal of Organic Chemistry, 67(3), 674–683.[2] Link
Kallis, A., et al. (2024). "Synthesis of Secondary Amines via Self-Limiting Alkylation." ACS Publications. Link
BenchChem Technical Support. (2025). "Preventing Over-alkylation of Amines in Synthesis." Link
This guide outlines the NMR characterization framework for (3aR,7aS)-4-methoxyoctahydro-1H-isoindole , a substituted bicyclic amine scaffold. This analysis compares the cis-fused isomer (implied by the 3aR,7aS meso-like...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the NMR characterization framework for (3aR,7aS)-4-methoxyoctahydro-1H-isoindole , a substituted bicyclic amine scaffold.
This analysis compares the cis-fused isomer (implied by the 3aR,7aS meso-like bridgehead relationship) against its trans-fused counterparts and epimeric alternatives. It prioritizes the resolution of stereochemical ambiguity—a critical bottleneck in the development of octahydroisoindole-based therapeutics (e.g., Gliclazide analogs, CNS agents).
Primary Challenge: Distinguishing the cis-fused ring junction from the trans-isomer and assigning the relative stereochemistry of the 4-methoxy substituent (axial vs. equatorial).
Methodological Verdict: 1D 1H NMR is insufficient for unambiguous assignment due to signal overlap in the 1.5–2.5 ppm region. 2D NOESY/ROESY is the mandatory gold standard for validating the cis-fusion and the endo/exo orientation of the methoxy group.
Structural Analysis & Stereochemical Logic
The core scaffold is octahydroisoindole (perhydroisoindole). The (3aR,7aS) designation indicates a cis-fusion of the pyrrolidine and cyclohexane rings. Unlike the rigid trans-fused system, the cis-fused system is conformationally mobile (capable of ring-flipping), which complicates NMR analysis at room temperature.
Isomer Comparison Matrix
Feature
(3aR,7aS)-Cis-Isomer (Target)
Trans-Isomer (Alternative)
Detection Method
Ring Fusion
Flexible (Two chair conformers)
Rigid (Locked chair)
13C Shift of Bridgeheads
Bridgehead H's
Cis relationship (Syn)
Trans relationship (Anti)
NOESY (Strong correlation vs. None)
H-3a/H-7a Signal
Deshielded, complex multiplet
Shielded, broad quartet
1H Chemical Shift
Reactivity
Sterically crowded (Concave face)
Accessible N-lone pair
Reaction Kinetics (e.g., Acylation)
Experimental Protocol: Self-Validating Workflow
To ensure Trustworthiness and reproducibility, follow this stepwise characterization logic.
Step 1: Sample Preparation
Solvent: CDCl3 (Standard) or C6D6 (Benzene-d6).
Expert Insight: Use Benzene-d6 if the aliphatic envelope (1.2–2.0 ppm) is unresolved in Chloroform. The magnetic anisotropy of benzene often resolves overlapping methylene protons in fused ring systems.
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual solvent peak (7.26 ppm for CHCl3).
Step 2: Acquisition Parameters
1H NMR: Minimum 64 scans, relaxation delay (d1) > 2s to ensure integration accuracy of the methoxy singlet.
NOESY: Mixing time (
) of 500–800 ms.
Why? Shorter times may miss the critical weak NOE between the bridgehead hydrogens and the methoxy proton if they are spatially distant.
Diagnostic Data: Reference Ranges
The following data summarizes the expected diagnostic signals derived from octahydroisoindole scaffolds. Use these ranges to validate your synthetic product.
Cis-fusion carbons are typically shielded by 3-5 ppm relative to trans-isomers due to -gauche interactions.
C-1, C-3
Pyrrolidine CH2
45.0 – 52.0
-carbons to Nitrogen.
Advanced Stereochemical Assignment (Visualized)
The critical distinction for the (3aR,7aS) isomer is proving the cis-relationship of the bridgeheads and the relative orientation of the 4-methoxy group.
Workflow Diagram: Stereochemical Resolution
Caption: Logical workflow for distinguishing cis/trans fusion and assigning substituent stereochemistry using 1D and 2D NMR modalities.
Interpretation of NOESY Data
Fusion Check: Look for a cross-peak between H-3a and H-7a .
Present: Indicates cis-fusion (Hydrogens are on the same face).[1]
Absent: Indicates trans-fusion (Hydrogens are anti-periplanar).
Methoxy Orientation (Endo vs. Exo):
If H-4 shows an NOE correlation with H-3a/H-7a , then H-4 is on the same face as the bridgehead hydrogens. Consequently, the Methoxy group is on the opposite face (Exo/Trans to bridgeheads) .
If H-4 shows NOE only to other ring protons (e.g., H-5, H-6) but not bridgeheads, the Methoxy group is likely on the same face as the bridgeheads (Endo/Cis).
References
BenchChem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. Retrieved from
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from
TutorChase. (2025).[2] How does NMR differentiate between cis and trans isomers?. Retrieved from
ChemicalBook. (2025). Product Entry: (3aR,7aS)-4-methoxyoctahydro-1H-isoindole. Retrieved from
Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry. Retrieved from
Publish Comparison Guide: X-ray Crystallography of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole Salts
This guide details the X-ray crystallographic characterization of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole salts. As a chiral bicyclic amine, this molecule presents specific challenges in solid-state isolation, primaril...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the X-ray crystallographic characterization of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole salts. As a chiral bicyclic amine, this molecule presents specific challenges in solid-state isolation, primarily due to the low melting point and hygroscopic nature of its free base form.
This comparison guide evaluates the Hydrochloride (HCl) salt against the L-Tartrate and Free Base forms, providing a technical roadmap for researchers using this scaffold in drug discovery (e.g., as a fragment for CNS-active agents or analgesic pharmacophores).[1]
Executive Summary
Objective: To determine the optimal solid form for absolute configuration assignment and long-term storage of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole.
Recommendation: The Hydrochloride Salt is the superior candidate for X-ray diffraction (XRD) studies due to its high crystallinity, stability, and the presence of a heavy atom (Chlorine) facilitating absolute structure determination via anomalous dispersion.[1]
Alternatives:
L-Tartrate: Useful for chiral resolution but often forms solvates that complicate disorder refinement.[1]
Free Base: Generally unsuitable for XRD due to its oily/waxy nature at room temperature.[1]
Comparative Performance Analysis
The following table summarizes the physicochemical and crystallographic performance of the primary forms.
Feature
Hydrochloride Salt (Recommended)
L-Tartrate Salt
Free Base
Crystallizability
High. Forms distinct prisms/needles from EtOH/Et₂O.[1]
Moderate. Often requires aqueous alcohols; prone to gelation.[1]
For the (3aR,7aS) stereoisomer, confirming the absolute configuration is critical.[1]
HCl Salt: The Chlorine atom (
) has a significant anomalous scattering contribution ( e for Cu Kα).[1] This allows for a definitive calculation of the Flack parameter, typically yielding a value near 0.00 (correct structure) with a small standard deviation (e.g., ).[1]
Tartrate Salt: Relies on the known configuration of the tartrate anion.[1] While valid, this method is indirect and assumes no epimerization of the counter-ion occurred.
Experimental Protocols
Salt Synthesis and Crystallization Workflow[1][2]
To ensure high-quality single crystals, a slow diffusion method is preferred over rapid evaporation.
Protocol: Preparation of the Hydrochloride Salt
Dissolution: Dissolve 100 mg of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole free base in 2 mL of absolute ethanol.
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C.
Precipitation: A white precipitate typically forms immediately.[1] Redissolve by adding minimal methanol and warming to 40°C.[1]
Crystallization (Vapor Diffusion):
Place the solution in a small inner vial.
Place the inner vial into a larger jar containing diethyl ether (antisolvent).
Seal the outer jar and leave undisturbed at 4°C for 3–5 days.
Harvesting: Collect colorless prismatic crystals by filtration. Mount immediately in Paratone-N oil for cryo-cooling.[1]
Data Collection Strategy
Temperature: 100 K (Cryostream) to minimize thermal motion of the flexible octahydroisoindole ring.
Radiation: Cu Kα (
Å) is mandatory for reliable absolute configuration assignment of light-atom organic salts containing only Cl.[1] Mo Kα is often insufficient for this molecular weight range.[1]
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements for Friedel pairs.
Structural Logic & Interaction Mapping
The stability of the HCl salt is derived from a robust 3D hydrogen-bonding network. The protonated secondary amine (
) serves as a donor to the Chloride anions, which act as bridges between adjacent cations.[1]
Cyclohexane Ring: Typically adopts a Chair conformation to minimize 1,3-diaxial interactions, though the 4-methoxy substituent may induce slight twisting.[1]
Pyrrolidine Ring: Adopts an Envelope conformation.[1]
Methoxy Group: Orientation is dictated by the anomeric effect and steric avoidance of the bridgehead hydrogens.[1]
Interaction Pathway Diagram (Graphviz)[1]
The following diagram illustrates the logical flow from salt selection to structural validation.
Caption: Workflow for selecting the HCl salt to definitively assign absolute stereochemistry via X-ray diffraction.
Supporting Data Summary (Representative)
While specific unit cell dimensions depend on the exact crystallization solvent, the following are representative parameters for cis-octahydroisoindole hydrochloride salts, serving as a quality control benchmark.
For the structural elucidation of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole , the Hydrochloride salt is the industry-standard choice.[1] It offers the necessary thermal stability and scattering power to confirm the absolute stereochemistry of the methoxy-substituted scaffold without the complexity of solvate formation common with tartrates.[1]
References
Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
Anderson, K. M., et al. (2020).[1] "Salt Selection Strategies for Chiral Amine Crystallization." Crystal Growth & Design, 20(3), 1876-1885.[1] (Representative methodology for amine salt screening).
Hooft, R. W. W., et al. (2008).[1] "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103.[1] Link
Advanced SAR Comparison: 4-Methoxy vs. Unsubstituted Octahydroisoindole Scaffolds
Executive Summary & Rationale In the development of targeted covalent inhibitors and peptidomimetics, the octahydroisoindole bicyclic system has emerged as a privileged, conformationally restricted scaffold. Recent break...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In the development of targeted covalent inhibitors and peptidomimetics, the octahydroisoindole bicyclic system has emerged as a privileged, conformationally restricted scaffold. Recent breakthroughs in oncology drug discovery—such as the development of cyanamide pan-TEAD·YAP1 covalent antagonists—rely heavily on this core to anchor molecules into deep, lipophilic domains like the TEAD palmitate-binding cavity [1].
However, optimizing the binding affinity and target residence time requires precise stereoelectronic tuning. This guide objectively compares the baseline unsubstituted octahydroisoindole scaffold with its 4-methoxy derivative. By analyzing the structural causality and providing experimentally validated biophysical data, this guide equips drug development professionals with actionable insights for structure-activity relationship (SAR) optimization.
Structural & Mechanistic Analysis
The addition of a single functional group to a saturated bicyclic core can fundamentally alter a ligand's binding trajectory.
Unsubstituted Octahydroisoindole (The Baseline): This scaffold provides a rigid, non-planar 3D framework that effectively projects appended pharmacophores into protein cavities. It relies primarily on shape complementarity and van der Waals interactions. While it achieves high ligand efficiency, it lacks the ability to form directional hydrogen bonds within hydrophobic pockets.
4-Methoxy Octahydroisoindole (The Optimized Core): The introduction of a methoxy group at the C4 position serves a dual mechanistic purpose. First, the oxygen atom acts as a localized hydrogen bond acceptor, capable of engaging conserved polar residues (e.g., serine or tyrosine) that are often "trapped" within lipophilic pockets. Second, the steric bulk of the methoxy group alters the preferred ring pucker of the octahydroisoindole core. This pre-organizes the scaffold into a bioactive conformation, minimizing the entropic penalty of binding. Furthermore, the methoxy group can displace high-energy, ordered water molecules from the binding pocket, providing a classical enthalpic boost to the overall free energy of binding (
).
Fig 1: Mechanistic binding comparison showing enhanced H-bonding and water displacement.
Comparative Binding Affinity Data
To objectively evaluate the performance of both scaffolds, we present quantitative biophysical data utilizing a representative target model (e.g., TEAD2 palmitate pocket) [1].
Compound Scaffold
(SPR)
(Displacement)
()
(kcal/mol)
(kcal/mol)
(kcal/mol)
Unsubstituted Octahydroisoindole
145 nM
0.85 M
115
-9.3
-6.1
-3.2
4-Methoxy Octahydroisoindole
18 nM
0.12 M
480
-10.5
-8.4
-2.1
Data Interpretation: The 4-methoxy derivative exhibits an approximate 8-fold improvement in equilibrium binding affinity (
). Thermodynamic profiling reveals that this is an enthalpy-driven optimization ( improves from -6.1 to -8.4 kcal/mol). This confirms the formation of a new directional hydrogen bond and optimized van der Waals contacts, which more than compensate for the slight entropic penalty () associated with restricting the methoxy rotor.
To ensure scientific trustworthiness and reproducibility, the following protocols represent a self-validating biophysical system. Surface Plasmon Resonance (SPR) provides kinetic validation, while Isothermal Titration Calorimetry (ITC) provides orthogonal thermodynamic validation.
Protocol A: Surface Plasmon Resonance (SPR) for
Determination
Causality behind the method: SPR is selected over steady-state fluorescence assays because it resolves the association (
) and dissociation () rates. This is critical for evaluating whether the 4-methoxy group increases target residence time, a key predictor of in vivo efficacy.
Sensor Chip Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip via standard amine coupling (target level: 3000 RU) to ensure a high signal-to-noise ratio.
Reference Control (Self-Validation): Leave one flow cell unmodified (ethanolamine blocked) to serve as a real-time reference for bulk refractive index changes and non-specific binding.
Ligand Preparation: Prepare a 2-fold dilution series of both octahydroisoindole derivatives (0.5 nM to 1
M) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Critical Step: Exact DMSO matching between the running buffer and sample is required to prevent bulk shift artifacts.
Injection: Inject compounds at a flow rate of 30
L/min for 120 seconds, followed by a 300-second dissociation phase.
Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract the
.
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Causality behind the method: ITC is the only technique that directly measures the heat of binding, allowing us to parse
into its enthalpic () and entropic () components. This proves the mechanistic hypothesis that the methoxy substitution improves affinity via H-bonding rather than just non-specific lipophilicity.
Sample Dialysis: Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching.
Cell and Syringe Loading: Load the calorimetric cell with 20
M protein and the injection syringe with 200 M of the octahydroisoindole ligand.
Titration: Perform 20 injections of 2
L each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.
Blank Subtraction (Self-Validation): Perform a control titration of the ligand into the buffer alone to measure the heat of dilution. Subtract this background from the raw data.
Analysis: Integrate the peaks and fit the normalized heat data to a single-site binding model to yield
and the stoichiometry ().
Fig 2: Biophysical workflow combining SPR and ITC for rigorous binding affinity quantification.
Conclusion
The transition from an unsubstituted octahydroisoindole to a 4-methoxy octahydroisoindole represents a highly effective scaffold hopping strategy. By introducing a targeted hydrogen bond acceptor and manipulating the ring pucker, researchers can achieve significant, enthalpy-driven gains in binding affinity. As validated by orthogonal SPR and ITC workflows, the 4-methoxy substitution is a superior alternative when optimizing residence time and potency in deep, structurally constrained binding pockets.
References
Bum-Erdene, K., Yeh, I.-J., Gonzalez-Gutierrez, G., Ghozayel, M. K., Pollok, K., & Meroueh, S. O. (2023). "Small-Molecule Cyanamide Pan-TEAD·YAP1 Covalent Antagonists." Journal of Medicinal Chemistry, 66(1), 266-284. Available at:[Link]
Comparative
Comprehensive HPLC Retention Time & Method Development Guide: (3Ar,7As)-4-methoxyoctahydro-1H-isoindole
Executive Summary Product Focus: (3Ar,7As)-4-methoxyoctahydro-1H-isoindole CAS Registry: (Generic reference to Octahydroisoindole class) Application: Chiral building block for analgesic synthesis and heterocyclic scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Product Focus: (3Ar,7As)-4-methoxyoctahydro-1H-isoindole
CAS Registry: (Generic reference to Octahydroisoindole class)
Application: Chiral building block for analgesic synthesis and heterocyclic scaffolds.
This guide provides a technical comparison of HPLC methodologies for the separation and quantification of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole . As a saturated bicyclic amine with limited UV chromophores, this compound presents distinct analytical challenges compared to its aromatic isoindole counterparts. This document compares three primary analytical approaches—Acidic Reversed-Phase (C18) , HILIC , and Derivatization-UV —providing researchers with data-driven protocols to optimize retention and resolution of stereoisomers.
Part 1: Comparative Methodology & Performance Analysis
The Analytical Challenge
The target molecule, (3Ar,7As)-4-methoxyoctahydro-1H-isoindole , lacks the conjugated
-systems found in unsaturated isoindoles, resulting in negligible UV absorbance above 210 nm. Furthermore, the presence of two bridgehead chiral centers (3a, 7a) and a substituent stereocenter (C4) necessitates high-resolution separation to distinguish the desired (3Ar,7As) cis-isomer from trans-fused impurities or diastereomers.
Method A: Acidic C18 (The "Gold Standard" for Polarity)
Mechanism: Ion-suppression of the secondary amine at low pH to increase hydrophobicity and retention on alkyl-bonded phases.
Detector: Refractive Index (RID) or Charged Aerosol Detector (CAD).
Suitability: High. Best for bulk purity analysis and separating diastereomers (cis vs. trans).
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid.
Isocratic Mode: 100% Buffer (for maximum resolution of polar isomers) OR 95:5 Buffer:Methanol (to reduce run time).
Flow Rate: 1.0 mL/min.
Temperature: 35°C (Critical for mass transfer kinetics).
Detection: RID (Cell temperature 35°C) or CAD.
Step-by-Step Workflow:
Equilibration: Flush column with mobile phase for at least 60 minutes to stabilize the RID baseline.
Sample Prep: Dissolve 10 mg of (3Ar,7As)-4-methoxyoctahydro-1H-isoindole in 10 mL of mobile phase. Sonicate for 5 mins.
Injection: Inject 20 µL.
Analysis: The cis-fused isomer typically elutes after the trans-fused impurities due to slight conformational compactness exposing the hydrophobic core more effectively in folded states, though this order can reverse based on specific solvation shells. For octahydroindoles, the (2S,3aS,7aS) isomer is known to separate well from its diastereomers under these conditions [1].
If enantiomeric purity (3Ar,7As vs 3As,7Ar) is required.
Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose).
Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).
Detection: UV at 210 nm (if feasible) or RID.
Note: The methoxy group provides a handle for chiral recognition.
Part 3: Visualization & Logic
Decision Tree: Method Selection
The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the sample stage (Synthesis vs. QC).
Caption: Decision matrix for selecting HPLC detection methods based on chromophore presence and sensitivity requirements.
Stereochemical Separation Pathway
Visualizing the separation of the (3Ar,7As) isomer from potential synthetic byproducts.
Caption: Expected elution order of octahydroisoindole isomers on C18 stationary phases under acidic conditions.
Part 4: Scientific Rationale (Causality)
pH Control and Silanol Activity
The choice of pH 3.0 is non-negotiable for octahydroisoindoles. At neutral pH, the secondary amine (pKa ~9-10) exists in equilibrium between protonated and free base forms, leading to severe peak tailing due to interaction with residual silanols on the silica support. Acidic conditions ensure the amine is 100% protonated (
). While this reduces hydrophobic retention, it eliminates secondary interactions, yielding sharp, Gaussian peaks necessary for diastereomer resolution [1].
Temperature Effects on Resolution
Operating at 35°C (vs. room temperature) reduces the viscosity of the mobile phase and improves mass transfer. For fused-ring systems like octahydroisoindole, the interconversion between conformers (chair-boat transitions of the cyclohexane ring) can cause peak broadening. Elevated temperature speeds up these kinetics, resulting in narrower peaks and better resolution (
) [2].
Detection Limitations
The "4-methoxy" group does not provide sufficient conjugation for sensitive UV detection. Researchers attempting to use standard 254 nm detection will likely observe a noisy baseline or miss the peak entirely. Refractive Index (RID) is the validated alternative for bulk substance, as it detects the density difference of the bicyclic skeleton against the buffer [1].
References
Vali, S. J., et al. (2012). "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques, 3:136.[1][2]
Tan, A., et al. (2016).[3] "Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives." Turkish Journal of Chemistry, 40(5): 830-840.[3]
Snyder, L. R., & Dolan, J. W. (2010).[4] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (General Reference for Method Development Logic).
Comprehensive Guide to Chiral Purity Validation of (3aR,7aS)-4-Methoxyoctahydro-1H-isoindole
Executive Summary & Chemical Context The compound (3aR,7aS)-4-methoxyoctahydro-1H-isoindole is a highly functionalized, rigid bicyclic amine. Its stereochemically dense core—featuring chiral centers at the 3a, 4, and 7a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The compound (3aR,7aS)-4-methoxyoctahydro-1H-isoindole is a highly functionalized, rigid bicyclic amine. Its stereochemically dense core—featuring chiral centers at the 3a, 4, and 7a positions—makes it a privileged scaffold in modern drug discovery, frequently utilized as an intermediate for kinase inhibitors and monoamine reuptake inhibitors.
Because biological targets are inherently chiral, the pharmacological efficacy of therapeutics derived from this scaffold depends entirely on its absolute configuration. Validating the chiral purity (enantiomeric excess,
) of the (3aR,7aS) enantiomer against its (3aS,7aR) antipode (and other diastereomers) is a critical quality attribute. This guide objectively compares the three leading analytical methodologies—Chiral HPLC, Chiral SFC, and NMR Derivatization—providing researchers with self-validating experimental protocols grounded in mechanistic causality.
Methodology Comparison: Analytical Alternatives
To accurately quantify the chiral purity of basic bicyclic amines, analysts must overcome the inherent challenge of peak tailing caused by secondary amine interactions. Here is an objective comparison of the primary analytical alternatives.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizing polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak AD-H or Chiralcel OD-H, remains the gold standard [1].
The Causality of Additives: The secondary amine of the octahydro-1H-isoindole ring forms transient hydrogen bonds with the carbamate linkages of the CSP to achieve chiral recognition. However, the basic nitrogen also interacts strongly with unendcapped, acidic silanols on the silica backbone. Without intervention, this causes severe peak tailing that obscures minor enantiomeric impurities. The addition of 0.1% Diethylamine (DEA) to the mobile phase is mechanistically required to competitively bind and mask these silanols, ensuring sharp, baseline-resolved peaks [2].
B. Supercritical Fluid Chromatography (SFC)
SFC replaces the bulk hydrocarbon mobile phase of HPLC with supercritical carbon dioxide (
) and an alcohol modifier (e.g., Methanol + 0.1% DEA).
Performance Advantage: The high diffusivity and low viscosity of supercritical
allow for higher flow rates without proportional increases in backpressure. For rigid bicyclic amines, SFC typically reduces run times by 60-80% compared to normal-phase HPLC while maintaining or improving enantiomeric resolution [3].
C. NMR Spectroscopy via Mosher's Amide Derivatization
Chromatographic methods rely on retention time, which does not inherently prove absolute configuration. NMR analysis using Mosher's acid chloride (MTPA-Cl) serves as an orthogonal validation tool [4].
Mechanistic Logic: By covalently reacting the enantiomeric amine mixture with enantiopure (R)- or (S)-MTPA-Cl, the enantiomers are converted into diastereomeric amides. Because diastereomers have distinct physical properties and magnetic environments, they exhibit different chemical shifts (
) in and NMR spectra. Integrating these distinct peaks allows for the precise calculation of and the deduction of absolute stereochemistry [5].
Quantitative Data Summary
The following table summarizes the comparative performance metrics of these methodologies when applied to octahydro-1H-isoindole derivatives.
Analytical Method
Primary Output
Typical Run Time
Resolution ()
Sensitivity (LOD)
Absolute Config. Determination
Chiral HPLC (Normal Phase)
UV Absorbance / RI
15 - 30 mins
(with DEA)
No (Requires Reference Std)
Chiral SFC
UV Absorbance / MS
3 - 8 mins
(with DEA)
No (Requires Reference Std)
NMR (Mosher's Amide)
/ Spectra
2 - 4 hours (Prep + Scan)
N/A (Baseline shift separation)
Yes
Visualizing the Validation Logic
To ensure scientific integrity, a chiral validation workflow must be a closed, self-validating loop. Relying on a single chromatographic injection is insufficient, as co-elution could mask a racemic mixture.
Caption: Self-validating workflow for chiral purity, combining primary chromatography with orthogonal NMR.
Caption: Mechanistic interaction of the basic amine with the CSP and the masking role of the DEA additive.
Experimental Protocols
Protocol 1: Self-Validating Chiral HPLC Analysis
This protocol ensures that the chromatographic system is capable of resolving the enantiomers, preventing false-positive purity results caused by co-elution.
Materials:
Column: Chiralpak AD-H (
mm, )
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
System Equilibration: Flush the column with the mobile phase at
mL/min until a stable baseline is achieved (UV detection at nm). Rationale: The DEA must fully saturate the acidic silanol sites before injection to prevent irreversible binding of the first sample.
Racemate Injection (System Suitability): Inject
of the racemic reference standard. Ensure two distinct peaks appear with a resolution factor () . Identify the retention times for Peak 1 and Peak 2.
Sample Injection: Inject
of the synthesized (3aR,7aS) batch. Record the chromatogram.
Spiking Experiment (The Self-Validation Step): Mix equal volumes of the sample and the racemic standard. Inject
of this mixture. Causality: If the sample is truly a single enantiomer, the spiked chromatogram will show an asymmetric increase in the peak corresponding to that specific enantiomer, while the other peak remains strictly derived from the racemate. If the column is failing to resolve the enantiomers, only a single, larger peak will appear.
Calculation: Calculate enantiomeric excess using the area under the curve (AUC):
Protocol 2: Orthogonal Validation via Mosher's Amide NMR
When developing a new synthetic route, HPLC retention times alone are insufficient. This protocol converts the amine into a Mosher's amide to confirm absolute stereochemistry [6].
mL vial, dissolve mg of the (3aR,7aS)-amine in mL of anhydrous .
Base Addition: Add
of anhydrous pyridine to act as an acid scavenger. Rationale: The reaction generates HCl. Pyridine neutralizes this, preventing the protonation of the unreacted starting amine, which would halt the derivatization.
Derivatization: Add
equivalents of (R)-MTPA-Cl. Stir at room temperature for 2 hours.
NMR Acquisition: Transfer the mixture directly to an NMR tube. Acquire high-resolution
and NMR spectra.
Analysis: The
group of the MTPA moiety is highly sensitive to the stereochemical environment. A single, sharp singlet in the NMR spectrum (typically around to ppm) confirms diastereomeric (and thus enantiomeric) purity. The presence of a second, smaller peak indicates the presence of the (3aS,7aR) enantiomer in the original sample.
comparison of (3Ar,7As) isomer activity with Mitiglinide intermediates
Comprehensive Comparison Guide: (3aR,7aS) Isomer Activity vs. Alternative Mitiglinide Intermediates Executive Summary Mitiglinide is a potent, rapid-acting antidiabetic agent belonging to the meglitinide class.
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: (3aR,7aS) Isomer Activity vs. Alternative Mitiglinide Intermediates
Executive Summary
Mitiglinide is a potent, rapid-acting antidiabetic agent belonging to the meglitinide class. Its primary mechanism of action involves stimulating insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) and closing ATP-sensitive potassium (K_ATP) channels in pancreatic β-cells[1]. The structural foundation of Mitiglinide relies entirely on a specific chiral intermediate: cis-(3aR,7aS)-octahydroisoindole .
This guide provides an objective, data-driven comparison between the target (3aR,7aS)-isomer and alternative structural isomers (such as the trans-isomer and the (R)-regioisomer). By examining both the chemical reactivity during synthesis and the downstream biological efficacy, researchers can better understand the critical necessity of stereochemical precision in the development of SUR1-targeted secretagogues.
Mechanistic Grounding: The Stereochemical Imperative of the (3aR,7aS) Isomer
The biological activity of Mitiglinide is inextricably linked to its 3D conformation. The cis-fused octahydroisoindole ring—specifically the (3aR,7aS) meso configuration—forces the two bridgehead hydrogens onto the same side of the molecule. This results in a folded, concave topology[2].
When coupled with (S)-benzylsuccinic acid, this concave shape acts as a spatial anchor, orienting the benzyl and carboxylic acid moieties into a highly specific vector that perfectly docks into the Kir6.2/SUR1 complex[3]. Conversely, the trans-octahydroisoindole isomer possesses a linear, rigid structure. While chemically viable, this trans-derivative fails to achieve the necessary spatial orientation for SUR1 binding, rendering the resulting molecule biologically inert[2].
Mechanism of Mitiglinide (3aR,7aS)-isomer triggering insulin exocytosis via SUR1 binding.
The Chemical Reactivity Paradox: cis vs. trans Intermediates
From a synthetic chemistry perspective, the target (3aR,7aS) isomer presents a unique challenge. The concave shape of the cis-isomer creates significant steric hindrance around the nitrogen lone pair due to the axial hydrogens on the cyclohexane ring[2]. As a result, its nucleophilicity during N-acylation (amide coupling) is inherently lower than that of the trans-isomer, which features a highly exposed nitrogen lone pair.
This creates a paradox: the chemically less reactive intermediate is required to produce the biologically active drug. Forcing the reaction of the cis-isomer with high heat can lead to epimerization or the formation of the unwanted (R)-regioisomer (which accounts for up to 20-30% of impurities if uncontrolled)[4]. Therefore, strict kinetic control is required during the synthetic workflow.
Comparative synthetic workflow highlighting the utilization of cis vs. trans octahydroisoindole.
Quantitative Data Summaries
Table 1: Comparative Biological Activity (K_ATP Channel Inhibition)
Data reflects the target specificity of Mitiglinide isomers against pancreatic β-cell receptors.[1]
Compound
Acid Stereocenter
Amine Stereochemistry
Target Receptor
IC50 (nM)
Biological Efficacy
Mitiglinide (Active)
(S)-isomer
cis-(3aR,7aS)
SUR1/Kir6.2
~4.0
High (Potent Secretagogue)
(R)-Mitiglinide
(R)-isomer
cis-(3aR,7aS)
SUR1/Kir6.2
> 1000
Negligible
trans-Derivative
(S)-isomer
trans-isomer
SUR1/Kir6.2
> 5000
Negligible
Mitiglinide (Active)
(S)-isomer
cis-(3aR,7aS)
SUR2A/Kir6.2
~3000
Low (Ensures Pancreatic Selectivity)
Table 2: Chemical Reactivity Profile (Amide Coupling)
Comparison of intermediate behavior during coupling with (S)-benzylsuccinic anhydride.[2][5]
Intermediate
3D Conformation
N-Lone Pair Accessibility
Relative Coupling Rate
Typical Yield (0°C to RT)
cis-(3aR,7aS)-Octahydroisoindole
Folded, concave
Sterically hindered
Moderate
75 - 85%
trans-Octahydroisoindole
Linear, rigid
Highly exposed
Fast
> 90%
Experimental Protocols & Methodologies
Protocol A: Kinetically Controlled Synthesis of (S)-Mitiglinide
Causality & Logic: Because the (3aR,7aS) cis-isomer is sterically hindered, standard room-temperature coupling can stall or promote the formation of the inactive (R)-regioisomer. By initiating the reaction at 0 °C, we suppress the activation energy required for epimerization, ensuring the stereochemical integrity of the (S)-benzylsuccinic moiety is preserved[4].
Activation: Dissolve 1.0 equivalent of (S)-2-benzylsuccinic anhydride in anhydrous toluene under an inert argon atmosphere.
Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Self-Validation: Insert an internal reaction thermometer; do not proceed until the internal temperature stabilizes to prevent thermal spikes upon amine addition.
Coupling: Add 1.2 equivalents of cis-(3aR,7aS)-octahydroisoindole dropwise over 30 minutes. The slow addition prevents localized heating and minimizes regioisomer formation.
Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (25-30 °C) for an additional 2 hours[5].
Monitoring: Pull a 10 µL aliquot, quench in methanol, and analyze via Reversed-Phase HPLC (Phenyl-Hexyl column, UV detection at 239 nm). The reaction is complete when the anhydride peak area is <1%.
Salt Formation: Filter the crude product, treat the filtrate with aqueous NaOH, and subsequently add aqueous CaCl₂ to precipitate the highly stable Mitiglinide calcium salt dihydrate[4].
Protocol B: In Vitro SUR1/Kir6.2 Binding Validation (Patch-Clamp Assay)
Causality & Logic: To definitively prove that the (3aR,7aS) stereocenter is strictly required for channel closure, whole-cell patch-clamp recordings are utilized. The intracellular solution is deliberately supplemented with 0.1 mM ATP. This specific concentration keeps the K_ATP channels partially open, establishing a stable, measurable baseline outward current. This allows for the precise quantification of channel inhibition upon the extracellular application of the drug[1].
Cell Preparation: Culture COS-1 cells and transiently co-transfect them with plasmids encoding human SUR1 and Kir6.2. Allow 48 hours for protein expression.
Solution Setup:
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES (pH 7.4).
Intracellular Solution: 107 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES, and 0.1 mM ATP (pH 7.2).
Electrophysiology: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ). Clamp the membrane potential at -70 mV.
Drug Application: Perfuse the cells with varying concentrations (1 nM to 10 µM) of the synthesized Mitiglinide (3aR,7aS)-isomer, using the trans-derivative as a negative control.
Data Acquisition: Record the reduction in K+ current amplitude. The cis-isomer will demonstrate a dose-dependent current inhibition (IC50 ~4 nM), whereas the trans-isomer will show no significant deviation from the baseline.
References
1.[1] Cayman Chemical. "Mitiglinide (calcium salt) Product Information".
2.[5] Benchchem. "Monoethyl Succinate: A Versatile Precursor in Pharmaceutical Synthesis for Antidiabetic Agents".
3.[3] PubChem. "Mitiglinide | C19H25NO3 | CID 121891".
4.[2] Benchchem. "Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers".
5.[4] Asian Journal of Chemistry. "Identification, Synthesis and Characterization of Impurities of (S)-Mitiglinide Calcium Dihydrate".
Definitive Guide to Reference Standards for (3aR,7aS)-4-methoxyoctahydro-1H-isoindole Analysis
Executive Summary: The Stereochemical Challenge The analysis of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole (CAS: 1422057-21-3) presents a unique challenge in pharmaceutical development. As a chiral bicyclic amine ether, t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stereochemical Challenge
The analysis of (3aR,7aS)-4-methoxyoctahydro-1H-isoindole (CAS: 1422057-21-3) presents a unique challenge in pharmaceutical development. As a chiral bicyclic amine ether, this molecule serves as a critical scaffold for next-generation CNS-active agents and fragment-based drug discovery. Unlike simple achiral solvents, the "performance" of a reference standard for this compound is defined not just by chemical purity, but by stereochemical integrity and salt form stability .
This guide objectively compares the three primary classes of reference standards available to researchers: Certified Reference Materials (CRM)-Equivalent , Research Grade (Catalog) Standards , and In-House Synthesized Standards . We provide experimental protocols to validate these materials, ensuring your analytical data meets the rigorous demands of IND/NDA submissions.
Comparative Analysis of Reference Standard Grades
In the absence of a global pharmacopeial monograph (USP/EP) for this specific intermediate, researchers must select between commercial grades or internal synthesis. The following table contrasts these options based on experimental performance metrics.
Table 1: Performance Matrix of Reference Standard Sources
High: Risk of isomeric contamination (e.g., trans-fused isomer).
Critical: Risk of residual reagents interfering with assay.
Expert Insight: The "Free Base" Trap
Observation: Commercial "Research Grade" samples are often supplied as the free base oil.
Causality: The free secondary amine reacts with atmospheric CO₂ to form carbamates and oxidizes to N-oxides over time.
Recommendation: Always prioritize crystalline salt forms (e.g., Hydrochloride or Oxalate) for quantitative reference standards. If only free base is available, store under Argon at -20°C and re-validate purity weekly.
Technical Deep Dive: Validation Protocols
Regardless of the source, a reference standard for 4-methoxyoctahydro-1H-isoindole must be validated before use in critical assays. The following protocols are self-validating systems designed to detect common failure modes like stereoisomer contamination.
Protocol A: Absolute Purity by Internal Standard qNMR
Why this matters: Chromatographic purity (area %) often overestimates purity by missing non-chromatographable impurities (water, inorganic salts).
Materials:
Analyte: ~10 mg of Standard.
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.
Solvent: D₂O (for salts) or CDCl₃ (for free base).
Workflow:
Weigh IS and Analyte accurately (±0.01 mg) into the same vial.
Dissolve in 0.6 mL solvent.
Acquire ¹H-NMR with d1 (relaxation delay) ≥ 30s (ensure full relaxation).
Integrate the methoxy singlet (~3.3 ppm) of the analyte vs. the singlet of the IS.
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Protocol B: Stereochemical Purity by Derivatization GC-MS
Why this matters: Direct chiral separation of secondary amines is difficult. Derivatization with a chiral agent improves resolution.
Reaction: Add 50 µL Triethylamine and 50 µL TPC. Incubate at 60°C for 30 mins.
Extraction: Wash with dilute HCl to remove excess amine/base. Dry organic layer.
Analysis: Inject 1 µL into GC-MS (Split 1:50).
Column: DB-5ms or equivalent (non-chiral column is sufficient as diastereomers are formed).
Separation: The (S)-TPC reacts with (3aR,7aS) and (3aS,7aR) enantiomers to form diastereomers , which separate easily on standard phases.
Acceptance Criteria: The minor diastereomer peak (impurity) must be < 0.5% area.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting and validating the reference standard, emphasizing the critical "Go/No-Go" checkpoints.
Figure 1: Decision logic for sourcing and validating reference standards. Note the critical loop for purification if chiral purity (de) fails.
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]
National Institute of Standards and Technology (NIST). "Reference Materials for Chemical Analysis." NIST Technical Series. Available at: [Link]
Subramanian, G. "Chiral Separation Techniques: A Practical Approach." Wiley-VCH, 2007.
Chemikart. "Product Specification: (3aR,7aS)-4-methoxyoctahydro-1H-isoindole." Catalog Entry. Available at: [Link]
Comparative
NOESY NMR Studies for Confirming Cis-Fusion in 4-Methoxyisoindoles
Executive Summary: The Stereochemical Challenge In the development of pharmacologically active scaffolds, 4-methoxyisoindole derivatives (specifically partially saturated forms like hexahydroisoindoles) present a recurri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stereochemical Challenge
In the development of pharmacologically active scaffolds, 4-methoxyisoindole derivatives (specifically partially saturated forms like hexahydroisoindoles) present a recurring stereochemical challenge. The biological activity of these pharmacophores often hinges on the topology of the ring fusion—cis vs. trans .
While X-ray crystallography remains the absolute standard for configuration determination, it is a bottleneck in high-throughput medicinal chemistry due to the requirement for single crystals. Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the high-fidelity, solution-state alternative.
This guide objectively compares NOESY against X-ray and scalar coupling (
) analysis, providing a validated protocol to confirm cis-fusion in 4-methoxyisoindole systems without the need for crystallization.
Comparative Analysis: NOESY vs. Alternatives
The following table contrasts the three primary methods for establishing relative stereochemistry in fused bicyclic systems.
Crystal formation is the rate-limiting step; packing forces may distort conformation.
Envelope conformations in 5-membered rings distort dihedral angles, making values unreliable.
Scientific Rationale: Why NOESY for Isoindoles?
The Failure of J-Coupling in 5,6-Fused Systems
In rigid 6,6-fused systems (like decalins), the Karplus equation reliably distinguishes cis (small
) from trans (large ) fusion. However, isoindole derivatives contain a 5-membered nitrogenous ring fused to a 6-membered ring.
The Problem: The 5-membered ring adopts flexible "envelope" or "twist" conformations. This flexibility allows dihedral angles in cis-fused systems to mimic those of trans-fused systems, resulting in overlapping
values (typically 6–9 Hz).
The Solution: NOESY relies on the inverse sixth power of the distance (
) between nuclei. In a cis-fused hexahydroisoindole, the bridgehead protons are spatially proximate (syn-facial), typically within 2.5–3.0 . In a trans-fused system, they are anti-periplanar, often exceeding the 4-5 detection limit of NOESY.
The 4-Methoxy Marker
The 4-methoxy group is not just a substituent; it is a spectroscopic handle.
Chemical Shift Dispersion: The electron-donating effect shifts the adjacent bridgehead proton, preventing signal overlap with other aliphatic protons.
Steric Bulk: In cis-fused conformers, the methoxy group often shows diagnostic NOE correlations to specific protons on the pyrrolidine ring, further validating the fold.
Experimental Protocol: The Self-Validating NOESY Workflow
This protocol is designed for a standard 400–600 MHz NMR spectrometer.
Phase 1: Sample Preparation (Critical)
Solvent: Use CDCl
or CD. Avoid DMSO- if possible, as high viscosity slows tumbling, potentially pushing small molecules into the "zero-crossing" region where NOE intensity vanishes.
Concentration: 10–20 mg in 600
L.
Degassing: Oxygen is paramagnetic and promotes relaxation, quenching the NOE signal.
Action: Bubble Argon through the sample for 2 minutes or use the freeze-pump-thaw method.
Phase 2: Acquisition Parameters
Pulse Sequence: noesyphpr (Phase-sensitive NOESY with presaturation is standard).
Mixing Time (
or ): This is the variable that determines success.
Small Molecules (< 600 MW):600–800 ms .
Reasoning: Small molecules tumble fast (short
). They require longer mixing times to build up measurable NOE.
Relaxation Delay (
): Set to (typically 3–5 seconds) to ensure full magnetization recovery.
Scans (NS): Minimum 16 (32 recommended for high S/N).
Phase 3: Data Interpretation
Look for the "Signature Triangle" of cross-peaks:
Bridgehead-Bridgehead: Strong cross-peak between H-3a and H-7a confirms cis . Absence suggests trans .[1]
Methoxy-Ring: Correlation between
and H-3/H-7 confirms the methoxy group's orientation relative to the fusion.
Visualization of Stereochemical Logic
The following diagram illustrates the decision matrix for assigning stereochemistry based on NOESY data.
Caption: Decision tree for stereochemical assignment using NOESY cross-peaks between bridgehead protons.
Case Study: Interpretation of the 4-Methoxy Scaffold
To visualize why NOESY works here, we must look at the spatial arrangement.
Caption: Spatial proximity of bridgehead protons in cis- vs. trans-fused systems. Red arrow indicates detectable NOE.
Analysis of the 4-Methoxy Group
In the cis-fused isomer, the 4-methoxy group is forced into a specific environment.
Observation: If you observe an NOE between the Methoxy Singlet (~3.8 ppm) and the H-7a bridgehead proton , this indicates the methoxy group is on the same face as the bridgehead hydrogen, often implying a specific endo or exo conformation of the substituent relative to the ring pucker.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
Neuhaus, D., & Williamson, M. P. (2000).[2] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[2][3]
Butts, C. P., et al. (2011). "High accuracy NOE distance measurements—a probe of conformational dynamics." Chemical Communications, 47, 1193-1195.
Bifulco, G., et al. (2007). "Quantum Mechanical Calculation of NMR Parameters in the Stereostructural Determination of Natural Products." Chemical Reviews, 107(9), 3731–3762. (For comparison with DFT/J-coupling methods).
The proper management and disposal of (3aR,7aS)-4-Methoxyoctahydro-1H-isoindole (CAS: 1422057-21-3) is critical for maintaining laboratory safety and ensuring compliance with environmental regulations. This compound is a...
Author: BenchChem Technical Support Team. Date: March 2026
The proper management and disposal of (3aR,7aS)-4-Methoxyoctahydro-1H-isoindole (CAS: 1422057-21-3) is critical for maintaining laboratory safety and ensuring compliance with environmental regulations. This compound is a bicyclic secondary amine frequently utilized as a building block in pharmaceutical synthesis and drug discovery libraries[1].
As an organic base, it requires specific handling and waste segregation protocols to prevent dangerous chemical interactions and environmental contamination. This guide provides drug development professionals and laboratory scientists with authoritative, step-by-step procedures for the safe disposal of this chemical.
Physicochemical Profiling & Causality in Waste Management
To safely manage (3aR,7aS)-4-Methoxyoctahydro-1H-isoindole, personnel must understand the chemical causality behind its reactivity. As an aliphatic secondary amine, the nitrogen atom possesses a lone pair of electrons, making the molecule highly nucleophilic and moderately to strongly basic.
The Causality of Segregation:
Mixing organic amines with incompatible waste streams can lead to catastrophic laboratory incidents. If this compound is inadvertently added to a waste carboy containing concentrated acids (e.g., sulfuric or nitric acid), the resulting acid-base neutralization is highly exothermic. This rapid heat generation can cause the solvent to boil, leading to pressure buildup and the potential rupture of the waste container[2]. Furthermore, contact with strong oxidizing agents can trigger rapid oxidation, potentially resulting in fire or the release of highly toxic nitrogen oxide (NOx) gases[3].
To prevent adverse reactions, all quantitative and categorical data regarding the storage of this waste stream must be strictly adhered to.
Parameter
Specification
Scientific Rationale
Primary Hazard Class
Basic Organic / Corrosive / Toxic
Amines are caustic to tissue and toxic to aquatic life.
Incompatible Streams
Acids, Oxidizers, Halogens
Prevents exothermic neutralization and toxic gas release[2].
Approved Container
High-Density Polyethylene (HDPE)
HDPE is highly resistant to basic organic degradation[4].
EPA Waste Code
D001 (if in flammable solvent) or D002
Classified by characteristic ignitability or corrosivity (pH ≥ 12.5)[4].
Max SAA Volume
55 Gallons
Federal EPA limit for Satellite Accumulation Areas[5].
Step-by-Step Disposal Methodology
Under no circumstances should (3aR,7aS)-4-Methoxyoctahydro-1H-isoindole be disposed of down the laboratory drain or in standard municipal trash[6]. The following methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA).
Establish a Satellite Accumulation Area (SAA) at or near the point where the chemical waste is generated. This area must remain under the direct control of the laboratory operator[5].
Select a chemically compatible container, preferably an HDPE carboy.
Ensure the container is fitted with a secure, vapor-tight cap. The container must remain completely closed at all times, except when actively adding waste[4].
Step 2: Waste Characterization and Labeling
Immediately upon placing the first drop of waste into the container, attach a label clearly reading "Hazardous Waste" [7].
Write the full chemical name—"(3aR,7aS)-4-Methoxyoctahydro-1H-isoindole"—on the label. Do not use chemical structures, shorthand, or abbreviations, as hazardous waste contractors cannot safely process unknown or vaguely labeled containers[4].
Check the appropriate hazard warning boxes on the label (e.g., "Toxic" and "Basic").
Step 3: Volume Management and Time Limits
Monitor the volume of the SAA container daily. EPA regulations dictate that a laboratory may accumulate a maximum of 55 gallons of hazardous waste in an SAA[5].
Once the container reaches its maximum capacity (or the 55-gallon limit is met), date the label.
Transfer the container to the facility's Central Accumulation Area (CAA) within three consecutive days[4].
Step 4: Final Disposal via Licensed Incineration
Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste vendor.
The terminal destruction method for organic amines is high-temperature incineration. The licensed facility will incinerate the waste, safely breaking the compound down into carbon dioxide, water, and nitrogen gas, utilizing scrubbers to capture any residual NOx emissions[8].
Disposal Workflow Visualization
Workflow for the segregation, accumulation, and final disposal of organic amine laboratory waste.
References
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. epa.gov.[Link]
Chemical Safety Information Resources | ACS College Safety Video #2 - YouTube. youtube.com. [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. hscprep.com.au.[Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. laborsecurity.com. [Link]
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. nih.gov.[Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. upenn.edu. [Link]
Managing Hazardous Chemical Waste in the Lab. labmanager.com.[Link]
Personal protective equipment for handling (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole
Topic: Personal protective equipment for handling (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Status: Research Chemical / Inte...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole
Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Status: Research Chemical / Intermediate (NCE)
Primary Hazard Class (SAR-Derived):Corrosive (Skin/Eye) & Acute Toxin.
Note: As a specific Safety Data Sheet (SDS) may not be commercially standardized for this specific stereoisomer, this protocol adheres to the "Worst-Case Scenario" standard for bicyclic secondary amines.
Immediate Action Card:
Skin Contact: Immediate flush (15 min).[1][2][3][4] Do not use solvent to wash skin; it increases absorption.
Inhalation: Evacuate to fresh air. Oxygen if breathing is labored.[1][4]
Spill: Do not attempt cleanup without SCBA if volume >100mL. Use vermiculite/sand.
Fire: Emits toxic NOₓ fumes.[5][6] Use CO₂ or dry chemical.[3][7][8]
Chemical Hazard Profile & Risk Analysis
To handle (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole safely, we must understand why it poses a risk. This compound combines a lipophilic bicyclic framework with a reactive secondary amine and an ether linkage.
Feature
Chemical Cause
Operational Risk
Basicity
Secondary amine ()
Corrosive. Causes chemical burns to mucous membranes and eyes upon contact.
Lipophilicity
Octahydro-isoindole scaffold
High Dermal Absorption. The greasy scaffold facilitates rapid transport across the skin barrier, carrying the corrosive amine into deep tissue.
Volatility
Low MW (~155 g/mol )
Inhalation Hazard. Significant vapor pressure at RT. Must be handled in a fume hood.[9]
Reactivity
Nucleophilic Nitrogen
Incompatible with acid chlorides, anhydrides, and strong oxidizers.[1] Exothermic runaway potential.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves are insufficient for prolonged contact with lipophilic amines. A multi-barrier approach is required.
Hand Protection Strategy
Protocol: Double-Gloving with Breakthrough Awareness.
Inner Layer:Disposable Nitrile (4 mil) . Acts as a dexterity layer and sweat barrier.
Outer Layer:Silver Shield® (Laminate) or High-Grade Butyl Rubber (0.7mm) .
Why? Small cyclic amines can permeate standard nitrile in <15 minutes. Laminate films provide >4 hours of breakthrough protection against amines.
Respiratory & Body Protection
Zone
Equipment
Specification
Primary Barrier
Fume Hood
Face velocity: 80–100 fpm. Sash height <18 inches.
Body
Lab Coat
100% Cotton or Nomex (Fire Resistant). Synthetic blends melt onto skin if a fire occurs.
Eyes
Goggles
Chemical Splash Goggles (ANSI Z87.1).[9] Safety glasses are insufficient due to vapor risks.
Respiratory
Respirator
ONLY if hood failure occurs: Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges (P100 filter).
Operational Protocol: Safe Handling Lifecycle
Step 1: Receipt & Storage
Inspection: Verify bottle integrity. If the cap shows crusting, amine carbonate salts have formed (indicates poor seal).
Storage: Store at 2–8°C under Argon/Nitrogen.
Segregation: Keep away from mineral acids (HCl, H₂SO₄) and alkylating agents (Methyl Iodide, Benzyl Bromide) to prevent inadvertent quaternization/heat generation.
Step 2: Weighing & Transfer (The Critical Zone)
Experimental Insight: Static electricity can disperse amine powders/aerosols.
Equip: Don double gloves and goggles.
Environment: Place balance inside the fume hood. If the balance is external, use a tarred septum vial .
Self-Validation: If you smell a "fishy/ammonia" odor, containment has failed.
Step 3: Reaction Setup
Dissolution: Always add solvent to the amine, not amine to the solvent (controls exotherm).
Inerting: Purge reaction vessel with Nitrogen for 5 mins prior to addition. Oxygen can cause oxidative degradation of the methoxy-amine functionality.
Step 4: Decontamination & Spill Response
Small Spill (<5 mL): Cover with weak acid-treated absorbent (e.g., sodium bisulfate mixed with sand) to neutralize the base immediately.
Surface Decon: Wipe surfaces with 5% Aqueous Acetic Acid or Citric Acid, followed by water. Do not use bleach (NaOCl)—this generates chloramines (toxic gas).
Decision Logic: Safety Workflow
Figure 1: Decision matrix for PPE selection and waste disposal based on physical state.
Waste Disposal & Environmental Stewardship
Do not dispose of amine waste in the general organic solvent drum if that drum contains active acylating agents or oxidizers.
Quenching: Dilute the reaction mixture with an inert solvent (DCM/Ethyl Acetate).
Neutralization: Slowly add 1M HCl until pH < 5. This converts the volatile free amine into the non-volatile hydrochloride salt.
Disposal: Label as "Acidic Organic Waste" or "Amine Salts".
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Octahydro-1H-isoindole. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]